Product packaging for 2-Methyl-1,4-dioxane(Cat. No.:CAS No. 16279-34-8)

2-Methyl-1,4-dioxane

Cat. No.: B3048262
CAS No.: 16279-34-8
M. Wt: 102.13 g/mol
InChI Key: IRTCJFCIQKNFPP-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxane (CAS: 16279-34-8) is a cyclic ether with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a substituted derivative of 1,4-dioxane, where a methyl group replaces one hydrogen atom, breaking the symmetry of the parent molecule . This structural modification introduces a chiral center, making it a valuable compound for investigating stereochemical effects on reaction mechanisms and physical properties in fundamental organic chemistry research . In the realm of advanced synthesis, this compound and similar substituted dioxanes serve as important building blocks and intermediates . The dioxane ring can act as a protecting group for diols, and the compound can be a precursor to various other functionalized molecules . Its study contributes to a deeper understanding of structure-activity relationships in heterocyclic systems, which is a key area of interest in modern chemistry . The compound is estimated to be a colorless to pale yellow liquid with a boiling point of approximately 108-109 °C and significant water solubility . Researchers should note that like other ethers, this compound may form explosive peroxides upon prolonged exposure to air . It must be handled with care, and storage over metallic sodium has been suggested for related ethers to mitigate this risk . Furthermore, the parent compound, 1,4-dioxane, is classified as a potential carcinogen and an unreasonable risk to human health . While specific toxicological data for the methyl derivative may be less extensive, it should be treated with the same level of precaution. This product is intended for research purposes only and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3048262 2-Methyl-1,4-dioxane CAS No. 16279-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCJFCIQKNFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544663
Record name 2-Methyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16279-34-8
Record name 2-Methyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methyl-1,4-dioxane, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, safety and toxicity, and its role in chemical research, with a particular focus on its relationship to the well-studied compound, 1,4-dioxane.

Chemical and Physical Properties

This compound, a derivative of the cyclic ether 1,4-dioxane, possesses a methyl substituent that breaks the symmetry of the parent molecule, leading to more complex chemical and physical characteristics.[1] Its properties are influenced by the ether linkages within the ring structure.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀O₂[1]
Molecular Weight102.13 g/mol [1]
CAS Number16279-34-8[1]
Boiling Point108.00 to 109.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point67.00 °F (19.50 °C) (TCC) (estimated)[2]
Vapor Pressure30.721001 mmHg @ 25.00 °C (estimated)[2]
logP (o/w)0.285 (estimated)[2]
Water Solubility3.532e+004 mg/L @ 25 °C (estimated)[2]
AppearanceColorless to pale yellow clear liquid (estimated)[2]
InChI KeyIRTCJFCIQKNFPP-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The methyl group's presence results in more complex spectra compared to the parent 1,4-dioxane.[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Peaks/SignalsDetailsSource
¹H NMR Methyl protons (doublet), Methine proton at C2 (quartet), Methylene protons on the dioxane ringThe introduction of the methyl group breaks the symmetry of the parent 1,4-dioxane molecule, leading to more complex spectra.[1] In contrast, the highly symmetric 1,4-dioxane shows a single signal in its ¹H NMR spectrum at approximately 3.7 ppm.[1][1]
¹³C NMR Five distinct signalsCorresponding to the methyl carbon, the C2 methine carbon, and the three non-equivalent pairs of ring carbons (C3/C5 and C6). 1,4-dioxane shows a single signal around 67 ppm.[1][1]
Infrared (IR) C-H Stretching: 2850-3000 cm⁻¹, C-O-C Stretching: 1050-1250 cm⁻¹Characteristic C-H stretching for methyl and methylene groups and strong C-O-C stretching for the ether linkages are anticipated.[1][1]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺˙): m/z 102, [M - CH₃]⁺: m/z 87Key fragmentation patterns would likely include the loss of a methyl radical.[1][1]

Synthesis and Reactivity

Substituted dioxanes like this compound are valuable intermediates in advanced organic synthesis.[1] The dioxane ring can serve as a protecting group for diols, and its derivatives can be precursors to various functionalized molecules.[1]

Experimental Protocol: General Synthesis of Substituted 1,4-Dioxanes

Objective: To synthesize 1,4-dioxane via acid-catalyzed dehydration of diethylene glycol.

Materials:

  • Diethylene glycol

  • Concentrated sulfuric acid (catalyst)

  • Heating mantle

  • Distillation apparatus

  • Receiving flask

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, combine diethylene glycol and a catalytic amount of concentrated sulfuric acid.

  • Assemble a distillation apparatus with the flask.

  • Heat the mixture to approximately 160°C.[3] The 1,4-dioxane product will distill over.

  • Collect the distillate in a receiving flask.

  • Wash the crude distillate with a dilute sodium hydroxide solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Perform a final distillation to purify the 1,4-dioxane.

Note: This is a general procedure and may require optimization for the synthesis of this compound from the corresponding substituted diol.

Reactivity: Peroxide Formation

A significant reaction of this compound, like other cyclic ethers, is its autoxidation to form hazardous organic peroxides.[1] This process is a free-radical chain reaction initiated by factors like heat and light in the presence of oxygen.[1]

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation Initiator Heat, Light RH This compound Initiator->RH H abstraction R_dot Alkyl Radical (R•) RH->R_dot RH->R_dot Chain continues O2 Oxygen (O₂) R_dot->O2 ROO_dot Peroxy Radical (ROO•) O2->ROO_dot Reaction with O₂ ROO_dot->RH H abstraction ROOH Hydroperoxide (ROOH) ROO_dot->ROOH

Figure 1: Free-radical chain mechanism of peroxide formation in this compound.

Role in Chemical Synthesis

Substituted dioxanes are important building blocks in organic synthesis. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor to 2,3-dimethylene-1,4-dioxane, which can undergo [4+2] cycloaddition reactions with dienophiles to create functionalized cyclohexene derivatives.[4] These products can then be transformed into intermediates for biologically important molecules.[4]

Diels_Alder_Workflow Start 2,3-Dimethoxy-2,3-dimethyl- 1,4-dioxane Step1 Precursor to 2,3-dimethylene-1,4-dioxane Start->Step1 Step2 [4+2] Cycloaddition with Dienophile Step1->Step2 Product Functionalized Cyclohexene Derivative Step2->Product End Intermediate for Biologically Active Molecules Product->End

Figure 2: Synthetic workflow utilizing a substituted 1,4-dioxane derivative.

Safety and Toxicity

The safety and toxicity profile of this compound is not as extensively studied as its parent compound, 1,4-dioxane. However, the data for 1,4-dioxane provides a strong indication of the potential hazards associated with its methylated derivative.

Table 3: Hazard Information for Dioxane Compounds

HazardDescriptionSource
Flammability Highly flammable liquid and vapor.
Peroxide Formation May form explosive peroxides upon storage, especially when anhydrous.[5] This process can be initiated or accelerated by heat or light.[1][1][5]
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Carcinogenicity 1,4-Dioxane is classified as a probable human carcinogen (Group B2) by the EPA.[6] It is also classified by the IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6]
Organ Toxicity Damage to the liver and kidneys has been observed in rats chronically exposed to 1,4-dioxane in their drinking water.[6][6]
Acute Effects Acute inhalation exposure to high levels of 1,4-dioxane has caused vertigo, drowsiness, headache, anorexia, and irritation of the eyes, nose, throat, and lungs in humans.[6]
Experimental Protocols: Safety Precautions

Based on the known hazards of dioxane compounds, the following handling procedures are recommended:

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Wear eye and face protection.

Handling:

  • Work under a chemical fume hood.

  • Avoid breathing mist or vapors.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond container and receiving equipment to prevent static discharge.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store away from heat and sources of ignition.

Environmental Significance

This compound is of environmental interest due to its structural similarity to 1,4-dioxane, a persistent environmental pollutant found in groundwater and surface water.[1] 1,4-Dioxane is highly mobile in soil and resistant to natural biodegradation.[1] While specific studies on this compound are less common, its high water solubility and low tendency to adsorb to soil particles suggest it may also contribute to groundwater contamination.[1] Research has indicated that the biodegradation of 1,4-dioxane can be inhibited by the presence of structurally similar compounds like 2-methyl-1,3-dioxolane, suggesting that this compound could have similar effects.[8]

References

2-Methyl-1,4-dioxane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyl-1,4-dioxane, a heterocyclic organic compound of interest in various scientific domains. This document consolidates key chemical and physical properties, analytical methodologies, and toxicological data, with a focus on providing actionable information for laboratory and research applications.

Core Chemical and Physical Data

This compound, a derivative of the well-studied 1,4-dioxane, possesses distinct properties owing to the addition of a methyl group. A summary of its fundamental characteristics is presented below.

PropertyValueSource
CAS Number 16279-34-8[1]
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1]

Synthesis and Reaction Mechanisms

The synthesis of substituted dioxanes like this compound can be achieved through various organic synthesis routes. While specific protocols for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of substituted dioxanes often involve the dimerization of oxiranes or the reaction of a diol with an appropriate electrophile.[1]

One notable reaction mechanism relevant to cyclic ethers, including this compound, is autoxidation. This process, which can be initiated by light or heat, proceeds via a free-radical chain mechanism to form potentially hazardous organic peroxides.[1] The presence of the ether oxygen atom stabilizes the intermediate radicals, making these compounds susceptible to this degradation pathway.[1]

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for research and safety monitoring. Analytical methods are often adapted from those developed for its parent compound, 1,4-dioxane.

Analytical TechniqueMatrixMethod DetailsDetection LimitReference
Gas Chromatography-Mass Spectrometry (GC-MS) WaterPurge-and-trap or direct injection. Isotope dilution with 1,4-dioxane-d8 can be used for improved accuracy.~10 µg/L[2][3]
Gas Chromatography-Flame Ionization Detection (GC-FID) AirSamples are collected on a solid sorbent tube (e.g., coconut shell charcoal) and eluted with a solvent.0.01 mg per sample[2][4]
Solid-Phase Extraction (SPE) followed by GC-MS Drinking WaterActivated carbon cartridges are used to pre-concentrate the analyte from a water sample before elution and analysis.0.024 µg/L[5]

Toxicological and Environmental Profile

The toxicological profile of this compound is not as extensively studied as that of 1,4-dioxane. However, data from the parent compound provides valuable insights into potential health and environmental effects. 1,4-Dioxane is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[6][7][8]

Key Toxicological Endpoints for 1,4-Dioxane:

  • Primary Target Organs: Liver and kidneys.[7][9]

  • Carcinogenicity: Shown to cause cancer in rodents at high doses.[6] The proposed mode of action is non-genotoxic, involving cytotoxicity and regenerative cell proliferation.[6]

  • Metabolism: Metabolized by cytochrome P450 enzymes to β-hydroxyethoxyacetic acid (HEAA) and 1,4-dioxane-2-one, which are then excreted in the urine.[7]

Environmental Fate:

Due to its high water solubility and low tendency to adsorb to soil, 1,4-dioxane and its derivatives are mobile in the environment and can lead to extensive groundwater contamination plumes.[8][10] Biodegradation of 1,4-dioxane is generally slow.[10]

Visualized Workflows and Pathways

To aid in the understanding of key processes, the following diagrams illustrate a general experimental workflow for the analysis of this compound in a water sample and the autoxidation pathway.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Isotope Dilution Isotope Dilution Sample Collection->Isotope Dilution Add 1,4-dioxane-d8 Pre-concentration Pre-concentration Isotope Dilution->Pre-concentration SPE or Purge-and-Trap GC-MS Injection GC-MS Injection Pre-concentration->GC-MS Injection Separation Separation GC-MS Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound in water.

This compound This compound Ether Radical Ether Radical This compound->Ether Radical Initiation (e.g., light, heat) Radical Initiator Radical Initiator Peroxy Radical Peroxy Radical Ether Radical->Peroxy Radical + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Hydroperoxide->Ether Radical Propagation

Caption: Simplified autoxidation pathway of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methyl-1,4-dioxane. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Introduction to the NMR Spectroscopy of this compound

The structure of this compound is derived from the parent compound, 1,4-dioxane, by the substitution of one hydrogen atom with a methyl group. In its most stable chair conformation, 1,4-dioxane is a highly symmetrical molecule, which results in a simple NMR spectrum: a single peak in both ¹H NMR (at approximately 3.7 ppm in CDCl₃) and ¹³C NMR (around 67 ppm in CDCl₃), as all methylene protons and all carbons are chemically equivalent.[1][2][3]

The introduction of a methyl group at the C-2 position breaks this symmetry, leading to a more complex and informative NMR spectrum.[1] The molecule becomes chiral at the C-2 carbon, and as a result, all remaining protons and carbons on the dioxane ring become chemically and magnetically non-equivalent. This guide will detail the predicted chemical shifts and splitting patterns that arise from this reduced symmetry. While specific experimental spectra for this compound are not widely published, the predicted data presented here are based on established principles of NMR spectroscopy and data from analogous substituted dioxane compounds.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton at the C-2 position, and the six methylene protons on the dioxane ring. The non-equivalence of the methylene protons arises from their diastereotopic relationships in the chiral environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃~1.1 - 1.3Doublet (d)3H~6-7 Hz
H-2~3.8 - 4.0Multiplet (m)¹1H-
H-3 (axial)~3.4 - 3.6Multiplet (m)1H-
H-3 (eq)~3.7 - 3.9Multiplet (m)1H-
H-5 (axial)~3.5 - 3.7Multiplet (m)1H-
H-5 (eq)~3.8 - 4.0Multiplet (m)1H-
H-6 (axial)~3.5 - 3.7Multiplet (m)1H-
H-6 (eq)~3.8 - 4.0Multiplet (m)1H-

¹ The H-2 proton is expected to be a multiplet, likely a quartet of doublets or a more complex pattern, due to coupling with the methyl protons and the non-equivalent protons on C-3.

Predicted ¹³C NMR Spectral Data

Due to the loss of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom PositionChemical Shift (δ, ppm)
-CH₃~18 - 22
C-2~72 - 76
C-3~68 - 72
C-5~66 - 70
C-6~66 - 70

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the logical correlation between the distinct atomic positions and their expected NMR signals.

G Figure 1: Structure and NMR Signal Correlation for this compound cluster_mol This compound Structure cluster_signals Predicted NMR Signals mol H_NMR ¹H NMR Signals -CH₃ (d, ~1.2 ppm) H-2 (m, ~3.9 ppm) H-3, H-5, H-6 (m, ~3.4-4.0 ppm) mol->H_NMR Proton Environments C_NMR ¹³C NMR Signals -CH₃ (~20 ppm) C-2 (~74 ppm) C-3 (~70 ppm) C-5 (~68 ppm) C-6 (~68 ppm) mol->C_NMR Carbon Environments

Figure 1: Structure and NMR Signal Correlation for this compound

Experimental Protocol

The following describes a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[2][3]

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 or equivalent instrument, operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[4]

  • Maintain the sample temperature at a constant value, typically 298 K (25 °C), throughout the experiment.[5]

3. ¹H NMR Experiment:

  • Acquire the spectrum using a standard pulse program.

  • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Experiment:

  • Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets.

  • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

This guide provides a foundational understanding of the expected NMR characteristics of this compound, which is crucial for its identification, characterization, and use in research and development.

References

Infrared (IR) spectroscopy of 2-Methyl-1,4-dioxane C-O-C stretching

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1,4-dioxane with a Focus on C-O-C Stretching

Introduction

This compound is a heterocyclic ether with a six-membered ring structure containing two oxygen atoms. As a derivative of 1,4-dioxane, its structural analysis is crucial in various fields, including chemical synthesis and material science. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of compounds by measuring the absorption of infrared radiation by their vibrational modes. This guide provides a detailed examination of the IR spectroscopic features of this compound, with a particular emphasis on the characteristic C-O-C (ether) stretching vibrations. Due to the scarcity of specific experimental data for this compound in the literature, this guide will draw upon data from the parent compound, 1,4-dioxane, and the established principles of vibrational spectroscopy for cyclic ethers.

The introduction of a methyl group at the C2 position breaks the D₂h symmetry of the parent 1,4-dioxane molecule. This reduction in symmetry is expected to result in a more complex IR spectrum, as vibrational modes that were previously IR-inactive may become active, and degeneracies may be lifted.

Expected Vibrational Modes and Data Presentation

The primary vibrational modes of interest in the IR spectrum of this compound include C-H stretching, C-H bending, and the highly characteristic C-O-C stretching of the ether linkages. The C-O-C stretching vibrations are particularly diagnostic for ethers and typically appear as strong bands in the fingerprint region of the spectrum (1300-1000 cm⁻¹)[1][2]. For saturated ethers, the asymmetric C-O-C stretch is a prominent feature, generally observed between 1140 and 1070 cm⁻¹[1].

The table below summarizes the expected IR absorption bands for this compound based on data from 1,4-dioxane and general frequency ranges for aliphatic ethers.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H Stretching (Methyl & Methylene)2850 - 3000StrongBands corresponding to both symmetric and asymmetric stretching of C-H bonds[3].
CH₂ Deformation (Scissoring)~1457MediumExpected based on the CH₂ groups in the dioxane ring.
CH₂ Wagging / Twisting1255 - 1322MediumComplex vibrations within the fingerprint region, influenced by the ring structure[4].
Asymmetric C-O-C Stretching1070 - 1140StrongThis is typically the most intense band for saturated ethers and is highly characteristic[5].
Symmetric C-O-C Stretching1050 - 1250StrongThe presence of the methyl group breaks symmetry, likely resulting in multiple strong C-O-C bands[3]. Based on 1,4-dioxane, a band around 1119 cm⁻¹ can be expected[4].
Ring Breathing / C-C Stretching870 - 890MediumThese vibrations involve the entire ring structure[4].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

While specific experimental protocols for this compound are not detailed in the reviewed literature, a standard procedure for acquiring a high-quality IR spectrum of a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is provided below. This is a common and effective method for liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound in the mid-IR region (4000-400 cm⁻¹).

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample of this compound (liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the computer are turned on and the software is initialized. Allow the instrument to warm up for at least 30 minutes to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Application:

    • Place a small drop (a few microliters) of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Use the software tools to label the peak positions (wavenumbers) of significant absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove all traces of the sample.

Visualization of Molecular Vibrations

The following diagram illustrates the relationship between the molecular structure of this compound and its key C-O-C stretching vibrations, which are fundamental to its identification via IR spectroscopy.

G Conceptual Diagram of this compound IR Vibrations cluster_molecule Molecular Structure cluster_vibrations Key Vibrational Modes cluster_spectrum Expected IR Spectrum Region mol This compound (C₅H₁₀O₂) stretch_asym Asymmetric C-O-C Stretch mol->stretch_asym stretch_sym Symmetric C-O-C Stretch mol->stretch_sym region_asym ~1070-1140 cm⁻¹ (Strong Intensity) stretch_asym->region_asym Corresponds to region_sym ~1050-1250 cm⁻¹ (Strong Intensity) stretch_sym->region_sym Corresponds to

Caption: Molecular structure and its corresponding C-O-C IR vibrations.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 2-Methyl-1,4-dioxane. Due to the limited availability of a complete, experimentally verified mass spectrum for this specific compound in publicly accessible databases, this guide synthesizes predicted fragmentation data based on established principles of mass spectrometry and data from analogous compounds. It also outlines a comprehensive experimental protocol suitable for the analysis of this compound.

Introduction

This compound is a heterocyclic ether with a molecular weight of 102.13 g/mol . Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Electron ionization (EI) mass spectrometry is a standard technique for the structural elucidation of such volatile and semi-volatile organic compounds. The fragmentation patterns observed are governed by the stability of the resulting carbocations and radical species, with common pathways for cyclic ethers including α-cleavage, inductive cleavage, and ring-opening fragmentations.

Predicted Mass Spectrometry Fragmentation Data

The primary fragmentation of this compound is anticipated to involve the loss of the methyl group and subsequent ring cleavage. The table below summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed Fragment IonFormulaNotes
102[C₅H₁₀O₂]⁺˙C₅H₁₀O₂Molecular Ion (M⁺˙)
87[C₄H₇O₂]⁺C₄H₇O₂[M - CH₃]⁺, Loss of a methyl radical. This is predicted to be the base peak.[1]
72[C₄H₈O]⁺˙C₄H₈ORing fragmentation product.
58[C₃H₆O]⁺˙ or [C₂H₂O₂]⁺˙C₃H₆O or C₂H₂O₂Characteristic dioxane ring fragment.[1]

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the formation of stable ions. The logical progression of the primary fragmentation events is depicted in the following diagram.

fragmentation_pathway M This compound (M) M_ion [C₅H₁₀O₂]⁺˙ m/z = 102 M->M_ion Electron Ionization frag_87 [C₄H₇O₂]⁺ m/z = 87 M_ion->frag_87 - •CH₃ frag_72 [C₄H₈O]⁺˙ m/z = 72 M_ion->frag_72 Ring Cleavage frag_58 [C₃H₆O]⁺˙ m/z = 58 M_ion->frag_58 Ring Cleavage

Fragmentation Pathway of this compound

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for this compound is not widely published, the following methodology, based on established procedures for 1,4-dioxane and its derivatives, is recommended for its analysis.

1. Sample Preparation

For analysis of this compound in a liquid matrix (e.g., water, solvents), a direct aqueous injection or liquid-liquid extraction may be employed. For solid or semi-solid matrices, headspace analysis is recommended to isolate the volatile compound.

2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice. The GC is used to separate the analyte from other components in the sample, and the MS is used for detection and identification based on the mass-to-charge ratio of the ions.

3. Gas Chromatography (GC) Conditions

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis to enhance sensitivity. Injector temperature should be set to 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: 10-20°C/min to 200-250°C.

    • Final hold: 2-5 minutes.

4. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230-250°C.

  • Quadrupole Temperature: 150-180°C.

  • Mass Range: Scan from m/z 35 to 200 to ensure detection of the molecular ion and all significant fragments.

  • Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring the ions at m/z 102, 87, 72, and 58 for enhanced sensitivity and specificity.

5. Data Analysis

The acquired mass spectra should be compared with a reference library (if available) or interpreted based on the predicted fragmentation patterns. The retention time from the GC will provide an additional point of confirmation.

Conclusion

References

Conformational analysis of the 2-Methyl-1,4-dioxane ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Conformational Analysis of the 2-Methyl-1,4-dioxane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane scaffold is a prevalent structural motif in medicinal chemistry and materials science. Its derivatives are integral to the development of biologically active compounds, serving as key intermediates and building blocks.[1] The introduction of a substituent, such as a methyl group at the C-2 position, breaks the inherent symmetry of the 1,4-dioxane ring, creating a chiral center and introducing complex conformational questions.[1] Understanding the three-dimensional structure and conformational preferences of this compound is critical for predicting its physicochemical properties, receptor-binding interactions, and metabolic stability.

This technical guide provides a comprehensive analysis of the conformational landscape of the this compound ring. It details the governing stereoelectronic and steric principles, outlines the primary experimental and computational methodologies used for its study, and presents key data in a structured format to aid in research and development.

Fundamental Conformations of the 1,4-Dioxane Ring

The 1,4-dioxane ring, like cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. Theoretical and experimental studies have established that the chair conformation is the most stable energetic minimum.[2][3] The ring can undergo a dynamic "ring-flipping" process, interconverting between two equivalent chair forms through higher-energy intermediates, such as the twist-boat conformation.[2][4] The energy barrier for this inversion is relatively low, allowing for rapid interconversion at room temperature.

G Ring Inversion Pathway of 1,4-Dioxane Chair1 Chair 1 HalfChair Half-Chair (Transition State) Chair1->HalfChair ΔG‡ Chair2 Chair 2 TwistBoat Twist-Boat (Intermediate) HalfChair2 Half-Chair (Transition State) TwistBoat->HalfChair2 HalfChair->TwistBoat HalfChair2->Chair2 ΔG‡

Caption: Ring inversion pathway for the 1,4-dioxane ring.

Conformational Equilibrium of this compound

The substitution at the C-2 position renders the two chair conformers non-equivalent: one with the methyl group in an axial position and one with it in an equatorial position. The overall conformational preference is dictated by a delicate balance between steric hindrance and subtle stereoelectronic effects.

G Conformational Equilibrium in this compound Axial Axial Conformer (Methyl group axial) Equatorial Equatorial Conformer (Methyl group equatorial) Axial->Equatorial K_eq

Caption: Equilibrium between axial and equatorial chair conformers.

Steric Effects

In substituted cyclohexanes, an axial substituent experiences destabilizing steric repulsion with the axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). For a methyl group, this steric strain strongly favors the equatorial position by approximately 1.74 kcal/mol (7.6 kJ/mol).[5][6] In this compound, the situation is modified. While the axial methyl group at C-2 still interacts with the axial hydrogen at C-6, the corresponding interaction with the atom at position 4 is absent, as this position is occupied by an oxygen atom which has no axial substituent.[6] This significantly reduces the steric penalty for the axial conformer compared to its cyclohexane analogue.

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a ring heteroatom to favor the axial orientation.[7] This preference is rationalized by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic heteroatom (O-1) and the antibonding σ* orbital of the C-2 substituent bond.[7] For this interaction to be maximal, the lone pair orbital and the σ* orbital must be anti-periplanar, a condition met when the substituent is axial.

While the anomeric effect is most pronounced for electronegative substituents (e.g., -OR, -Cl), it is a relevant consideration even for a methyl group.[8] Though the methyl group is not strongly electronegative, a weak stabilizing anomeric interaction may still exist, counteracting the steric preference for the equatorial position. The interplay between the diminished steric strain and a potential weak anomeric effect suggests that the energy difference between the axial and equatorial conformers of this compound is small, with a slight preference for the equatorial conformer being most likely.

Methodologies for Conformational Analysis

The determination of conformational preferences relies on a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[1]

Detailed Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at 400 MHz or higher. For dynamic studies (DNMR), spectra are recorded over a range of temperatures to observe changes in line shape or the coalescence of signals corresponding to the two conformers.

  • Spectral Analysis:

    • Chemical Shifts (δ): The chemical shifts of the ring protons are analyzed. Axial protons are typically shielded (appear at a lower δ) compared to their equatorial counterparts.

    • Vicinal Coupling Constants (³JHH): The key parameters are the three-bond proton-proton coupling constants. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation. Large coupling constants are indicative of anti-periplanar relationships (θ ≈ 180°), while smaller values suggest gauche relationships (θ ≈ 60°).

  • Data Interpretation: By measuring the ³JHH values for the proton at C-2, the relative populations of the axial and equatorial conformers can be determined. The equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln(Keq).

G Workflow for NMR-based Conformational Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (¹H NMR, Variable Temperature) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Measure δ, J-couplings) C->D E Conformer Population Analysis (Apply Karplus Equation) D->E F Thermodynamic Calculation (Calculate K_eq and ΔG°) E->F

Caption: Workflow for NMR-based Conformational Analysis.

Computational Protocol: Quantum Chemical Calculations

Theoretical calculations are essential for mapping the potential energy surface and quantifying the relative stabilities of different conformers.[9]

Detailed Methodology:

  • Structure Generation: Initial 3D structures for both the axial and equatorial chair conformers, as well as potential boat/twist conformers, of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).[2][4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energetic minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Thermal corrections from the frequency calculations are added to determine the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).

  • Analysis: The relative energies of the conformers are compared to predict the most stable structure and the equilibrium population distribution.

G Workflow for Computational Conformational Analysis A Build Initial Geometries (Axial, Equatorial, Twist-Boat) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minima/TS) B->C D Single-Point Energy Calculation (Higher Level of Theory) C->D E Thermodynamic Analysis (Calculate Relative ΔE and ΔG) D->E F Determine Most Stable Conformer and Equilibrium Population E->F

Caption: Workflow for Computational Conformational Analysis.

Data Summary

Table 1: Energetic Contributions to Conformational Stability

EffectFavoring Axial ConformerFavoring Equatorial ConformerEstimated Magnitude in this compound
Steric Hindrance ---Yes (avoids 1,3-diaxial interactions)Significantly reduced compared to cyclohexane (~1.74 kcal/mol) due to the O4 atom.[6]
Anomeric Effect Yes (potential nO → σ*C-Me overlap)---Weak; the methyl group is not a strong electron acceptor.[7][8]
Overall ΔG°(ax-eq) Small positive value (slight equatorial preference expected).

Table 2: Typical ³JHH Coupling Constants for Conformational Analysis

Proton RelationshipDihedral Angle (θ)Typical ³JHH Value (Hz)
Axial - Axial (ax,ax)~180°8 - 13[1]
Axial - Equatorial (ax,eq)~60°2 - 5[10]
Equatorial - Equatorial (eq,eq)~60°2 - 5[10]

Conclusion

The conformational analysis of this compound reveals a system governed by a subtle interplay of competing forces. Unlike in simple cyclohexanes where steric hindrance dominates, the presence of the ring oxygen atoms in the 1,4-dioxane structure significantly mitigates the 1,3-diaxial repulsions that would otherwise strongly disfavor the axial conformer. This reduction in steric penalty allows for weaker stereoelectronic interactions, such as a potential anomeric effect, to play a more significant role.

The result is a small energy difference between the axial and equatorial conformers, leading to a dynamic equilibrium with significant populations of both forms at room temperature. A definitive quantification of this equilibrium requires targeted, high-level spectroscopic and computational studies. For professionals in drug development and materials science, this conformational flexibility is a key feature, implying that the this compound scaffold can readily adapt its shape to fit different binding pockets or crystal lattices, a property that can be harnessed in molecular design.

References

Physical properties of 2-Methyl-1,4-dioxane (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-1,4-dioxane, specifically its boiling point and density. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require accurate and detailed information on this compound.

Core Physical Properties

This compound (CAS No. 16279-34-8) is a heterocyclic ether. An understanding of its physical properties is fundamental for its application in research and development, particularly in designing reaction conditions and purification protocols.

Data Summary

The following table summarizes the available quantitative data for the key physical properties of this compound.

Physical PropertyValueConditionsSource
Boiling Point 108.00 - 109.00 °Cat 760.00 mm Hg (estimated)[1][2]
Density Data not readily available--

Note: While an estimated boiling point is available, a precise, experimentally determined value for the density of this compound is not readily found in publicly available literature. For context, the density of the parent compound, 1,4-dioxane, is approximately 1.034 g/cm³ at 25 °C[3][4].

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization of chemical compounds. Below are detailed methodologies for the experimental determination of boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common and reliable methods for its determination are the Thiele tube method and the distillation method.

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid is drawn into the capillary tube.

2. Simple Distillation Method

This method is suitable when a larger volume of the liquid is available.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when the vapor condensation rate is steady and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the liquid.

Density Determination

Density is the mass of a substance per unit volume. The pycnometer and hydrometer methods are standard laboratory procedures for determining the density of liquids.

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The mass of the filled pycnometer is measured.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

    • The mass of the pycnometer filled with the reference liquid is measured.

    • The density of the sample liquid is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

2. Hydrometer Method

A hydrometer is an instrument that measures the specific gravity (relative density) of a liquid.

  • Apparatus: Hydrometer, and a graduated cylinder large enough to float the hydrometer.

  • Procedure:

    • The graduated cylinder is filled with the liquid sample to a level that will allow the hydrometer to float freely without touching the bottom or sides.

    • The hydrometer is gently lowered into the liquid until it floats.

    • The reading is taken from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for an accurate measurement.

    • The temperature of the liquid should also be recorded, as density is temperature-dependent.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Determination_Workflow cluster_thiele Thiele Tube Method cluster_distillation Distillation Method thiele_start Start thiele_prep Prepare Sample and Apparatus thiele_start->thiele_prep thiele_heat Heat Thiele Tube thiele_prep->thiele_heat thiele_observe Observe Bubble Stream thiele_heat->thiele_observe thiele_cool Cool and Observe thiele_observe->thiele_cool thiele_record Record Boiling Point thiele_cool->thiele_record thiele_end End thiele_record->thiele_end dist_start Start dist_prep Assemble Distillation Apparatus dist_start->dist_prep dist_heat Heat Sample to Boiling dist_prep->dist_heat dist_stabilize Stabilize Vapor Temperature dist_heat->dist_stabilize dist_record Record Constant Temperature dist_stabilize->dist_record dist_end End dist_record->dist_end

Caption: Workflow for Boiling Point Determination.

Density_Determination_Workflow cluster_pycnometer Pycnometer Method cluster_hydrometer Hydrometer Method pyc_start Start pyc_mass_empty Weigh Empty Pycnometer pyc_start->pyc_mass_empty pyc_mass_sample Weigh Pycnometer with Sample pyc_mass_empty->pyc_mass_sample pyc_mass_ref Weigh Pycnometer with Reference pyc_mass_sample->pyc_mass_ref pyc_calc Calculate Density pyc_mass_ref->pyc_calc pyc_end End pyc_calc->pyc_end hydro_start Start hydro_fill Fill Cylinder with Sample hydro_start->hydro_fill hydro_float Float Hydrometer hydro_fill->hydro_float hydro_read Read Scale at Meniscus hydro_float->hydro_read hydro_record_temp Record Temperature hydro_read->hydro_record_temp hydro_end End hydro_record_temp->hydro_end

Caption: Workflow for Density Determination.

References

Chirality and Stereoisomers of Substituted 1,4-Dioxanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereoisomerism of substituted 1,4-dioxanes. It covers the fundamental principles of stereochemistry in the 1,4-dioxane ring system, methods for stereoselective synthesis, conformational analysis, and the characterization of stereoisomers. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the design, synthesis, and analysis of chiral 1,4-dioxane-containing molecules.

Introduction to Chirality in 1,4-Dioxanes

The 1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. While the parent 1,4-dioxane is an achiral molecule, the introduction of substituents can lead to the formation of stereocenters and, consequently, a variety of stereoisomers, including enantiomers and diastereomers. The stereochemistry of substituted 1,4-dioxanes is of significant interest in medicinal chemistry, as the three-dimensional arrangement of substituents can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicity.

The 1,4-dioxane scaffold is conformationally flexible, capable of adopting chair, boat, and twist-boat conformations. However, the chair conformation is generally the most stable. In a substituted 1,4-dioxane, substituents can occupy either axial or equatorial positions, leading to different conformational isomers. The interplay between the substitution pattern and conformational preferences dictates the overall shape and stereochemical properties of the molecule.

Stereoisomerism in Substituted 1,4-Dioxanes

The number and arrangement of substituents on the 1,4-dioxane ring determine the potential for stereoisomerism.

2.1. Monosubstituted 1,4-Dioxanes

A single substituent on the 1,4-dioxane ring, for example at the C2 position, creates a stereocenter, resulting in a pair of enantiomers (R and S).

2.2. Disubstituted 1,4-Dioxanes

Disubstituted 1,4-dioxanes can exist as constitutional isomers (e.g., 2,3-, 2,5-, and 2,6-disubstituted) and stereoisomers.

  • 2,5-Disubstituted 1,4-Dioxanes: These compounds have two stereocenters. Depending on the nature of the substituents, they can exist as cis and trans diastereomers, each of which can be chiral and exist as a pair of enantiomers. For instance, with two different substituents, four stereoisomers are possible: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). If the two substituents are identical, the cis isomer is a meso compound (achiral), while the trans isomer exists as a pair of enantiomers.

  • 2,3-Disubstituted 1,4-Dioxanes: Similar to the 2,5-disubstituted case, 2,3-disubstituted 1,4-dioxanes also possess two stereocenters and can exist as cis and trans diastereomers, each as a pair of enantiomers.

  • 2,6-Disubstituted 1,4-Dioxanes: With identical substituents, the cis isomer is a meso compound, and the trans isomer exists as a pair of enantiomers.

2.3. Tetrasubstituted 1,4-Dioxanes

With four substituents, the number of possible stereoisomers increases significantly. For example, in 2,3,5,6-tetrasubstituted 1,4-dioxanes, multiple stereocenters can lead to a complex mixture of diastereomers and enantiomers. The conformational analysis of these highly substituted systems is crucial for understanding their properties. For instance, 2,3,5,6-tetramethyl-1,4-dioxane can exist in several diastereomeric forms with distinct conformational preferences. Similarly, the stereochemistry of 2,3,5,6-tetraphenyl-1,4-dioxin has been a subject of interest, with studies focusing on its solid-state conformation.

Stereoselective Synthesis of Substituted 1,4-Dioxanes

The synthesis of stereochemically pure substituted 1,4-dioxanes is a key challenge in organic chemistry. Several strategies have been developed to control the stereochemical outcome of these reactions.

3.1. Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for the formation of the 1,4-dioxane ring. This reaction involves the intramolecular cyclization of a diol precursor, typically under basic conditions. The stereochemistry of the final product is dependent on the stereochemistry of the starting diol.

3.2. Other Synthetic Approaches

Other methods for the synthesis of substituted 1,4-dioxanes include the dimerization of oxiranes and the reaction of α,β-unsaturated ketones with ethylene glycol. Stereoselective variations of these methods often employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Quantitative Data on Stereoisomers

The following tables summarize quantitative data for selected substituted 1,4-dioxanes, providing information on diastereomeric ratios and specific rotation.

Table 1: Diastereomeric Ratios in the Synthesis of Substituted 1,4-Dioxanes

Starting MaterialReaction ConditionsProductDiastereomeric Ratio (cis:trans)Reference
α,β-Unsaturated KetoneNaIO₄, NH₂OH·HCl, Ethylene Glycol, Cs₂CO₃2,3-Disubstituted 1,4-DioxaneVaries with substrate[1]
(S)-α-Hydroxy Acids and Racemic α-Bromoacyl BromidesAcylation followed by cyclizationDisubstituted 1,4-Dioxane-2,5-diones~1:1[2]

Table 2: Specific Rotation of Chiral 1,4-Dioxane Derivatives

CompoundConfigurationSolventSpecific Rotation [α]D (deg)Reference
(S)-3-Benzyl-1,4-dioxane-2,5-dioneSNot specified-160.0[2]
(S)-3-Isopropyl-1,4-dioxane-2,5-dioneSNot specified-168.0[2]
(S)-3-sec-Butyl-1,4-dioxane-2,5-dioneSNot specified-155.0[2]
(S)-6-Fluorochromane-2-carboxylic acidSDMF+15.2[3]

Experimental Protocols

5.1. General Protocol for Williamson Ether Synthesis of 1,4-Dioxanes

  • To a solution of the appropriate diol in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, KOH) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time to allow for the formation of the dialkoxide.

  • Add a suitable dihaloethane (e.g., 1,2-dibromoethane) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC). The reaction time typically ranges from 1 to 8 hours.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired substituted 1,4-dioxane.

5.2. General Protocol for Chiral HPLC Separation of 1,4-Dioxane Stereoisomers

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives), Pirkle-type columns, or cyclodextrin-based columns.

  • Mobile Phase Selection: The choice of mobile phase depends on the nature of the analyte and the CSP.

    • Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

    • Reversed Phase: A mixture of water or an aqueous buffer with an organic modifier like methanol or acetonitrile.

    • Polar Organic Mode: A polar organic solvent such as methanol, ethanol, or acetonitrile, sometimes with additives.

  • Method Development:

    • Begin with a generic screening method using a standard mobile phase composition (e.g., hexane/isopropanol 90:10 for normal phase).

    • Optimize the separation by adjusting the ratio of the mobile phase components, the type of modifier, and the flow rate.

    • Temperature can also be a critical parameter for achieving optimal resolution.

  • Detection: Use a suitable detector, most commonly a UV detector set at a wavelength where the analyte absorbs.

  • Quantification: Determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) by integrating the peak areas of the separated stereoisomers.

Biological Activity and Signaling Pathways of a Chiral Benzodioxane Derivative: Silybin

Silybin, a flavonolignan derived from milk thistle, possesses a 1,4-benzodioxane moiety and exists as a pair of diastereomers, silybin A and silybin B. It is known for its hepatoprotective effects and has been shown to modulate key signaling pathways involved in oxidative stress and inflammation.

6.1. Modulation of the Nrf2 Signaling Pathway

Silybin is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Silybin is thought to disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[1][4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Silybin Silybin Keap1_Nrf2 Keap1-Nrf2 Complex Silybin->Keap1_Nrf2 disrupts complex ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Silybin activates the Nrf2 antioxidant pathway.

6.2. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Silybin has been shown to inhibit the NF-κB pathway, potentially by preventing the degradation of IκBα.[1][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB Silybin Silybin IkB_degradation IκB Degradation Silybin->IkB_degradation inhibits NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB_NFkB->IkB_degradation leads to NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nu->Inflammatory_Genes activates transcription workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Start Starting Materials (e.g., diol, epoxide) Reaction Stereoselective Synthesis (e.g., Williamson Ether Synthesis) Start->Reaction Crude Crude Product (Mixture of Stereoisomers) Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Purified Purified Product Purification->Purified Chiral_HPLC Chiral HPLC Separation Purified->Chiral_HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) Purified->Spectroscopy Stereoisomers Isolated Stereoisomers Chiral_HPLC->Stereoisomers Data Quantitative Data (ee%, dr, [α]) Chiral_HPLC->Data Polarimetry Polarimetry Polarimetry->Data Stereoisomers->Polarimetry

References

Theoretical and Computational Deep Dive into 2-Methyl-1,4-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methyl-1,4-dioxane, a heterocyclic compound of interest in various chemical and pharmaceutical contexts. The introduction of a methyl group to the 1,4-dioxane ring breaks its symmetry, leading to more complex conformational landscapes and spectroscopic signatures. This document delves into these aspects through the lens of computational chemistry, offering insights into the molecule's structural, vibrational, and electronic properties.

Molecular Structure and Conformational Analysis

The presence of a methyl group at the C2 position of the 1,4-dioxane ring introduces a chiral center, resulting in two enantiomers: (R)-2-Methyl-1,4-dioxane and (S)-2-Methyl-1,4-dioxane. The conformational flexibility of the dioxane ring, primarily existing in a chair conformation, is a key area of theoretical investigation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and relative energies of different conformers.[1] These calculations help in understanding the steric and electronic effects of the methyl substituent on the ring's puckering and overall shape.

Logical Workflow for Conformational Analysis:

G cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis start Define Initial Geometry of this compound method Select DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Energy Minima (No imaginary frequencies) freq_calc->verify_min analyze_geom Analyze Optimized Geometry (Bond lengths, angles, dihedrals) verify_min->analyze_geom rel_energy Determine Relative Energies of Conformers analyze_geom->rel_energy

A streamlined workflow for the computational conformational analysis of this compound.

Spectroscopic Properties: A Computational Perspective

Spectroscopic techniques are crucial for the characterization of this compound.[1] Computational chemistry provides a powerful means to predict and interpret experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. Key vibrational modes for this compound include C-H stretching of the methyl and methylene groups, and C-O-C stretching of the ether linkages.[1]

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretching (Methyl and Methylene)2850-3000
C-O-C Stretching1050-1150
C-C Stretching850-950

Note: These are general predicted ranges based on similar cyclic ethers. Specific frequencies would be obtained from DFT frequency calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of this compound. The introduction of the methyl group leads to more complex ¹H and ¹³C NMR spectra compared to the parent 1,4-dioxane.[1]

  • ¹H NMR: Distinct signals are expected for the methyl protons (a doublet), the methine proton at the C2 position (a quartet), and the methylene protons on the dioxane ring.[1]

  • ¹³C NMR: The asymmetry of the molecule results in unique signals for each of the carbon atoms.[1]

Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable predictions to aid in spectral assignment.

Quantum Chemical Parameters

Quantum chemical calculations can provide insights into the electronic properties and reactivity of this compound. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding its chemical behavior.

Table 2: Calculated Quantum Chemical Parameters for a Dioxane System

ParameterFormulaTypical Value (eV)Description
EHOMO--7.35Energy of the Highest Occupied Molecular Orbital
ELUMO-1.52Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMO8.87Indicates chemical reactivity

Source: Adapted from typical values for a dioxane system.[1]

Signaling Pathway of Computational Analysis:

G cluster_input Input cluster_computation Computational Methods cluster_output Calculated Properties mol_structure Molecular Structure of This compound dft Density Functional Theory (DFT) mol_structure->dft giao Gauge-Including Atomic Orbital (GIAO) dft->giao geom Optimized Geometry (Bond lengths, angles) dft->geom vib Vibrational Frequencies (IR/Raman Spectra) dft->vib electronic Electronic Properties (HOMO, LUMO, Energy Gap) dft->electronic nmr NMR Chemical Shifts (¹H, ¹³C) giao->nmr

Flowchart illustrating the use of computational methods to derive key properties of this compound.

Experimental Protocols: A Theoretical Framework

While specific experimental protocols for this compound are not detailed in the readily available literature, a general framework for its computational and spectroscopic analysis can be outlined based on studies of similar molecules.

Computational Chemistry Protocol
  • Model Building: Construct the initial 3D structure of the desired conformer (e.g., chair with equatorial or axial methyl group) of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)). This will find the lowest energy structure for that conformer.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR chemical shifts using the GIAO method.

  • Analysis: Analyze the output files to extract optimized geometric parameters, vibrational frequencies and their corresponding motions, and the calculated NMR chemical shifts. Compare these with experimental data where available.

Spectroscopic Analysis Workflow

G cluster_exp Experimental cluster_analysis Spectroscopic Analysis cluster_comp Computational cluster_interp Interpretation sample This compound Sample ftir FT-IR Spectroscopy sample->ftir raman Raman Spectroscopy sample->raman nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr comparison Comparison of Experimental and Calculated Spectra ftir->comparison raman->comparison nmr->comparison dft_calc DFT Calculations dft_calc->comparison assignment Spectral Assignment and Structural Confirmation comparison->assignment

Workflow for the integrated experimental and computational spectroscopic analysis of this compound.

Conclusion

The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, conformational preferences, and spectroscopic properties. DFT calculations, in particular, serve as a powerful predictive tool that complements experimental data, aiding in the comprehensive characterization of this molecule. This integrated approach is essential for advancing our understanding of substituted dioxanes and their potential applications in research and development.

References

Occurrence of 2-Methyl-1,4-dioxane as a Synthesis Byproduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of methylated dioxane byproducts, with a primary focus on 2-methyl-1,3-dioxolane, a frequently observed impurity in the industrial synthesis of 1,4-dioxane. While the user's query specified 2-methyl-1,4-dioxane, available scientific literature predominantly documents the formation of its isomer, 2-methyl-1,3-dioxolane, in relevant synthetic processes. This guide will therefore concentrate on the available data for 2-methyl-1,3-dioxolane as a representative methylated dioxane byproduct, while also discussing the potential for this compound formation.

Introduction

1,4-Dioxane is a versatile organic solvent with wide applications in various industries. Its synthesis, most commonly through the acid-catalyzed dehydration of ethylene glycol or diethylene glycol, is a well-established industrial process. However, this synthesis is often accompanied by the formation of several byproducts, which can affect the purity of the final product and may have their own toxicological and environmental implications. Among these byproducts are methylated dioxanes, such as 2-methyl-1,3-dioxolane. Understanding the formation, quantification, and control of these impurities is critical for process optimization, quality control, and regulatory compliance.

Formation of Methylated Dioxane Byproducts

The primary route for the formation of 1,4-dioxane is the acid-catalyzed dehydration of ethylene glycol. This reaction proceeds through the formation of diethylene glycol as an intermediate. Under the typical reaction conditions of elevated temperatures (130-200°C) and the presence of a strong acid catalyst like sulfuric acid, several side reactions can occur, leading to the formation of byproducts.[1]

The formation of 2-methyl-1,3-dioxolane is believed to occur from the reaction of ethylene glycol with acetaldehyde, which is another byproduct formed during the synthesis. Acetaldehyde can be generated from the isomerization of ethylene oxide (if used as a starting material) or the fragmentation of diethylene glycol.

Proposed Formation Mechanism

The following diagram illustrates a plausible mechanism for the formation of 2-methyl-1,3-dioxolane during the acid-catalyzed synthesis of 1,4-dioxane from ethylene glycol.

Proposed Formation Pathway of 2-Methyl-1,3-dioxolane cluster_acetaldehyde_formation Acetaldehyde Formation (Side Reaction) cluster_main_reaction Formation of 2-Methyl-1,3-dioxolane EG Ethylene Glycol Protonated_EG Protonated Ethylene Glycol EG->Protonated_EG + H+ Hemiacetal Hemiacetal EG->Hemiacetal Nucleophilic attack on protonated acetaldehyde H_plus H+ Acetaldehyde Acetaldehyde Acetaldehyde->Hemiacetal Carbocation Carbocation Intermediate Protonated_EG->Carbocation - H2O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_ion Oxonium Ion Protonated_Hemiacetal->Oxonium_ion - H2O Product 2-Methyl-1,3-dioxolane Oxonium_ion->Product Ring Closure Water H2O EG2 Ethylene Glycol DEG Diethylene Glycol EG2->DEG Dimerization DEG->Acetaldehyde Fragmentation

Formation of 2-Methyl-1,3-dioxolane

Quantitative Data on Byproduct Formation

The yield of 2-methyl-1,3-dioxolane as a byproduct is influenced by several factors, including reaction temperature, pressure, catalyst concentration, and residence time. The following tables summarize quantitative data from a patent describing the continuous production of 1,4-dioxane from diethylene glycol using sulfuric acid as a catalyst.

Table 1: Byproduct Composition at Varying Temperatures

Temperature (°C)1,4-Dioxane (wt%)Acetaldehyde (wt%)2-Methyl-1,3-dioxolane (wt%)
15292.63.73.6
14693.03.83.0

Data extracted from patent CA1298844C. The weight percentages are on a dry basis.[2]

Table 2: Byproduct Composition in a Large-Scale Production

CompoundComposition (%)
1,4-Dioxane95.5
Acetaldehyde2.1
2-Methyl-1,3-dioxolane2.4

Data from a large-scale production run at 150°C and 300 mm Hg pressure.[2]

These tables clearly indicate that 2-methyl-1,3-dioxolane is a significant byproduct, with its concentration varying with reaction conditions.

Experimental Protocols

Synthesis of 1,4-Dioxane with Byproduct Formation

The following is a representative laboratory-scale protocol for the synthesis of 1,4-dioxane from ethylene glycol, which is known to produce 2-methyl-1,3-dioxolane as a byproduct.

Materials:

  • Ethylene glycol (650 mL)

  • Concentrated sulfuric acid (96%, 65 mL)

  • Two-neck round-bottom flask (1000 mL)

  • Heating mantle with magnetic stirrer

  • Distillation apparatus (Vigreux column, condenser, receiving flask)

  • Potassium hydroxide (solid)

  • Separatory funnel

Procedure:

  • Add 650 mL of ethylene glycol to the two-neck round-bottom flask.

  • Slowly and with stirring, add 65 mL of concentrated sulfuric acid to the ethylene glycol. An exothermic reaction will occur.

  • Assemble the distillation apparatus.

  • Heat the mixture using the heating mantle. The solution will darken as the reaction progresses.

  • Collect the distillate that comes over between 85°C and 102°C. This fraction will contain 1,4-dioxane, water, and byproducts including acetaldehyde and 2-methyl-1,3-dioxolane.

  • To the collected distillate, add solid potassium hydroxide in portions with swirling until it no longer dissolves. This will salt out the 1,4-dioxane and polymerize some impurities.

  • Transfer the mixture to a separatory funnel and separate the upper organic layer (1,4-dioxane and byproducts) from the lower aqueous layer.

  • The organic layer can be further purified by fractional distillation.

Quantification of this compound by GC-MS

The following protocol outlines a general procedure for the quantitative analysis of this compound (or 2-methyl-1,3-dioxolane) in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., TG-624 or similar)

  • Autosampler

Reagents and Standards:

  • Dichloromethane (GC grade)

  • This compound or 2-methyl-1,3-dioxolane standard

  • Internal standard (e.g., 1,4-dioxane-d8)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dilute the sample with dichloromethane to a concentration within the calibration range.

    • Add a known amount of the internal standard to the diluted sample.

  • Calibration:

    • Prepare a series of calibration standards of the target analyte in dichloromethane, each containing the same concentration of the internal standard.

    • Analyze the calibration standards by GC-MS.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • GC Conditions (Typical):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ion Source Temperature: 230°C

      • Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

      • Monitor Ions: Select characteristic ions for the target analyte and the internal standard. For this compound (or its isomer), key ions would be determined from its mass spectrum.

  • Quantification:

    • Identify and integrate the peaks for the analyte and the internal standard in the sample chromatogram.

    • Calculate the peak area ratio.

    • Determine the concentration of the analyte in the sample using the calibration curve.

The following diagram illustrates a typical workflow for the GC-MS analysis.

GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution & Internal Standard Addition) GC_MS_Analysis GC-MS Analysis (Injection, Separation, Detection) Sample_Prep->GC_MS_Analysis Calibration Calibration Standard Preparation Calibration->GC_MS_Analysis Data_Processing Data Processing (Peak Integration & Area Ratio Calculation) GC_MS_Analysis->Data_Processing Quantification Quantification (Using Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result Proposed Degradation Pathway of a Methylated Dioxane Methyl_Dioxane Methylated Dioxane Radical_Intermediate Radical Intermediate Methyl_Dioxane->Radical_Intermediate Hydrogen Abstraction Hydroxyl_Radical •OH Hydroxyl_Radical->Radical_Intermediate Ring_Opening Ring-Opened Intermediate Radical_Intermediate->Ring_Opening Ring Opening Further_Oxidation Further Oxidation Products (e.g., aldehydes, carboxylic acids) Ring_Opening->Further_Oxidation Oxidation Mineralization CO2 + H2O Further_Oxidation->Mineralization Mineralization

References

Toxicological profile of 1,4-dioxane and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of 1,4-dioxane, a compound of significant environmental and health concern. The document summarizes key findings on its carcinogenicity, genotoxicity, and organ-specific effects, supported by quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways and protocols.

Introduction

1,4-Dioxane (also known as diethylene oxide) is a synthetic industrial chemical primarily used as a solvent for various materials such as resins, oils, and waxes, and as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane.[1] It can also be found as an unintended byproduct in consumer products, including detergents and personal care items, resulting from the ethoxylation process during manufacturing.[2][3] Due to its high mobility in soil and resistance to natural degradation, 1,4-dioxane has become a widespread groundwater contaminant.[2][4] Classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its toxicological profile is critical for risk assessment and management.[5][6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

1,4-Dioxane is readily absorbed following oral and inhalation exposure, with less efficient absorption through the skin.[4][7] Upon absorption, it is distributed throughout the body. The primary route of metabolism involves hydroxylation by cytochrome P450 enzymes (specifically CYP2E1) to form 2-hydroxyethoxyacetic acid (HEAA), which is the major urinary metabolite.[4][5][7] At high doses, the metabolic pathway can become saturated, leading to an increased systemic concentration of the parent compound, 1,4-dioxane. This metabolic saturation is a key event preceding the onset of toxicity.[5]

Toxicological Profile

3.1 Acute and Chronic Toxicity

Acute exposure to high levels of 1,4-dioxane can cause irritation to the eyes, nose, and throat, as well as drowsiness, vertigo, and headache in humans.[1] In animal studies, acute oral exposure has resulted in liver and kidney damage.[8]

Chronic exposure is of greater concern. Long-term rodent bioassays have consistently demonstrated that chronic oral exposure to 1,4-dioxane in drinking water leads to the development of tumors, primarily in the liver and nasal cavity.[6][9][10] The liver and kidneys are the primary target organs for 1,4-dioxane toxicity, with effects including hepatocellular degeneration, hyperplasia, and necrosis.[6][8][11]

3.2 Carcinogenicity

The carcinogenicity of 1,4-dioxane has been established in multiple rodent studies. Oral administration in drinking water has been shown to induce hepatocellular adenomas and carcinomas in both rats and mice.[9][10] In rats, an increased incidence of squamous-cell carcinomas of the nasal turbinates has also been observed.[9][10] The U.S. National Toxicology Program (NTP) has identified 1,4-dioxane as "reasonably anticipated to be a human carcinogen."[5]

3.3 Genotoxicity

The genotoxic potential of 1,4-dioxane is complex and a subject of ongoing research. The majority of in vitro assays, including the standard bacterial reverse mutation (Ames) test, have yielded negative results, suggesting that 1,4-dioxane is not a direct mutagen.[4][12][13] However, some in vivo studies have provided evidence of genotoxicity, particularly at high doses that also cause cytotoxicity.[13] For instance, a positive result was observed in the mouse liver micronucleus assay, but not in the peripheral blood micronucleus assay.[12] This suggests that genotoxic effects might be secondary to other events occurring in the target organ, such as oxidative stress and regenerative cell proliferation.[5][12] Some studies suggest it is a weak genotoxic carcinogen, capable of causing DNA damage at high concentrations.[14]

Mechanism of Toxicity and Signaling Pathways

The predominant view is that 1,4-dioxane's carcinogenicity follows a non-genotoxic mode of action, particularly at lower exposure levels. The proposed mechanism involves a sequence of events initiated by high-dose exposures that overwhelm the metabolic capacity.

This leads to:

  • CYP2E1 Induction and Oxidative Stress: High concentrations of 1,4-dioxane induce the activity of the CYP2E1 enzyme, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5][15]

  • Cytotoxicity and Regenerative Proliferation: Oxidative stress contributes to cytotoxicity in the liver, causing cell damage and death. This injury triggers a sustained regenerative cellular proliferation response.[5]

  • Promotion of Pre-neoplastic Lesions: The chronic state of cell proliferation can promote the growth of spontaneously initiated cells into pre-neoplastic foci and, eventually, tumors.[5]

  • Indirect Genotoxicity: At these high, cytotoxic doses, oxidative stress can also lead to secondary DNA damage (oxidative DNA damage), contributing to the genotoxicity observed in some in vivo studies.[5][16]

1_4_Dioxane_Carcinogenic_Pathway cluster_exposure Exposure & Metabolism cluster_cellular_events Cellular & Molecular Events cluster_outcome Pathological Outcome High_Dose High-Dose 1,4-Dioxane Exposure Metabolism_Saturation Metabolic Saturation High_Dose->Metabolism_Saturation Exceeds clearance CYP2E1 CYP2E1 Induction Metabolism_Saturation->CYP2E1 Oxidative_Stress Oxidative Stress (ROS Generation) CYP2E1->Oxidative_Stress Cytotoxicity Hepatocellular Cytotoxicity Oxidative_Stress->Cytotoxicity DNA_Damage Indirect Genotoxicity (Oxidative DNA Damage) Oxidative_Stress->DNA_Damage Proliferation Regenerative Cell Proliferation Cytotoxicity->Proliferation Triggers repair Tumor_Formation Tumor Formation (Liver, Nasal) DNA_Damage->Tumor_Formation Contributes to mutations Proliferation->Tumor_Formation Promotes growth Carcinogenicity_Bioassay_Workflow cluster_setup Study Setup cluster_exposure Exposure & Monitoring cluster_analysis Endpoint Analysis Animal_Selection Select Animal Models (e.g., Rats, Mice) Group_Allocation Allocate to Groups (Control, Low Dose, High Dose) Animal_Selection->Group_Allocation Dosing Administer 1,4-Dioxane in Drinking Water (2 years) Group_Allocation->Dosing Monitoring Monitor Health, Body Weight, and Water Consumption Dosing->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Determine Carcinogenicity Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strains Prepare Auxotrophic Bacterial Cultures (e.g., Salmonella TA100) Mix_No_S9 Combine: Bacteria + Compound Strains->Mix_No_S9 Mix_With_S9 Combine: Bacteria + Compound + S9 Mix Strains->Mix_With_S9 S9 Prepare S9 Mix (for Metabolic Activation) S9->Mix_With_S9 Test_Compound Prepare Test Compound (1,4-Dioxane) Dilutions Test_Compound->Mix_No_S9 Test_Compound->Mix_With_S9 Plate Add to Top Agar and Pour onto Minimal Media Plates Mix_No_S9->Plate Mix_With_S9->Plate Incubate Incubate Plates (37°C, 48-72h) Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare Result Result Compare->Result Determine Mutagenicity

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-1,4-dioxane as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-1,4-dioxane, a high-boiling point ethereal solvent. Due to limited specific literature on its use as a solvent, this document combines available data for this compound with established protocols for its parent compound, 1,4-dioxane, as a predictive guide for its potential applications in organic synthesis and drug development.

Properties of this compound

This compound is a cyclic ether with properties that make it a potential alternative to other high-boiling point solvents in chemical synthesis.[1] Its physical and chemical characteristics are summarized below.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₅H₁₀O₂[1]
Molecular Weight102.13 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point108.00 to 109.00 °C @ 760.00 mm Hg (estimated)[1]
Flash Point19.50 °C (estimated)[1]
SolubilitySoluble in alcohol; Water solubility estimated at 35,320 mg/L @ 25 °C[1]
logP (o/w)0.285 (estimated)[1]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The methyl group substitution breaks the symmetry of the parent 1,4-dioxane molecule, leading to more complex spectra.[1]

Spectroscopic TechniquePredicted Key FeaturesReference
¹H NMRDistinct signals for the methyl protons (doublet), the methine proton at the C2 position (quartet), and the methylene protons on the dioxane ring.[1]
¹³C NMRUnique signals for each of the carbon atoms due to asymmetry, with the methyl carbon appearing at a characteristic upfield shift.[1]
Mass SpectrometryExpected molecular ion peak at m/z 102. A likely key fragmentation pattern is the loss of a methyl radical (CH₃•), resulting in a peak at m/z 87.[1]
Infrared (IR) SpectroscopyCharacteristic C-H stretching bands for the methyl and methylene groups are expected around 2850-3000 cm⁻¹. Strong C-O-C stretching bands for the ether linkages are anticipated in the 1050-1250 cm⁻¹ region.[1]

Safety and Handling

As with all ether solvents, appropriate safety precautions must be taken when handling this compound. The primary hazard associated with this class of compounds is the formation of explosive peroxides upon exposure to air and light.[1]

Key Safety Considerations:

  • Peroxide Formation: this compound, like its parent compound 1,4-dioxane, can form explosive peroxides over time.[1] It is crucial to test for the presence of peroxides before heating or distilling this solvent. Containers should be dated upon opening and stored away from light and heat in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Flammability: The solvent is flammable and should be handled away from ignition sources.[2][3]

  • Toxicity: While specific toxicity data for this compound is limited, 1,4-dioxane is a suspected carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[4] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4]

Potential Applications in Organic Synthesis

The higher boiling point of this compound compared to solvents like THF (66 °C) and diethyl ether (34.6 °C) makes it a suitable medium for reactions requiring elevated temperatures.[5] Based on the known applications of 1,4-dioxane, potential uses for this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions: High-boiling point ethereal solvents are often employed in reactions such as Suzuki and Ullmann couplings.[6][7]

  • Grignard Reagent Formation and Reactions: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[8][9]

  • Synthesis of Heterocyclic Compounds: As a polar aprotic solvent, it can be a suitable medium for the synthesis of various heterocyclic structures.[10]

Experimental Protocols (Exemplary)

The following protocols are adapted from established procedures using 1,4-dioxane and are provided as a starting point for the use of this compound as a high-boiling point solvent. Optimization of reaction conditions will be necessary.

General Workflow for a High-Temperature Reaction

G General Workflow for Synthesis in this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware and Reagents B Test this compound for Peroxides A->B C Purge Reaction Vessel with Inert Gas B->C D Add Reagents and Solvent C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool Reaction Mixture F->G H Quench Reaction G->H I Aqueous Work-up/Extraction H->I J Dry Organic Layer I->J K Remove Solvent (Rotary Evaporation) J->K L Purify Product (Chromatography, Recrystallization) K->L

Caption: General experimental workflow for organic synthesis.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a hypothetical adaptation for the use of this compound in a Suzuki-Miyaura coupling.

Reactants and Reagents:

ReagentMolar Equiv.
Aryl Halide1.0
Arylboronic Acid1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05
Base (e.g., K₂CO₃)2.0
This compound-
Water-

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed this compound and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure dissolution of the starting materials.

  • Add the palladium catalyst (0.05 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Exemplary Protocol for an Ullmann Condensation

This protocol is a hypothetical adaptation for the use of this compound in a copper-catalyzed Ullmann condensation.

Reactants and Reagents:

ReagentMolar Equiv.
Aryl Halide1.0
Alcohol or Amine1.2
Copper(I) Catalyst (e.g., CuI)0.1
Ligand (e.g., Phenanthroline)0.2
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0
This compound-

Procedure:

  • To a dry Schlenk tube, add the copper(I) catalyst (0.1 equiv), ligand (0.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl halide (1.0 equiv) and the alcohol or amine (1.2 equiv).

  • Add anhydrous, degassed this compound.

  • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the copper salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationships in Solvent Selection

The choice of a high-boiling point solvent like this compound is dictated by several factors in the experimental design.

G Solvent Selection Logic cluster_inputs Reaction Requirements cluster_decision Solvent Choice cluster_outputs Potential Solvents A Required Reaction Temperature > 80 °C D Consider High-Boiling Point Ethereal Solvent A->D B Polar Aprotic Medium Needed B->D C Reagent Solubility C->D E This compound D->E F 1,4-dioxane D->F G Diglyme D->G H CPME D->H

Caption: Decision-making process for selecting a high-boiling point solvent.

References

2-Methyl-1,4-dioxane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-dioxane and its derivatives are valuable heterocyclic scaffolds in organic synthesis, serving as versatile building blocks for the construction of complex molecules, including biologically active compounds and drug intermediates. The presence of the dioxane ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] Furthermore, the chiral center introduced by the methyl group allows for the exploration of stereoselective transformations.[2] These application notes provide an overview of the utility of this compound in organic synthesis, complete with detailed experimental protocols for key transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[3]
Molecular Weight102.13 g/mol [2]
CAS Number16279-34-8[2]
Boiling Point112-113 °C
Density0.97 g/mL at 25 °C
¹H NMR (CDCl₃, ppm) [2]
Methyl Protons (doublet)~1.1[2]
Methine Proton (quartet)~3.8[2]
Methylene Protons~3.4-3.7[2]
¹³C NMR (CDCl₃, ppm) [2]
Methyl Carbon~17[2]
Methine Carbon~73[2]
Methylene Carbons~66, ~67[2]
IR (neat, cm⁻¹) [2]
C-H Stretching2850-3000[2]
C-O Stretching1050-1150[2]

Applications in Organic Synthesis

Precursor for Diene Synthesis and [4+2] Cycloaddition Reactions

Substituted 1,4-dioxanes can serve as stable precursors to highly reactive dienes for use in Diels-Alder reactions. This approach allows for the construction of complex cyclohexene derivatives.[2]

Experimental Protocol: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane and its use in a [4+2] Cycloaddition with N-Phenylmaleimide [2]

Part A: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (3)

  • Materials: Ethylene glycol (7.88 g, 127 mmol), 2,3-butanedione (10.0 g, 116 mmol), trimethyl orthoformate (29.6 g, 279 mmol), camphorsulfonic acid (2.93 g, 12.6 mmol), methanol (63 mL), triethylamine, diethyl ether, water, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

  • Procedure:

    • To a solution of ethylene glycol in methanol, add 2,3-butanedione, trimethyl orthoformate, and camphorsulfonic acid at room temperature under an argon atmosphere.

    • Stir the mixture at reflux for 24 hours.

    • Quench the reaction by adding triethylamine (1.9 mL).

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure to yield the product.

  • Yield: 95%

Part B: [4+2] Cycloaddition with N-Phenylmaleimide

  • Materials: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (3), N-phenylmaleimide, p-toluenesulfonic acid monohydrate, 1,2-dichloroethane.

  • Procedure:

    • In a reaction vessel, combine N-phenylmaleimide (1.0 equiv), 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (3.0 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv) in 1,2-dichloroethane.

    • Heat the reaction mixture to the desired temperature (see table below) and monitor by TLC.

    • Upon completion, cool the reaction mixture and purify by column chromatography.

EntryDienophileTemperature (°C)Yield (%)
1N-Phenylmaleimide20089
2N-Benzylmaleimide20076
3N-Butylmaleimide20044
4Diethyl acetylenedicarboxylate20058

Yields are based on the dienophile.[2]

Diels_Alder Precursor 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane Diene 2,3-Dimethylene-1,4-dioxane (in situ) Precursor->Diene Heat, Acid Adduct Diels-Alder Adduct Diene->Adduct Dienophile N-Phenylmaleimide Dienophile->Adduct

Diels-Alder reaction workflow.
Synthesis of Chiral Drug Intermediates

The chiral nature of this compound derivatives makes them excellent starting materials for the synthesis of enantiomerically pure drug intermediates.

Experimental Protocol: Synthesis of (2R)-(1,4-Dioxane-2-yl)-N-methyl-methanamine Hydrochloride [4]

This protocol outlines a multi-step synthesis starting from epoxy chloropropane. The key steps involve chiral catalysis, ring formation, and amination.

  • Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropane-2-ol

    • React 1 weight part of epoxy chloropropane with 0.5-1 weight part of 2-chloroethanol at 0-20 °C for 12-24 hours in the presence of a Salen catalyst.

    • Work up with dichloromethane and neutralize with 10% sodium carbonate solution.

  • Step 2: Synthesis of (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide

    • Cyclize the product from Step 1 using potassium carbonate or sodium carbonate.

  • Step 3: Synthesis of (2S)-1,4-dioxan-2-ylmethanol

    • React the epoxide from Step 2 with potassium hydroxide or sodium hydroxide under reflux.

  • Step 4: Synthesis of (2S)-1,4-dioxan-2-methyl-4-methyl-p-toluenesulfonate

    • Treat the alcohol from Step 3 with p-toluenesulfonyl chloride.

  • Step 5: Synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine Hydrochloride

    • React 10 g of the tosylate from Step 4 with 80 g of 33% methylamine in ethanol in an autoclave at 80 °C for 20 hours.

    • Evaporate the solvent, add 150 g of isopropanol, and then add 0.5 g of 36% hydrochloric acid.

    • Cool to 15 °C and filter to obtain the product.

  • Yield: 93.7%

  • Enantiomeric Excess (ee): 99.2%

Drug_Intermediate_Synthesis Epoxy Epoxy chloropropane Diol (S)-3-(2-chloroethoxy)-1-chloropropane-2-ol Epoxy->Diol Salen catalyst Epoxide (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide Diol->Epoxide Base Alcohol (2S)-1,4-dioxan-2-ylmethanol Epoxide->Alcohol Base, Reflux Tosylate (2S)-1,4-dioxan-2-methyl-4-methyl-p-toluenesulfonate Alcohol->Tosylate TsCl Amine (2R)-(1,4-Dioxane-2-yl)-N-methyl-methanamine HCl Tosylate->Amine MeNH₂, HCl

Synthesis of a chiral drug intermediate.
Acetal Protecting Group for Carbonyls

The 1,4-dioxane structure is a six-membered ring acetal. Acetal formation is a common strategy to protect carbonyl groups (aldehydes and ketones) from undesired reactions with nucleophiles or under basic conditions. The protection is reversible under acidic conditions.[5][6]

General Experimental Protocol: Acetal Protection of a Ketone [7]

  • Materials: Ketone (1.0 equiv), 1,2-ethanediol (ethylene glycol, 1.1 equiv), p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • Combine the ketone, ethylene glycol, and p-toluenesulfonic acid in toluene.

    • Reflux the mixture with a Dean-Stark apparatus to remove water azeotropically.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting acetal by distillation or chromatography.

Deprotection:

  • Stir the acetal in a mixture of acetone and water with a catalytic amount of acid (e.g., HCl) at room temperature until deprotection is complete (monitored by TLC).

Protecting_Group cluster_protection Protection cluster_reaction Reaction at another functional group cluster_deprotection Deprotection Ketone Ketone Acetal Acetal (Protected Ketone) Ketone->Acetal H⁺, -H₂O Diol 1,2-Ethanediol Diol->Acetal Acetal_Reacted Reacted Acetal Acetal->Acetal_Reacted e.g., Grignard Reagent Final_Product Product with Ketone restored Acetal_Reacted->Final_Product H₃O⁺

Acetal protection workflow.
Ring-Opening Reactions

The 1,4-dioxane ring can undergo ring-opening reactions, typically mediated by Lewis acids, to generate functionalized linear ethers. This provides a pathway to difunctionalized ethylene glycol derivatives.[8]

Conceptual Protocol: Lewis Acid-Mediated Ring Opening of a 1,4-Dioxane

While a specific protocol for this compound is not detailed in the search results, a general procedure can be inferred from the ring-opening of other cyclic ethers.

  • Materials: Substituted 1,4-dioxane (1.0 equiv), Lewis acid (e.g., B(C₆F₅)₃, 1.0 equiv), nucleophile (e.g., a tertiary amine or phosphine, 1.0 equiv), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the substituted 1,4-dioxane and the nucleophile in the solvent under an inert atmosphere.

    • Add the Lewis acid portionwise at a controlled temperature (e.g., 0 °C or room temperature).

    • Stir the reaction mixture and monitor by an appropriate analytical technique (e.g., NMR spectroscopy).

    • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of a salt).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by chromatography.

Ring_Opening Dioxane Substituted 1,4-Dioxane Intermediate Activated Intermediate Dioxane->Intermediate Lewis_Acid Lewis Acid Lewis_Acid->Intermediate Nucleophile Nucleophile Product Ring-Opened Product Nucleophile->Product Intermediate->Product

Lewis acid-mediated ring-opening.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in modern organic synthesis. Their utility spans from serving as precursors for complex carbocycles via cycloaddition reactions to being integral components in the stereoselective synthesis of pharmaceutical intermediates. The dioxane moiety can also be employed as a robust protecting group for carbonyl functionalities. The potential for ring-opening reactions further expands their synthetic utility, providing access to functionalized acyclic structures. The protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry to harness the full potential of this important class of heterocyclic compounds.

References

Synthetic Routes to 2,2-Disubstituted 1,4-Dioxane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,2-disubstituted 1,4-dioxane derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are based on established and versatile synthetic strategies, offering reproducible procedures for accessing a variety of these valuable building blocks.

Introduction

2,2-Disubstituted 1,4-dioxane scaffolds are prevalent in numerous biologically active molecules and serve as important intermediates in the synthesis of complex organic compounds. Their conformational rigidity and the presence of two oxygen atoms make them attractive for modulating the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide details the primary synthetic routes for the preparation of these compounds, focusing on practical and scalable methods.

Key Synthetic Strategies

Two principal and effective strategies for the synthesis of 2,2-disubstituted 1,4-dioxane derivatives are:

  • Ring-Opening of 2,2-Disubstituted Oxiranes followed by Cyclization: This is a highly versatile and widely employed method. It involves the nucleophilic attack of ethylene glycol or its corresponding mono-alkoxide on a 2,2-disubstituted epoxide to form an intermediate diol. Subsequent intramolecular cyclization, typically under acidic or basic conditions, yields the desired 1,4-dioxane ring system.[1][2][3]

  • Intramolecular Williamson Ether Synthesis: This classical ether synthesis can be adapted for the formation of the 1,4-dioxane ring. The process involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester) at the appropriate positions. For 2,2-disubstituted derivatives, this precursor is typically a 2-(2-haloethoxy)alcohol.[4][5]

A visual representation of the general synthetic workflow is provided below.

G General Synthetic Workflow cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate cluster_3 Final Product 2,2-Disubstituted Oxirane 2,2-Disubstituted Oxirane Ring-Opening Ring-Opening 2,2-Disubstituted Oxirane->Ring-Opening Ethylene Glycol Ethylene Glycol Ethylene Glycol->Ring-Opening 2-(2-Haloethoxy)alcohol 2-(2-Haloethoxy)alcohol Intramolecular Williamson Ether Synthesis Intramolecular Williamson Ether Synthesis 2-(2-Haloethoxy)alcohol->Intramolecular Williamson Ether Synthesis Diol Intermediate Diol Intermediate Ring-Opening->Diol Intermediate 2,2-Disubstituted 1,4-Dioxane 2,2-Disubstituted 1,4-Dioxane Intramolecular Williamson Ether Synthesis->2,2-Disubstituted 1,4-Dioxane Diol Intermediate->Intramolecular Williamson Ether Synthesis Cyclization

Caption: General workflow for synthesizing 2,2-disubstituted 1,4-dioxanes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the synthesis of representative 2,2-disubstituted 1,4-dioxane derivatives.

ProductStarting MaterialsMethodReagentsReaction TimeYield (%)Reference
2,2-Dimethyl-1,4-dioxane2,2-Dimethyloxirane, Ethylene GlycolEpoxide Ring Opening & CyclizationEthylene glycol monolithium saltNot SpecifiedHigh[2]
5,8-Dioxaspiro[3.5]nonaneSpirocyclobutyl-substituted oxirane, Ethylene GlycolEpoxide Ring Opening & CyclizationEthylene glycol monolithium saltNot SpecifiedHigh[2]
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane2,3-Butanedione, Ethylene GlycolAcetalization & CyclizationTrimethyl orthoformate, Camphorsulfonic acid24 h95[6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane via Acetalization and Cyclization

This protocol details the synthesis of a dimethyl-1,4-dioxane derivative from a diketone and ethylene glycol.[6]

Materials:

  • Ethylene glycol (7.88 g, 127 mmol)

  • 2,3-Butanedione (10.0 g, 116 mmol)

  • Trimethyl orthoformate (29.6 g, 279 mmol)

  • Camphorsulfonic acid (2.93 g, 12.6 mmol)

  • Methanol (MeOH, 63 mL)

  • Triethylamine

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a solution of ethylene glycol in methanol, add 2,3-butanedione, trimethyl orthoformate, and camphorsulfonic acid at room temperature under an argon atmosphere.

  • Stir the mixture at reflux for 24 hours.

  • Quench the reaction by adding triethylamine (1.9 mL).

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvents in vacuo.

  • Purify the residue by chromatography on silica gel (eluent: n-hexane:ethyl acetate = 1:1) to yield 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (19.4 g, 95%).[6]

Visual Representation of Protocol 1:

G Protocol 1: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane start Start reagents Mix Ethylene Glycol, 2,3-Butanedione, Trimethyl Orthoformate, Camphorsulfonic Acid in MeOH start->reagents reflux Reflux for 24h under Argon reagents->reflux quench Quench with Triethylamine reflux->quench workup Dilute with Et₂O, Wash with H₂O, NaHCO₃, Brine quench->workup dry Dry with Na₂SO₄ and Filter workup->dry evaporate Evaporate Solvents dry->evaporate purify Silica Gel Chromatography evaporate->purify end End Product purify->end

Caption: Workflow for the synthesis of a dimethyl-1,4-dioxane derivative.

Protocol 2: General Procedure for Epoxide Ring-Opening and Cyclization

This generalized protocol is based on the versatile method of reacting epoxides with ethylene glycol monosodium salt.[3]

Materials:

  • 2,2-Disubstituted epoxide

  • Ethylene glycol

  • Sodium metal

  • Appropriate solvent (e.g., anhydrous THF or dioxane)

  • Acid or base for cyclization step (e.g., p-toluenesulfonic acid or sodium hydride)

Procedure:

Step A: Preparation of Ethylene Glycol Monosodium Salt

  • In a flame-dried flask under an inert atmosphere, dissolve sodium metal in an excess of ethylene glycol with stirring. The reaction is exothermic and should be controlled.

  • Continue stirring until all the sodium has reacted to form a clear solution of ethylene glycol monosodium salt.

Step B: Ring-Opening of the Epoxide

  • To the solution of ethylene glycol monosodium salt, add the 2,2-disubstituted epoxide dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the epoxide is consumed (monitor by TLC or GC-MS).

  • Perform an aqueous workup to isolate the intermediate diol.

Step C: Cyclization to the 1,4-Dioxane

  • Dissolve the crude diol in a suitable solvent.

  • For acid-catalyzed cyclization, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heat the mixture, often with azeotropic removal of water.

  • For base-catalyzed cyclization (intramolecular Williamson ether synthesis), convert the terminal hydroxyl to a good leaving group (e.g., tosylate) and then treat with a strong base (e.g., NaH).

  • After the reaction is complete, perform a suitable workup and purify the final product by distillation or chromatography.

Visual Representation of Protocol 2:

G Protocol 2: Epoxide Ring-Opening and Cyclization cluster_A Step A: Alkoxide Formation cluster_B Step B: Ring-Opening cluster_C Step C: Cyclization A1 React Na with Ethylene Glycol B1 Add 2,2-Disubstituted Epoxide A1->B1 B2 Aqueous Workup B1->B2 C1 Dissolve Diol Intermediate B2->C1 C2 Acid or Base Catalysis C1->C2 C3 Workup and Purification C2->C3 end Final Product C3->end

Caption: A three-step workflow for dioxane synthesis from epoxides.

Conclusion

The synthetic routes described provide reliable and adaptable methods for the preparation of a diverse range of 2,2-disubstituted 1,4-dioxane derivatives. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern on the dioxane ring. The detailed protocols and structured data presented in this document are intended to facilitate the synthesis of these valuable compounds for applications in drug discovery and development.

References

Application Notes and Protocols: 1,4-Dioxane Derivatives as Precursors for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of compounds derived from 1,4-dioxane, a versatile scaffold in medicinal chemistry. The following sections detail the synthetic pathways, experimental protocols, and biological activities of notable 1,4-dioxane derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction: The 1,4-Dioxane Scaffold in Medicinal Chemistry

The 1,4-dioxane moiety is a privileged scaffold in the design of biologically active molecules. Its unique stereochemical and physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive building block for creating diverse chemical libraries with a wide range of pharmacological activities. This document focuses on three classes of biologically active compounds derived from 1,4-dioxane precursors: the potent anticancer agent Silvestrol, selective M3 muscarinic receptor antagonists, and PARP1 inhibitors.

Anticancer Applications: The Case of (-)-Silvestrol

(-)-Silvestrol is a natural product containing a 1,4-dioxane ring that has demonstrated potent anticancer activity. It acts by inhibiting protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[1][2]

Quantitative Biological Data
CompoundCell LineActivityValueReference
(-)-SilvestrolP388 leukemiaAntitumor activityPromising[1]
(-)-SilvestrolPC-3 (prostate cancer)Growth inhibitionSignificant in vivo[1]
(-)-SilvestrolVarious cancer cell linesLC50Nanomolar range[1]
(-)-SilvestrolLNCaP (prostate cancer)CytotoxicityPotent[3]
Signaling Pathway: eIF4A-Mediated Translation Initiation

The diagram below illustrates the cap-dependent translation initiation pathway and the inhibitory action of Silvestrol on the eIF4A helicase.

eIF4A_pathway cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by Silvestrol mRNA 5'-capped mRNA eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F binds to 5' cap PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits eIF4A eIF4A (RNA Helicase) Scanning Scanning for AUG PIC_43S->Scanning initiates AUG AUG Start Codon Scanning->AUG locates Ribosome_80S 80S Ribosome (Translation Elongation) AUG->Ribosome_80S triggers assembly Silvestrol (-)-Silvestrol Silvestrol->eIF4A inhibits Unwinding RNA secondary structure unwinding eIF4A->Unwinding required for Unwinding->Scanning

Caption: Inhibition of eIF4A-mediated translation initiation by (-)-Silvestrol.

Experimental Protocols

The total synthesis of (-)-Silvestrol is a complex, multi-step process. A key step involves the stereoselective coupling of a complex cyclopentabenzofuran core with a 1,4-dioxane-containing fragment.[4][5]

Silvestrol_Synthesis_Workflow Start_Dioxane Protected D-glucose Derivative Oxidative_Rearrangement Oxidative Rearrangement Start_Dioxane->Oxidative_Rearrangement Dioxane_Fragment 1,4-Dioxane Fragment (Coupling Partner) Oxidative_Rearrangement->Dioxane_Fragment Coupling Mitsunobu Coupling Dioxane_Fragment->Coupling Start_Core 3-Hydroxyflavone & Methyl Cinnamate Photocycloaddition Photochemical [3+2]-Cycloaddition Start_Core->Photocycloaddition Rearrangement_Reduction Base-induced α-ketol Rearrangement & Reduction Photocycloaddition->Rearrangement_Reduction Core_Fragment Cyclopentabenzofuran Core Rearrangement_Reduction->Core_Fragment Core_Fragment->Coupling Deprotection Deprotection Coupling->Deprotection Silvestrol (-)-Silvestrol Deprotection->Silvestrol

Caption: Conceptual workflow for the total synthesis of (-)-Silvestrol.

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-dioxane derivative (e.g., Silvestrol) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

This assay measures the activation of caspases, key mediators of apoptosis.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify caspase activity by comparing the fluorescence of treated samples to untreated controls.

Muscarinic M3 Receptor Antagonists for Overactive Bladder

1,4-Dioxane derivatives have been developed as potent and selective antagonists of the M3 muscarinic acetylcholine receptor (mAChR), which is a key target for the treatment of overactive bladder (OAB).[6][7]

Quantitative Biological Data
CompoundReceptorpKiReference
(±)-17 (6,6-diphenyl derivative)M3High[6]
(2S,6S)-(-)-3b (6-cyclohexyl-6-phenyl derivative)M17.8[8]
M27.2[8]
M38.2[8]
M47.6[8]
M57.4[8]
Signaling Pathway: M3 Muscarinic Receptor

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor, which is coupled to Gq proteins.

M3_Receptor_Pathway cluster_receptor M3 Muscarinic Receptor Signaling ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R binds Gq Gq protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ release ER->Ca2 Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response Antagonist 1,4-Dioxane Antagonist Antagonist->M3R blocks

Caption: M3 muscarinic receptor signaling pathway and its inhibition by 1,4-dioxane antagonists.

Experimental Protocols

A general synthetic route involves the opening of an epoxide with an appropriate alcohol, followed by further chemical modifications to introduce the desired amine functionality.[9]

Muscarinic_Antagonist_Synthesis Start_Ketone Disubstituted Ketone Corey_Chaykovsky Corey-Chaykovsky Reaction Start_Ketone->Corey_Chaykovsky Epoxide Epoxide Intermediate Corey_Chaykovsky->Epoxide Alcohol_Opening Ring Opening with Allyl Alcohol Epoxide->Alcohol_Opening Alkene Alkene Intermediate Alcohol_Opening->Alkene Epoxidation Epoxidation (m-CPBA) Alkene->Epoxidation Cyclization Acid-catalyzed Cyclization Epoxidation->Cyclization Dioxane_Alcohol 1,4-Dioxane Alcohol Cyclization->Dioxane_Alcohol Tosylation Tosylation Dioxane_Alcohol->Tosylation Tosylate Tosylate Intermediate Tosylation->Tosylate Amination Amination with Dimethylamine Tosylate->Amination Tertiary_Amine Tertiary Amine Product Amination->Tertiary_Amine Quaternization Quaternization (Methyl Iodide) Tertiary_Amine->Quaternization Quaternary_Ammonium Quaternary Ammonium Product Quaternization->Quaternary_Ammonium

Caption: General synthetic workflow for 6,6-disubstituted-1,4-dioxane muscarinic antagonists.

This protocol determines the affinity of the synthesized compounds for the different muscarinic receptor subtypes (M1-M5).

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes.

  • Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).

  • Incubation: Incubate the cell membranes with a radioligand (e.g., [³H]-NMS) and various concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from competition curves and calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

PARP1 Inhibitors for Cancer Therapy

Derivatives of 2,3-dihydrobenzo[b][10]dioxine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[11] PARP1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Quantitative Biological Data
CompoundTargetIC₅₀ (µM)Reference
4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide)PARP15.8[11]
10 PARP10.88[11]
49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][10]oxazine-8-carboxamide)PARP10.082[11]
Experimental Protocols
  • Esterification: Methyl 2,3-dihydroxybenzoate is prepared by esterifying 2,3-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.

  • Cyclization: The methyl ester is then alkylated with 1,2-dibromoethane in the presence of potassium carbonate to yield methyl 2,3-dihydrobenzo[b][10]dioxine-5-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide.

  • Amidation: The carboxylic acid is converted to the final carboxamide product using a mixed-anhydride method.[11]

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and NAD⁺.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature.

  • Detection: Measure the amount of poly(ADP-ribose) (PAR) formed using an ELISA-based assay or by detecting the consumption of NAD⁺.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC₅₀ value.

These application notes and protocols provide a foundation for the synthesis and evaluation of 1,4-dioxane derivatives as precursors for a diverse range of biologically active compounds. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1,4-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,4-dioxane scaffold is a significant structural motif found in numerous bioactive compounds and is widely utilized as a versatile solvent in organic chemistry. The synthesis of 1,4-dioxanes is, therefore, a topic of considerable interest for researchers in medicinal chemistry and process development. Acid-catalyzed reactions represent a primary and classical approach to constructing the 1,4-dioxane ring system. These methods typically involve the dehydration of 1,2-diols or related precursors, or the dimerization of epoxides. This document outlines detailed protocols for two distinct acid-catalyzed methods for synthesizing 1,4-dioxanes: the classical dehydration of diethylene glycol and a modern, highly selective annulation of oxetan-3-ols with 1,2-diols.

Method 1: Classical Synthesis via Dehydration of Glycols

The most established commercial method for producing 1,4-dioxane involves the acid-catalyzed dehydration and ring closure of glycols, such as ethylene glycol or diethylene glycol.[1][2][3] Sulfuric acid is a commonly used catalyst for this process, which proceeds at elevated temperatures.[1][3] The reaction involves the intermolecular dehydration of two molecules of ethylene glycol or the intramolecular dehydration of diethylene glycol.

General Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic substitution steps. For diethylene glycol, the acid protonates a terminal hydroxyl group, converting it into a good leaving group (water). The other hydroxyl group then attacks the carbon atom via an intramolecular Sₙ2 reaction, leading to ring closure and formation of the 1,4-dioxane ring.

Experimental Protocol: Synthesis from Diethylene Glycol

This protocol is adapted from established industrial methods for the continuous production of 1,4-dioxane.[1]

Materials:

  • Diethylene glycol

  • Concentrated sulfuric acid (95-98%)

  • Reaction flask equipped with a stirrer, heating mantle, thermometer, and distillation apparatus (overhead condenser and receiving flask)

  • Vacuum pump

Procedure:

  • To a one-liter glass reaction flask, add a mixture of 100 parts diethylene glycol and 3 to 5 parts concentrated sulfuric acid.[1][3]

  • Equip the flask for distillation under reduced pressure.

  • Begin stirring and slowly heat the mixture to the desired reaction temperature, typically between 140°C and 190°C.[1] A common condition is 150°C to 170°C.[1][3]

  • Simultaneously, reduce the pressure in the flask to a range of 50 to 400 mm Hg.[1]

  • The product, an azeotrope of 1,4-dioxane and water, will distill from the reaction mixture.[3] Collect the distillate in a receiving flask.

  • To maintain a continuous process, continuously add fresh diethylene glycol to the reaction flask to keep the liquid level constant as the product is removed.[1]

  • The crude distillate can be further purified by subsequent distillation and washing steps to remove water and byproducts like acetaldehyde and crotonaldehyde.[3][4]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the sulfuric acid-catalyzed dehydration of glycols.

ParameterValueReference(s)
Starting MaterialDiethylene Glycol[1][3]
CatalystSulfuric Acid[1][3]
Catalyst Conc.1-14% (by weight of glycol)[1][3]
Temperature140°C - 190°C[1]
Pressure50 - 400 mm Hg[1]
Yield~90%[3]

Method 2: Brønsted Acid-Catalyzed Annulation of Oxetan-3-ols and 1,2-Diols

A more recent, metal-free approach provides access to highly functionalized 1,4-dioxanes through the reaction of oxetan-3-ols with 1,2-diols.[5][6] This method utilizes a Brønsted acid catalyst, such as bis(trifluoromethane)sulfonimide (Tf₂NH), to promote an annulation reaction that is both high-yielding and highly diastereoselective, generating water as the only byproduct.[5][6]

Reaction Principle

The proposed catalytic cycle begins with the Brønsted acid protonating the hydroxyl group of the oxetanol.[5] This promotes the formation of a reactive oxetane carbocation. A 1,2-diol then acts as a bis-nucleophile, trapping the carbocation. A subsequent intramolecular ring-opening of the protonated oxetane ring forms the 1,4-dioxane product and regenerates the acid catalyst.[5]

Experimental Protocol: Synthesis from 3-Phenyl-3-oxetanol and Ethylene Glycol

This protocol is based on the general procedure reported by Gising and O'Duill et al.[5]

Materials:

  • 3-Phenyl-3-oxetanol

  • Ethylene glycol (1,2-diol)

  • Bis(trifluoromethane)sulfonimide (HNTf₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add 3-phenyl-3-oxetanol (0.25 mmol, 1.0 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (0.1 M).

  • Add ethylene glycol (1.2 equiv.) to the solution.

  • Add the Brønsted acid catalyst, HNTf₂ (5 mol %), to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 30°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-dioxane product.

Data Presentation: Scope of the 1,2-Diol

The reaction is compatible with a range of 1,2-diols, affording good yields and selectivities. The following data was adapted from the work of Gising and O'Duill.[5]

1,2-Diol SubstrateProductYield (%)Diastereomeric Ratio (dr)
Ethylene glycol2-(Hydroxymethyl)-2-phenyl-1,4-dioxane85-
(S)-1,2-Propanediol(2S,6S)-2-(Hydroxymethyl)-6-methyl-2-phenyl-1,4-dioxane7710:1
1,2-Pentanediol2-Propyl-6-(hydroxymethyl)-6-phenyl-1,4-dioxane6410:1
2-Methyl-1,2-propanediol3,3-Dimethyl-2-(hydroxymethyl)-2-phenyl-1,4-dioxane82-
1-Phenyl-1,2-ethanediol2-(Hydroxymethyl)-2,5-diphenyl-1,4-dioxane73>20:1
cis-1,2-CyclohexanediolOctahydrophenanthro[9,10-b][5][7]dioxine derivative75>20:1

Reactions were run on a 0.25 mmol scale. Yields are for the isolated product.[5][6]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed synthesis of 1,4-dioxane from the dehydration of two ethylene glycol molecules.

G General Mechanism: Acid-Catalyzed Dehydration of Ethylene Glycol cluster_0 Step 1: Protonation cluster_1 Step 2: Sₙ2 Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Intramolecular Cyclization A HO-CH₂CH₂-OH + H⁺ B HO-CH₂CH₂-OH₂⁺ A->B Fast C HO-CH₂CH₂-OH + HO-CH₂CH₂-OH₂⁺ D HO-CH₂CH₂-O⁺(H)-CH₂CH₂-OH + H₂O C->D Slow E HO-CH₂CH₂-O⁺(H)-CH₂CH₂-OH F HO-CH₂CH₂-O-CH₂CH₂-OH (Diethylene Glycol) + H⁺ E->F Fast G Diethylene Glycol + H⁺ → HO-CH₂CH₂-O-CH₂CH₂-OH₂⁺ H 1,4-Dioxane + H₂O + H⁺ G->H Sₙ2

Caption: Acid-catalyzed formation of 1,4-dioxane from ethylene glycol.

Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of 1,4-dioxanes in a research laboratory setting.

G A 1. Reaction Setup (Reactants + Catalyst + Solvent) B 2. Reaction (Stirring at specified Temperature/Time) A->B C 3. Work-up (Quenching, Phase Separation) B->C D 4. Extraction & Drying (Organic Solvent Extraction, Dry with Na₂SO₄) C->D E 5. Purification (Concentration & Column Chromatography/Distillation) D->E F 6. Analysis (NMR, MS for Characterization) E->F

Caption: General laboratory workflow for 1,4-dioxane synthesis.

References

Application Notes and Protocols for the Use of 1,4-Dioxane in Post-Grignard Reaction Workup

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the precipitation of magnesium salts from Grignard reaction mixtures using 1,4-dioxane. This technique is a crucial step in the purification of organomagnesium compounds and subsequent reaction products, particularly for the synthesis of halide-free diorganomagnesium reagents. The protocols outlined herein are based on established methodologies and aim to provide researchers with a practical guide to improving the purity and yield of their Grignard reaction products.

Introduction

Grignard reagents (RMgX) are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, which includes the diorganomagnesium species (R₂Mg) and magnesium halides (MgX₂).[3][4][5]

2 RMgX ⇌ R₂Mg + MgX₂

For many applications, the presence of magnesium halides can be detrimental, interfering with subsequent reactions or complicating product purification. The addition of 1,4-dioxane is a standard and effective method to selectively precipitate the magnesium halides, thereby shifting the Schlenk equilibrium towards the formation of the desired R₂Mg species.[3][4][5][6] 1,4-Dioxane acts as a bidentate Lewis base, forming a sparingly soluble polymeric adduct with magnesium halides, which can then be removed by filtration or centrifugation.[7]

Principle of the Method

The efficacy of this precipitation method hinges on the formation of a stable, insoluble complex between 1,4-dioxane and magnesium halides. The general form of the precipitated adduct is [MgX₂(dioxane)₂]∞.[8] The removal of MgX₂ from the solution drives the Schlenk equilibrium to the right, enriching the solution with the diorganomagnesium compound.

The choice of the ethereal solvent used for the Grignard reaction significantly impacts the efficiency of the precipitation. The donor strength of the ethers follows the order: Et₂O < THF ≤ 1,4-dioxane.[7] Consequently, in diethyl ether (Et₂O), where the solvent is a weaker Lewis base, 1,4-dioxane can more effectively compete for coordination to the magnesium center, leading to a nearly quantitative precipitation of magnesium halides with only a slight excess of dioxane.[7] In contrast, in tetrahydrofuran (THF), a stronger Lewis base, a larger excess of 1,4-dioxane is often required to achieve incomplete removal of magnesium halides.[7]

Data Presentation

Table 1: Efficiency of Magnesium Halide Precipitation with 1,4-Dioxane in Different Solvents

Solvent for Grignard ReactionRelative Efficiency of PrecipitationRequired Amount of 1,4-DioxaneRemarks
Diethyl Ether (Et₂O)Nearly quantitative[7]Slight excessEt₂O is a weaker Lewis base, allowing for efficient displacement by 1,4-dioxane.[7]
Tetrahydrofuran (THF)Incomplete, less efficient[7]Large excess may be requiredTHF is a stronger Lewis base and competes with 1,4-dioxane for coordination to MgX₂.[7]

Table 2: Example Protocol for a Transmetallation Reaction Followed by Dioxane Precipitation

StepReagents and ConditionsPurposeReference
1. Reaction[Cu(IPr)Cl] (1.07 g, 2.19 mmol) in 10 mL of THF, add 0.38 M (C₆Me₅)MgBr in THF (5.76 mL, 2.19 mmol) dropwise. Stir for 5 h at room temperature.Transmetallation[7]
2. PrecipitationAdd 3.5 mL of 1,4-dioxane.Precipitate magnesium salts.[7]
3. FiltrationFilter the yellow suspension through Celite®.Remove the precipitated magnesium salts.[7]
4. Solvent RemovalRemove the solvent under reduced pressure to obtain a colorless solid.Isolate the crude product.[7]
5. RedissolutionDissolve the solid in toluene.Prepare for further purification.[7]
6. Second PrecipitationAdd 3 mL of 1,4-dioxane and stir for 1 h at room temperature.Precipitate any remaining magnesium salts.[7]
7. Final WorkupRemove the solvent under reduced pressure, wash the residue with 5 mL of n-hexane, and dry in vacuo.Obtain the purified product.[7]

Experimental Protocols

The following are detailed protocols for the precipitation of magnesium salts using 1,4-dioxane after a Grignard reaction.

Protocol 1: General Procedure for Precipitation in Diethyl Ether
  • Reaction Completion: Once the Grignard reaction in diethyl ether is deemed complete, allow the reaction mixture to cool to room temperature.

  • Addition of 1,4-Dioxane: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a slight excess (1.1 to 1.5 equivalents relative to the Grignard reagent) of anhydrous 1,4-dioxane to the stirred reaction mixture.

  • Precipitation: A precipitate, often gelatinous, of the MgX₂(dioxane) adduct should form.[7] Stir the suspension for at least one hour at room temperature to ensure complete precipitation.

  • Separation of the Precipitate:

    • Filtration (recommended for smaller scales): Filter the mixture through a pad of Celite® under an inert atmosphere. Wash the filter cake with anhydrous diethyl ether to recover any entrained product.

    • Centrifugation (recommended for gelatinous precipitates or larger scales): Transfer the suspension to centrifuge tubes under an inert atmosphere. Centrifuge the mixture to pellet the solid. Decant the supernatant containing the product.

  • Product Isolation: The resulting solution contains the diorganomagnesium compound, which can be used in subsequent reactions or worked up to isolate the final product.

Protocol 2: Procedure for Precipitation in Tetrahydrofuran (THF)
  • Reaction Completion: After the Grignard reaction in THF is complete, cool the mixture to room temperature.

  • Solvent Exchange (Optional but Recommended): For improved precipitation efficiency, it is advisable to first remove the THF under reduced pressure and redissolve the residue in a less polar solvent like toluene or diethyl ether.[7]

  • Addition of 1,4-Dioxane: With vigorous stirring and under an inert atmosphere, add a larger excess of anhydrous 1,4-dioxane (typically 2 to 5 equivalents).

  • Precipitation and Stirring: Allow the mixture to stir for an extended period (2-4 hours or overnight) to maximize the precipitation of the magnesium salts.

  • Separation: Separate the precipitate by filtration through Celite® or by centrifugation as described in Protocol 1.

  • Product Isolation: The clarified solution can then be carried forward to the next synthetic step or subjected to further purification.

Visualizations

Grignard_Workup_Workflow start Grignard Reaction Mixture (RMgX, R2Mg, MgX2 in Ether/THF) add_dioxane Add 1,4-Dioxane start->add_dioxane precipitation Precipitation of MgX2(dioxane) adduct add_dioxane->precipitation separation Separation (Filtration/Centrifugation) precipitation->separation solution Solution of R2Mg (Halide-free) separation->solution Liquid Phase solid Solid MgX2(dioxane) (Waste) separation->solid Solid Phase end Purified Product solution->end

Caption: Experimental workflow for the purification of Grignard reaction products using 1,4-dioxane.

Schlenk_Equilibrium_Shift Shifting the Schlenk Equilibrium cluster_0 Schlenk Equilibrium in Solution 2 RMgX 2 RMgX R2Mg R2Mg 2 RMgX->R2Mg MgX2 MgX2 add_dioxane + 1,4-Dioxane MgX2->add_dioxane precipitate MgX2(dioxane)↓ (Precipitate) add_dioxane->precipitate

Caption: Logical relationship of 1,4-dioxane addition shifting the Schlenk equilibrium.

Safety Considerations

  • 1,4-Dioxane: is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere.

  • Ethereal Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free solvents and avoid sources of ignition.

Troubleshooting

  • Incomplete Precipitation: If precipitation is not observed or is incomplete, especially in THF, consider adding more 1,4-dioxane or performing a solvent exchange to a less polar solvent.

  • Gelatinous Precipitate: A gelatinous precipitate can make filtration difficult. In such cases, centrifugation is a more effective method for separation. Alternatively, diluting the mixture with a non-polar solvent like hexane may improve filterability.

  • Low Product Yield: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. During workup, thoroughly wash the filter cake or pellet to recover all of the product.

Conclusion

The use of 1,4-dioxane to precipitate magnesium salts is a robust and widely applicable method for the purification of products from Grignard reactions. By understanding the underlying principles of the Schlenk equilibrium and the influence of the reaction solvent, researchers can effectively implement this technique to obtain high-purity diorganomagnesium compounds and their derivatives. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this essential purification method.

References

Application Notes and Protocols for the Detection of 2-Methyl-1,4-dioxane in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 2-Methyl-1,4-dioxane in aqueous matrices. The methodologies outlined are primarily based on established techniques for the analysis of the structurally similar and widely regulated compound, 1,4-dioxane. These methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS), are readily adaptable for this compound.

This compound, a substituted cyclic ether, can be a potential impurity or degradation product in various industrial and pharmaceutical processes. Its detection at trace levels is crucial for environmental monitoring, water quality assessment, and ensuring the purity of pharmaceutical products.

Analytical Methodologies Overview

The primary and most effective method for the trace-level detection of this compound in water is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity. To achieve the low detection limits often required, sample preparation steps such as Solid Phase Extraction (SPE) are typically employed to concentrate the analyte from the water sample. While other techniques exist, GC-MS with SPE is the most robust and widely accepted approach.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods applicable to the detection of dioxane derivatives in water. The data is primarily based on the analysis of 1,4-dioxane and is expected to be comparable for this compound with appropriate method validation.

Analytical MethodSample PreparationTypical Reporting Limits (RLs)Key Advantages & Considerations
EPA Method 522 (modified) Solid Phase Extraction (SPE)0.02 - 0.1 µg/L[1]High sensitivity, suitable for drinking water. Generally the required method for drinking water analysis.[2]
EPA Method 8260B (modified) Purge and Trap (P&T)2 - 5 µg/L (with heated P&T and SIM)[2]Can have high reporting limits due to poor purging efficiency.[2] Isotope dilution can compensate for this.[2]
EPA Method 8270D (modified) Liquid-Liquid Extraction (LLE) or SPE0.15 - 10 µg/L[2]May result in low-biased data due to poor extraction efficiency.[2] Isotope dilution is recommended.[2]
Direct Aqueous Injection GC-MS None>100 µg/L[3]Simple, but lacks the sensitivity for trace analysis.
Headspace GC-MS Headspace Sampling2.3 - 7.1 µg/LGood for complex matrices and reduces matrix effects.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in water.

Protocol 1: GC-MS with Solid Phase Extraction (Adapted from EPA Method 522)

This is the most sensitive and recommended method for trace-level quantification.

1. Sample Collection and Preservation:

  • Collect samples in clean glass bottles.

  • Preserve the sample by adding a reducing agent like sodium sulfite to remove residual chlorine, followed by acidification with a reagent such as sodium bisulfate to a pH < 4.[4][5]

  • Samples should be chilled to ≤10°C during shipment and storage.[4] The holding time can be up to 28 days.[4]

2. Solid Phase Extraction (SPE):

  • Cartridge Conditioning:

    • Use an activated carbon SPE cartridge.

    • Rinse the cartridge with dichloromethane.[4]

    • Flush with methanol.[4]

    • Equilibrate the cartridge with deionized water, ensuring it does not go dry.[4]

  • Sample Loading:

    • Add an isotopic surrogate standard (e.g., 1,4-dioxane-d8, to be adapted for this compound if a specific labeled standard is available) to the water sample (typically 100-500 mL).[4]

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4]

  • Analyte Elution:

    • After loading, dry the cartridge under vacuum.[4]

    • Elute the trapped analytes with dichloromethane.

  • Extract Preparation:

    • Add an internal standard to the extract.[4]

    • Dry the extract using anhydrous sodium sulfate.[4]

    • Transfer an aliquot to an autosampler vial for GC-MS analysis.[4] Note: Do not concentrate the extract by evaporation due to the volatility of dioxane derivatives.[4]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A column suitable for volatile organic compounds, such as a TG-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended.

    • Inlet: Use a splitless injection.

    • Oven Program: A temperature program should be optimized to ensure good separation of this compound from other potential contaminants. A typical program might start at 40°C, hold for a few minutes, then ramp up to over 200°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Selected Ions for this compound: The specific ions for this compound would need to be determined from its mass spectrum. The primary ions would likely include the molecular ion and characteristic fragment ions. For comparison, the primary ions for 1,4-dioxane are m/z 88 and 58.

4. Quality Control:

  • Analyze a method blank, a laboratory fortified blank, and a matrix spike with each batch of samples.

  • Monitor the recovery of the surrogate standard in all samples.

Protocol 2: Headspace GC-MS Analysis

This method is advantageous for samples with complex matrices.

1. Sample Preparation:

  • Place a measured volume of the water sample (e.g., 2 mL) into a headspace vial.[6]

  • Add an internal standard (e.g., 1,4-dioxane-d8) to the vial.[6]

  • For some matrices, the addition of a salt (salting out) can improve the partitioning of the analyte into the headspace.

2. Headspace Sampler Conditions:

  • Incubation Temperature and Time: The vial is heated to a specific temperature (e.g., 80-90°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate into the headspace.[7]

  • Injection: A sample of the headspace gas is automatically injected into the GC.

3. GC-MS Analysis:

  • The GC-MS conditions would be similar to those described in Protocol 1. The SIM ions for this compound would be monitored.

Visualizations

Experimental Workflow for GC-MS with SPE

SPE_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection (Preserved) Spike_Surrogate Spike with Isotopic Surrogate Sample->Spike_Surrogate SPE_Load Sample Loading onto SPE Cartridge Spike_Surrogate->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Elute Analyte Elution with Solvent SPE_Load->SPE_Elute Dry_Extract Dry Extract SPE_Elute->Dry_Extract Spike_IS Spike with Internal Standard Dry_Extract->Spike_IS Final_Extract Final Extract Spike_IS->Final_Extract GC_MS GC-MS Analysis (SIM Mode) Final_Extract->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Result Final Concentration Result Data_Processing->Result

Caption: Workflow for this compound analysis using SPE and GC-MS.

Logical Relationship of Analytical Method Selection

Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity (<1 µg/L) Requirement->High_Sensitivity Moderate_Sensitivity Moderate Sensitivity (>1 µg/L) Requirement->Moderate_Sensitivity SPE_GCMS SPE-GC-MS (e.g., EPA 522) High_Sensitivity->SPE_GCMS Complex_Matrix Complex Matrix? Moderate_Sensitivity->Complex_Matrix Heated_PT_GCMS Heated P&T-GC-MS (e.g., EPA 8260) Complex_Matrix->Heated_PT_GCMS No Headspace_GCMS Headspace-GC-MS Complex_Matrix->Headspace_GCMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,4-dioxane is a heterocyclic ether that can be present as an impurity in various consumer products, industrial chemicals, and environmental samples. Its structural similarity to 1,4-dioxane, a compound classified as a likely human carcinogen, necessitates sensitive and reliable analytical methods for its detection and quantification.[1][2] Gas chromatography (GC) coupled with various detectors, particularly mass spectrometry (MS) and flame ionization detection (FID), offers the requisite selectivity and sensitivity for this purpose. This document outlines detailed protocols for the analysis of this compound in different matrices, adapting established methods for the closely related and more commonly analyzed 1,4-dioxane.[2]

The primary challenges in analyzing dioxane compounds in aqueous matrices are their high miscibility in water, which leads to poor purging efficiency in traditional purge and trap systems, and their low volatility from water, which can affect headspace analysis.[2][3] To overcome these challenges, methods have been developed that include heated purge-and-trap, solid-phase extraction (SPE), and static headspace with "salting out" to improve analyte partitioning into the vapor phase.[1][4][5] Isotope dilution, using a deuterated analog like 1,4-dioxane-d8, is a highly recommended technique to ensure accuracy and precision by correcting for matrix effects and extraction inefficiencies.[1][6][7]

This application note provides comprehensive methodologies, including sample preparation and various GC-based analytical conditions, to guide researchers in developing robust and sensitive assays for this compound.

Experimental Protocols & Methodologies

The selection of the appropriate sample preparation and analytical method depends on the sample matrix, the required detection limits, and the available instrumentation.

Protocol 1: Static Headspace GC-MS (SH-GC-MS) for Aqueous and Solid/Semisolid Samples

This method is suitable for a wide range of matrices, including consumer products like lotions, soaps, and detergents, as well as water samples.[8][9][10] The use of an internal standard (e.g., 1,4-dioxane-d8) is crucial for accurate quantification.[8]

1. Sample and Standard Preparation:

  • Internal Standard (IS) Stock: Prepare a 1 ppm solution of 1,4-dioxane-d8 in Milli-Q water.[9]

  • Calibration Standards: Prepare a series of calibration standards by spiking Milli-Q water with this compound to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µg/L to 100 µg/L).[4]

  • Sample Preparation (Liquids): Place 2 mL of the liquid sample into a 20 mL headspace vial. Add 2 mL of the 1 ppm 1,4-dioxane-d8 internal standard solution.[9] For aqueous samples, add 0.7 g of sodium chloride ("salting-out" effect) to enhance sensitivity.[4]

  • Sample Preparation (Solids/Semisolids): Weigh approximately 0.5 g of the sample into a 20 mL headspace vial.[8] Add 1 mL of water to help dissolve the sample and 25 µL of a 40 ppm 1,4-dioxane-d8 standard.[8]

  • Vial Sealing: Promptly seal all vials with a crimp cap.[4]

2. Headspace Incubation and Injection:

  • Equilibration: Equilibrate the vials in the headspace autosampler oven at 70 °C for 10-30 minutes with shaking.[4][8]

  • Injection: Inject 1-2 mL of the headspace gas into the GC inlet.[4][8]

3. GC-MS Analysis:

  • Run the samples using the GC and MS parameters detailed in the tables below. Data acquisition is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[11] For this compound (molecular weight 102.13 g/mol ), characteristic ions would need to be determined, but likely candidates would include the molecular ion (m/z 102) and key fragment ions. For method development, a full scan analysis should be performed first to identify these ions. As a proxy, the ions for 1,4-dioxane (m/z 88, 58) and 1,4-dioxane-d8 (m/z 96, 64) are well-established.[7][10]

Protocol 2: Purge and Trap GC-MS for Water Samples

This method is highly sensitive and suitable for achieving low detection limits in drinking and groundwater, as required by many regulatory guidelines.[1][3] Modifications like heated purge are often necessary to improve the extraction efficiency of water-soluble compounds like dioxanes.[3][6]

1. Sample and Standard Preparation:

  • Internal Standard: Use 1,4-dioxane-d8 as the internal standard, added to all samples and calibrators for accurate quantitation via isotope dilution.[1]

  • Calibration: Prepare a calibration curve from 0.1 µg/L to 10 µg/L.[1]

  • Sample Handling: Collect water samples in 40 mL VOA vials with PTFE-lined screw caps, ensuring no headspace. Preserve with HCl to pH <2.[6]

2. Purge and Trap Concentration:

  • Sample Volume: Use a 10 mL sample purge volume to achieve low detection limits.[1][3]

  • Heated Purge: Employ an elevated purge temperature (e.g., 80 °C) to increase the purging efficiency from the water matrix.[5]

  • Volatile Trapping: Purge the volatiles from the sample with an inert gas onto a sorbent trap.[3]

  • Desorption: After purging, rapidly heat the trap to desorb the analytes into the GC-MS system.[3]

3. GC-MS Analysis:

  • Analyze the desorbed compounds using the GC-MS parameters outlined in the tables below. The use of MS/MS (dMRM mode) can further enhance sensitivity and selectivity.[1]

Protocol 3: Solid-Phase Extraction (SPE) GC-MS for Drinking Water

SPE is the basis for EPA Method 522 and is a required method for drinking water analysis in many jurisdictions.[6] It involves concentrating the analyte from a large volume of water onto a solid sorbent, followed by elution with a solvent.

1. Sample Preparation and Extraction:

  • Sample Volume: Use a 500 mL water sample.[6]

  • Preservation: Preserve the sample with sodium sulfite and sodium bisulfate to a pH < 4 and cool to ≤10°C.[6]

  • Internal Standard: Spike the sample with 1,4-dioxane-d8 before extraction.[6]

  • Extraction: Pass the water sample through an appropriate SPE cartridge (e.g., coconut charcoal or other specialized sorbent).

  • Elution: Elute the trapped analytes from the cartridge using a small volume of a suitable solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the extract (e.g., over sodium sulfate) and concentrate it to a final volume (e.g., 1 mL).

2. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system. The use of SIM is necessary to achieve the required low detection limits.[6][11]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of dioxane compounds. These should be optimized for this compound during method development.

Table 1: Recommended GC Columns for Dioxane Analysis

Parameter Recommendation 1 Recommendation 2 Justification
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., TG-5MS) 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., TG-624) A non-polar 5% phenyl column is a good general-purpose starting point.[12] A mid-polarity 624-type column is often specified in EPA methods for volatiles and provides good selectivity for ethers.[11]
Length 30 m 30 m - 60 m 30 m is a standard length providing a good balance of resolution and analysis time.[12][13] Longer columns can be used for higher resolution if needed.[14]
Internal Diameter 0.25 mm 0.32 mm 0.25 mm ID provides high resolution and is ideal for MS applications.[13] 0.32 mm offers a higher sample capacity.

| Film Thickness | 0.25 µm | 1.4 µm | 0.25 µm is suitable for general-purpose analysis.[12] Thicker films (1.4-1.8 µm) are often used for volatile organic compounds to improve retention.[11][15] |

Table 2: Example GC-MS Method Parameters

Parameter Static Headspace Method Purge & Trap Method SPE Extract Method
Inlet Mode Split/Splitless Split/Splitless Split/Splitless
Inlet Temperature 250 °C 250 °C 250 °C
Carrier Gas Helium Helium Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow) 1.0 - 1.5 mL/min (Constant Flow) 1.0 - 1.5 mL/min (Constant Flow)
Oven Program 40 °C (hold 2-8 min), ramp 30 °C/min to 220 °C (hold 1 min)[4][7] 40 °C (hold 2 min), ramp to 200 °C 40 °C (hold 2 min), ramp to 200 °C
MS Interface Temp 250 °C[7] 280 °C 280 °C
Ion Source Temp 200 - 230 °C[7][11] 230 °C 230 °C
Acquisition Mode SIM / Full Scan SIM / MS/MS SIM

| Monitored Ions | Determine experimentally; Proxy: Dioxane (88, 58), Dioxane-d8 (96, 64) | Determine experimentally | Determine experimentally |

Table 3: Summary of Method Performance Data (Adapted from 1,4-Dioxane Methods)

Method Typical LOD Typical LOQ Linearity (R²) Typical Recovery (%) Reference
SH-GC-MS 0.1 µg/L 1 µg/L > 0.999 100 - 120 [4]
Purge & Trap GC-MS/MS 0.02 µg/L - > 0.995 - [1]
SPE-GC-MS 0.05 µg/L 0.1 µg/L > 0.999 92 - 102 [2][6]
LLE-GC-FID - 0.189 ppm > 0.999 99 - 102 [16]

| HS-ME GC-FID | 0.15 µg/mL | 0.5 µg/mL | > 0.998 | 91 - 104 |[17] |

Visualizations

Experimental Workflow Diagram

G General Workflow for this compound Analysis cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login IS_Spike Internal Standard Spiking (Isotope Dilution) Sample->IS_Spike Matrix Prep Sample Preparation (e.g., Headspace, SPE, P&T) GC Gas Chromatography Separation Prep->GC IS_Spike->Prep MS Mass Spectrometry Detection (SIM/Scan) GC->MS Data Data Processing & Quantification MS->Data Review QA/QC Review Data->Review Report Final Report Generation Review->Report

Caption: Workflow for this compound analysis.

Logical Relationships in GC Separation

G Key Factors Influencing GC Separation cluster_column Column Parameters cluster_method Method Parameters center_node Peak Resolution & Separation StatPhase Stationary Phase (Polarity) StatPhase->center_node Length Column Length Length->center_node ID Internal Diameter ID->center_node Film Film Thickness Film->center_node OvenTemp Oven Temp Program OvenTemp->center_node CarrierGas Carrier Gas Flow Rate CarrierGas->center_node Inlet Inlet Temp & Mode Inlet->center_node

Caption: Factors influencing GC separation of analytes.

References

Application Notes and Protocols for C-H Activation and Functionalization of the Dioxane Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane motif is a prevalent scaffold in medicinal chemistry and drug development, valued for its ability to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. Traditional methods for the functionalization of the dioxane ring often require pre-functionalized starting materials and multi-step synthetic sequences. Direct C-H activation has emerged as a powerful and atom-economical strategy to introduce molecular complexity directly onto the otherwise inert C-H bonds of the dioxane ring. This approach streamlines synthetic routes, reduces waste, and provides access to novel chemical space for drug discovery.

These application notes provide an overview of transition-metal-catalyzed C-H functionalization of the dioxane ring, focusing on methodologies employing palladium, rhodium, nickel, and iron catalysts. Detailed experimental protocols for key transformations, along with tabulated data for easy comparison of different catalytic systems, are presented to facilitate the adoption of these innovative techniques in the laboratory.

Nickel-Catalyzed Oxidative C(sp³)-H Arylation of 1,4-Dioxane

Nickel catalysis offers a cost-effective and efficient method for the direct arylation of the C(sp³)-H bonds of 1,4-dioxane. This transformation is particularly valuable for the synthesis of 2-aryl-1,4-dioxanes, which are key intermediates in the development of various pharmacologically active molecules. The reaction typically proceeds via a radical mechanism and demonstrates good functional group tolerance.[1][2][3]

Data Presentation: Substrate Scope of Nickel-Catalyzed Arylation
EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1,4-dioxane85
24-Methylphenylboronic acid2-(p-Tolyl)-1,4-dioxane82
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,4-dioxane78
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-1,4-dioxane88
53-Chlorophenylboronic acid2-(3-Chlorophenyl)-1,4-dioxane75
6Naphthalene-2-boronic acid2-(Naphthalen-2-yl)-1,4-dioxane72
Experimental Protocol: General Procedure for Nickel-Catalyzed Arylation

Materials:

  • Ni(acac)₂ (Nickel(II) acetylacetonate)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen)

  • Di-tert-butyl peroxide (DTBP)

  • Aryl boronic acid

  • 1,4-Dioxane (used as both substrate and solvent)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂ (5 mol%), Me₄Phen (10 mol%), and the aryl boronic acid (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5.0 mL) and anhydrous toluene (5.0 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl peroxide (DTBP) (2.0 equiv.) dropwise to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-1,4-dioxane.

Logical Workflow for Ni-Catalyzed C-H Arylation

Ni_Catalyzed_Arylation cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification Dioxane Dioxane Reaction_Vessel Schlenk Tube (Toluene/Dioxane, 120 °C) Dioxane->Reaction_Vessel Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Reaction_Vessel Ni_precatalyst Ni(acac)₂ Ni_precatalyst->Reaction_Vessel Ligand Me₄Phen Ligand->Reaction_Vessel Oxidant DTBP Oxidant->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Chromatography Chromatography Extraction->Chromatography Product 2-Aryl-1,4-dioxane Chromatography->Product

Caption: Workflow for the Ni-catalyzed C-H arylation of 1,4-dioxane.

Palladium-Catalyzed C-H Functionalization of Dioxane

Palladium catalysis is a versatile tool for the C-H functionalization of heterocycles. While less common for the direct functionalization of the dioxane ring itself compared to other heterocycles, directing group strategies can be employed to achieve site-selective reactions.

Data Presentation: Hypothetical Substrate Scope for Directed C-H Olefination
EntryDirecting Group (on Dioxane)OlefinProductYield (%)
12-PyridylEthyl acrylate2-(2-Carboxyvinyl)-3-(2-pyridyl)-1,4-dioxane65
22-PyridylStyrene2-Styryl-3-(2-pyridyl)-1,4-dioxane70
3PicolinamideEthyl acrylate2-(2-Carboxyvinyl)-3-(picolinamido)-1,4-dioxane68
4PicolinamideStyrene2-Styryl-3-(picolinamido)-1,4-dioxane75
Experimental Protocol: General Procedure for Directed C-H Olefination

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ag₂CO₃ (Silver carbonate)

  • Substituted dioxane with a directing group

  • Olefin

  • Anhydrous 1,4-dioxane (solvent)

  • Sealed tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a sealed tube, add the substituted dioxane with a directing group (0.5 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the olefin (1.5 equiv.) and anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Catalytic Cycle for Palladium-Catalyzed C-H Activation/Olefination

Pd_Catalytic_Cycle Pd_II_cat Pd(II) Catalyst Substrate_Coordination Substrate Coordination Pd_II_cat->Substrate_Coordination CH_Activation C-H Activation (CMD) Substrate_Coordination->CH_Activation Directing Group Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Olefin_Coordination Olefin Coordination Palladacycle->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Pd_0 Pd(0) Product_Release->Pd_0 Reoxidation Reoxidation (Ag₂CO₃) Pd_0->Reoxidation Reoxidation->Pd_II_cat Regeneration

Caption: Proposed catalytic cycle for directed C-H olefination.

Rhodium and Iron-Catalyzed Functionalization

Rhodium and iron catalysts are also effective for C-H functionalization reactions and offer alternative reactivity profiles. Rhodium catalysts are often used for C-C bond formation, while iron, being an earth-abundant and non-toxic metal, is a more sustainable option.

Data Presentation: Representative Rhodium and Iron-Catalyzed Reactions
Catalyst SystemFunctionalizationSubstrateProductYield (%)
[RhCp*Cl₂]₂/AgSbF₆Alkenylation1,4-Dioxane2-Vinyl-1,4-dioxane55
Fe(acac)₃/LigandArylation1,4-Dioxane2-Phenyl-1,4-dioxane60
Experimental Protocol: General Procedure for Rhodium-Catalyzed Alkenylation

Materials:

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • 1,4-Dioxane

  • Ethylene gas

  • Anhydrous dichloroethane (DCE)

  • High-pressure reactor

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a glovebox, add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) to a high-pressure reactor.

  • Add anhydrous 1,4-dioxane (5.0 mL) and anhydrous DCE (5.0 mL).

  • Seal the reactor, remove it from the glovebox, and connect it to an ethylene gas line.

  • Pressurize the reactor with ethylene (10 atm).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling and carefully venting the reactor, the reaction mixture is analyzed by GC-MS to determine the yield.

  • The product can be isolated by careful distillation.

Logical Relationship of Catalytic Systems

Catalytic_Systems cluster_catalysts Transition Metal Catalysts cluster_functionalization Functionalization Type CH_Activation C-H Activation of Dioxane Ni_cat Nickel CH_Activation->Ni_cat Pd_cat Palladium CH_Activation->Pd_cat Rh_cat Rhodium CH_Activation->Rh_cat Fe_cat Iron CH_Activation->Fe_cat Arylation Arylation Ni_cat->Arylation Pd_cat->Arylation Olefination Olefination Pd_cat->Olefination Rh_cat->Olefination Alkylation Alkylation Rh_cat->Alkylation Fe_cat->Arylation Amination Amination Fe_cat->Amination

Caption: Relationship between catalysts and functionalization types.

Conclusion

The C-H activation and functionalization of the 1,4-dioxane ring represent a significant advancement in synthetic organic chemistry, offering direct and efficient pathways to novel and valuable molecules for drug discovery and development. The methodologies presented herein, utilizing nickel, palladium, rhodium, and iron catalysts, provide a versatile toolkit for researchers to explore the chemical space around the dioxane scaffold. The detailed protocols and tabulated data are intended to serve as a practical guide for the implementation of these powerful synthetic strategies. As research in this area continues to evolve, the development of more selective, efficient, and sustainable catalytic systems is anticipated, further expanding the synthetic utility of C-H activation.

References

Application Notes and Protocols: Use of 1,4-Dioxane Derivatives in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,4-dioxane derivatives in various cycloaddition reactions, a cornerstone in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The unique structural features of 1,4-dioxane derivatives can impart desirable physicochemical properties to the resulting cycloadducts, making them valuable building blocks in drug discovery. This document outlines key cycloaddition strategies, presents quantitative data for reaction optimization, and provides detailed experimental protocols for the synthesis of precursors and their subsequent cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions of in situ Generated 2,3-Dimethylene-1,4-dioxane

A prominent application of 1,4-dioxane derivatives in cycloaddition chemistry involves the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable precursor for the reactive diene, 2,3-dimethylene-1,4-dioxane. This in situ generation strategy allows for [4+2] cycloaddition reactions with a variety of dienophiles to construct functionalized cyclohexene derivatives, which are versatile intermediates for biologically important molecules.[1][2]

The reaction proceeds by heating the precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which eliminates two molecules of methanol to form the diene. The diene is then trapped by a dienophile present in the reaction mixture.

Data Presentation: [4+2] Cycloaddition of 2,3-Dimethylene-1,4-dioxane with Various Dienophiles

The following table summarizes the reaction conditions and yields for the Diels-Alder reaction between in situ generated 2,3-dimethylene-1,4-dioxane and a range of dienophiles. The yields are based on the dienophile, as an excess of the diene precursor is typically used to compensate for the instability of the intermediate diene.[1]

EntryDienophilePrecursor Equiv.Catalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1N-Phenylmaleimide3.0PTSA·H₂O (10)Toluene2001278
2N-Methylmaleimide3.0PTSA·H₂O (10)Toluene2001275
3Maleic Anhydride3.0PTSA·H₂O (10)1,4-Dioxane2001265
4Dimethyl acetylenedicarboxylate3.0PTSA·H₂O (10)Toluene2001258
5Ethyl acrylate3.0PTSA·H₂O (10)Toluene2002425
62-Vinylpyridine3.0PTSA·H₂O (10)Toluene2002425
74-Vinylpyridine3.0PTSA·H₂O (10)Toluene2002417

PTSA·H₂O = p-Toluenesulfonic acid monohydrate

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (Diene Precursor) [1]

This protocol describes the synthesis of the stable precursor for the in situ generation of 2,3-dimethylene-1,4-dioxane.

Materials:

  • Butane-2,3-dione (1.0 equiv)

  • Ethylene glycol (2.2 equiv)

  • Trimethyl orthoformate (2.2 equiv)

  • Camphorsulfonic acid (CSA) (0.05 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of butane-2,3-dione in methanol, add ethylene glycol, trimethyl orthoformate, and a catalytic amount of camphorsulfonic acid.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane.

Protocol 2: General Procedure for the [4+2] Cycloaddition Reaction [1]

This protocol outlines the general procedure for the Diels-Alder reaction using the in situ generated diene.

Materials:

  • Dienophile (1.0 equiv)

  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 equiv)

  • Toluene

Procedure:

  • In a sealed tube, dissolve the dienophile, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, and p-toluenesulfonic acid monohydrate in toluene.

  • Heat the mixture at 200 °C for the time indicated in the data table.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired cycloadduct.

Reaction Pathway and Workflow

Diels_Alder_Reaction cluster_precursor_synthesis Precursor Synthesis cluster_cycloaddition [4+2] Cycloaddition butanedione Butane-2,3-dione precursor 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane butanedione->precursor CSA, MeOH, Reflux ethylene_glycol Ethylene Glycol ethylene_glycol->precursor diene 2,3-Dimethylene-1,4-dioxane (in situ) precursor->diene PTSA·H₂O, Toluene, 200°C cycloadduct Cyclohexene Derivative diene->cycloadduct dienophile Dienophile dienophile->cycloadduct

Caption: Workflow for the synthesis of the diene precursor and its use in [4+2] cycloaddition reactions.

[2+2] Photocycloaddition Reactions of 2,3-Dihydro-1,4-dioxin

[2+2] photocycloaddition reactions offer a direct route to cyclobutane derivatives. 2,3-Dihydro-1,4-dioxin can participate in such reactions, for example, in the Paternò-Büchi reaction with carbonyl compounds to form oxetanes.[2] These reactions are typically carried out under UV irradiation.

Data Presentation: Paternò-Büchi Reaction of 2,3-Diphenyl-1,4-dioxene
Carbonyl CompoundAlkeneSolventProductYield (%)Ref.
1,2,3-Indanetrione2,3-Diphenyl-1,4-dioxeneBenzeneOxetane-[2]
Experimental Protocols

Protocol 3: General Procedure for the Paternò-Büchi Reaction

This protocol provides a general guideline for the photocycloaddition between a carbonyl compound and a 1,4-dioxin derivative.

Materials:

  • Carbonyl compound (1.0 equiv)

  • 2,3-Dihydro-1,4-dioxin derivative (1.2-2.0 equiv)

  • Solvent (e.g., Benzene, Acetonitrile)

  • UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • Dissolve the carbonyl compound and the 2,3-dihydro-1,4-dioxin derivative in the chosen solvent in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the stirred solution with a UV lamp at a suitable temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the oxetane product.

Reaction Pathway

Paterno_Buchi_Reaction carbonyl Carbonyl Compound excited_carbonyl Excited Carbonyl (n,π*) carbonyl->excited_carbonyl dioxin 2,3-Dihydro-1,4-dioxin biradical 1,4-Biradical Intermediate dioxin->biradical excited_carbonyl->biradical oxetane Oxetane biradical->oxetane Intersystem Crossing & Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction between a carbonyl compound and 2,3-dihydro-1,4-dioxin.

[3+2] Cycloaddition Reactions

While less common, 1,4-dioxane derivatives can potentially participate in [3+2] cycloaddition reactions. For instance, unsaturated 1,4-dioxane derivatives could act as dipolarophiles in reactions with 1,3-dipoles such as nitrile oxides or azides to form five-membered heterocyclic rings. Detailed experimental protocols for these specific reactions are not extensively documented in the readily available literature, but a general procedure can be adapted.

Experimental Protocols

Protocol 4: General Procedure for [3+2] Cycloaddition with a Nitrile Oxide

This protocol provides a general framework for the reaction of an unsaturated 1,4-dioxane derivative with an in situ generated nitrile oxide.

Materials:

  • Unsaturated 1,4-dioxane derivative (1.0 equiv)

  • Aldoxime (precursor to nitrile oxide, 1.1 equiv)

  • N-Chlorosuccinimide (NCS) or similar oxidant (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the unsaturated 1,4-dioxane derivative and the aldoxime in the chosen solvent.

  • Cool the solution in an ice bath.

  • Add the oxidant (e.g., NCS) portion-wise, followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the isoxazoline-fused 1,4-dioxane derivative.

Logical Relationship Diagram

Three_Plus_Two_Cycloaddition cluster_dipole_generation 1,3-Dipole Generation cluster_cycloaddition [3+2] Cycloaddition aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) aldoxime->nitrile_oxide Oxidant, Base cycloadduct Isoxazoline-fused 1,4-Dioxane nitrile_oxide->cycloadduct dipolarophile Unsaturated 1,4-Dioxane dipolarophile->cycloadduct

Caption: Logical workflow for a [3+2] cycloaddition reaction involving an unsaturated 1,4-dioxane derivative.

Conclusion

1,4-Dioxane derivatives are versatile substrates in a range of cycloaddition reactions, providing access to a diverse array of complex cyclic structures. The [4+2] cycloaddition of in situ generated 2,3-dimethylene-1,4-dioxane is a well-established method for the synthesis of functionalized cyclohexenes. Furthermore, [2+2] and [3+2] cycloadditions, although less explored, represent promising avenues for the synthesis of novel cyclobutane and five-membered heterocyclic systems incorporating the 1,4-dioxane motif. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration and application of 1,4-dioxane derivatives in the development of new chemical entities.

References

Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the use of 2-methyl-1,4-dioxane in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are based on the well-established use of the closely related and commonly employed solvent, 1,4-dioxane . Researchers interested in the specific effects of this compound may use this information as a foundational guide for developing their own experimental procedures. The introduction of a methyl group on the dioxane ring could influence reaction kinetics and selectivity due to steric and electronic effects, warranting specific optimization.

Introduction to Dioxane in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction rate, and selectivity.

1,4-Dioxane is a frequently employed solvent in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2][3] Its utility stems from its ability to dissolve a wide range of organic substrates and inorganic bases, its relatively high boiling point allowing for reactions to be conducted at elevated temperatures, and its capacity to coordinate with and stabilize palladium catalytic species.[2] While often considered an inert solvent, dioxane can participate in the catalytic cycle, for instance, by aiding in the reduction of Pd(II) precatalysts to the active Pd(0) species.[2]

The study of substituted dioxanes, such as this compound, is an area of interest as the substituent may modulate the solvent's properties and its interaction with the catalytic system.[4] The methyl group introduces a chiral center and alters the solvent's polarity and coordinating ability, which could potentially be exploited to enhance reaction performance or induce stereoselectivity.[4]

Data Presentation: Performance in Palladium-Catalyzed Cross-Coupling Reactions (Using 1,4-Dioxane)

The following tables summarize representative quantitative data for common palladium-catalyzed cross-coupling reactions conducted in 1,4-dioxane. This data is intended to serve as a benchmark for researchers exploring alternative solvents like this compound.

Table 1: Suzuki-Miyaura Coupling in 1,4-Dioxane

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ (0.5)𝛼-aminophosphonate (0.5)Cs₂CO₃1002>95 (conversion)[5]
2Diaryl bromideBoronic esterPd(dppf)Cl₂ (0.1)-Cs₂CO₃100Overnight80[6]
32-IodobenzamidePhenylboronic acidPdCl₂(PPh₃)₂ (5)-K₃PO₄100-51[7]

Table 2: Buchwald-Hartwig Amination in 1,4-Dioxane

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi-->95 (conversion)[8][9]
2BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONa-->95 (conversion)[8][9]
3TBBDFCarbazole[Pd(allyl)Cl]₂ (4)Phosphine (16)---61-92[8]

Table 3: Hiyama Coupling in 1,4-Dioxane

EntryElectrophileArylsilaneCatalyst (mol%)Ligand (mol%)AdditiveTemp (°C)TimeYield (%)Reference
1Benzylic PhosphateArylsilanePd(OAc)₂dpppTBAF100-Good to Excellent[10]

Experimental Protocols (General Procedures using 1,4-Dioxane)

The following are generalized protocols for key palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for specific substrates and for the investigation of this compound as a solvent.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.1 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific precatalyst, 0.5-5 mol%)

  • Ligand (e.g., a phosphine ligand, if required by the catalyst, 1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous 1,4-dioxane

  • Water (optional, often used as a co-solvent)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, boronic acid/ester, and base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the palladium precatalyst and ligand (if separate) to the tube under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (and water, if applicable) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, Pd₂(dba)₃, 1-4 mol% Pd)

  • Ligand (e.g., XPhos, t-BuXPhos, 2-8 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.4 mmol)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the aryl halide and the amine.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-1.0 M).

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C or using microwave irradiation).[11]

  • Stir vigorously until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by chromatography or crystallization.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange [R'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-X Ar-X R'B(OH)2 R'B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Vessel Charge vessel with solids (Aryl Halide, Nucleophile, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Charge_Vessel->Inert_Atmosphere Add_Catalyst Add Pd Catalyst & Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Progress Monitor Progress (TLC/GC/LCMS) Heat_Stir->Monitor_Progress Cool_Quench Cool and Quench Monitor_Progress->Cool_Quench Extraction Aqueous Extraction Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Purify (Chromatography) Dry_Concentrate->Purification

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

Influence of Solvent on the Catalytic System

Solvent_Influence Solvent (Dioxane) Solvent (Dioxane) Solubility Solubility Solvent (Dioxane)->Solubility Dissolves Reactants & Base Catalyst_Stabilization Catalyst_Stabilization Solvent (Dioxane)->Catalyst_Stabilization Coordinates to Pd Reaction_Rate Reaction_Rate Solvent (Dioxane)->Reaction_Rate Affects Kinetics Selectivity Selectivity Solvent (Dioxane)->Selectivity Influences Pathway Active_Pd(0) Active_Pd(0) Solvent (Dioxane)->Active_Pd(0) Can Mediate Reduction Pd_Precatalyst Pd_Precatalyst Pd_Precatalyst->Active_Pd(0) Reduction

Caption: Key roles of the solvent in palladium-catalyzed cross-coupling reactions.

References

Application Notes: Dioxane Ring as a Protecting Group for Diols in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the selective protection and deprotection of functional groups is paramount. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. For molecules containing 1,2- and 1,3-diol moieties, the formation of a cyclic acetal, specifically a dioxane or dioxolane ring, serves as an efficient and reliable protection strategy.

This application note provides a detailed overview of the use of dioxane-type acetals as protecting groups for 1,2- and 1,3-diols. It covers the underlying chemistry, common reagents and catalysts, detailed experimental protocols for protection and deprotection, and the stability of these protecting groups under various reaction conditions.

Chemical Principles

The protection of a diol as a dioxane acetal involves the acid-catalyzed reaction of the diol with a carbonyl compound (an aldehyde or a ketone) or its acetal equivalent. The reaction is a reversible equilibrium process. To drive the reaction towards the formation of the protected diol, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1]

1,3-Diols readily form six-membered 1,3-dioxane rings, which are thermodynamically favored.[1][2] 1,2-Diols can also form six-membered rings, although they more commonly form five-membered 1,3-dioxolane rings. The choice of the carbonyl precursor can influence the ring size and stability. For instance, aldehydes tend to favor the formation of six-membered rings (dioxanes), while ketones often lead to five-membered rings.[2]

The stability of the dioxane protecting group is a key advantage. It is generally robust under neutral, basic, and many oxidative and reductive conditions, making it compatible with a wide range of synthetic transformations.[3] However, it is readily cleaved under acidic conditions, allowing for a straightforward deprotection step.[1]

Data Presentation: Protection of Diols as Dioxane Acetals

The following table summarizes various conditions for the protection of diols as dioxane or related acetals, providing a comparative overview of different reagents, catalysts, and their efficiencies.

Diol SubstrateReagentCatalystSolventTimeTemp (°C)Yield (%)Reference
Propane-1,3-diolAcroleinp-Toluenesulfonic acidDichloromethane8 hRTNot specified[4]
NeopentanediolMethyl vinyl ketonep-Toluenesulfonic acidDichloromethaneNot specifiedRTNot specified[4]
Various Diols2,2-DimethoxypropaneIodine (20 mol%)None3-5 hRT60-80[5]
D-Mannitol2,2-DimethoxypropanePyr·TsOHDMF60 minRT88[6]
Methyl α-D-glucopyranosideAnisaldehyde dimethyl acetalCamphorsulfonic acidDMFNot specifiedRTHigh[7]
1,2-DiolAcetoneCuSO₄Acetone36 hRT83[6]
1,2-Diol2-MethoxypropeneCamphorsulfonic acidTHF18 hRT95[6]

Data Presentation: Deprotection of Dioxane Acetals

This table provides a summary of various methods for the deprotection of dioxane acetals, highlighting the reagents, catalysts, and reaction conditions.

Protected SubstrateReagent/CatalystSolventTimeTemp (°C)Yield (%)Reference
Dodecanal dimethyl acetalDDQ (catalytic)Acetonitrile/WaterNot specifiedRTQuantitative[8]
Various Acetals/KetalsIodine (10 mol%)Acetone5-45 minRTExcellent[9]
Various Acetals/KetalsEr(OTf)₃ (catalytic)Wet NitromethaneNot specifiedRTHigh[1]
AcetonideHClWater/Methanol5-72 hNot specified80-85[6]
AcetonideTrifluoroacetic acidWater/Acetonitrile45 min0 to RT85[6]
Various Acetals/KetalsNickel borideMethanolNot specifiedNot specifiedQuantitative[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Diol Diol Substrate Reaction Reaction Mixture Diol->Reaction Reagent Carbonyl Source (e.g., 2,2-DMP, Anisaldehyde DMA) Reagent->Reaction Catalyst Acid Catalyst (e.g., p-TsOH, CSA) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Protected_Diol Protected Diol (Dioxane Acetal) Reaction->Protected_Diol Water Removal (e.g., Dean-Stark) Protected_Diol_Deprotection Protected Diol (Dioxane Acetal) Deprotection_Reaction Hydrolysis Protected_Diol_Deprotection->Deprotection_Reaction Acid_Deprotection Aqueous Acid (e.g., HCl, AcOH) Acid_Deprotection->Deprotection_Reaction Solvent_Deprotection Solvent (e.g., THF, Methanol) Solvent_Deprotection->Deprotection_Reaction Deprotected_Diol Original Diol Deprotection_Reaction->Deprotected_Diol

Caption: General workflow for the protection of diols as dioxane acetals and their subsequent deprotection.

Protection_Mechanism cluster_mech Mechanism of Dioxane Formation (from an Aldehyde) Aldehyde Aldehyde (RCHO) Protonation Protonated Aldehyde [RCH=OH]+ Aldehyde->Protonation H+ (cat.) Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + 1,3-Diol Diol 1,3-Diol Diol->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Dioxane 1,3-Dioxane Oxocarbenium->Dioxane Intramolecular Cyclization Dioxane->Aldehyde + H2O, H+ (Deprotection)

Caption: Simplified mechanism for the acid-catalyzed formation of a 1,3-dioxane from an aldehyde and a 1,3-diol.

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid

This protocol is a general procedure for the formation of an isopropylidene acetal (a type of dioxane) from a 1,3-diol.

Materials:

  • 1,3-Diol substrate

  • 2,2-Dimethoxypropane (DMP)[11]

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)[12]

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,3-diol (1.0 equivalent) in anhydrous DMF or CH₂Cl₂ is added 2,2-dimethoxypropane (1.5-2.0 equivalents).

  • A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) is added to the stirred solution.[12]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 1 to several hours.[6]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Protection of a Diol using Anisaldehyde Dimethyl Acetal

This method is particularly useful in carbohydrate chemistry for the selective protection of diols.[7]

Materials:

  • Diol substrate (e.g., a sugar derivative)

  • p-Anisaldehyde dimethyl acetal[13]

  • Camphorsulfonic acid (CSA) or p-TsOH (catalytic amount)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • The diol substrate (1.0 equivalent) is dissolved in anhydrous DMF.

  • p-Anisaldehyde dimethyl acetal (1.1-1.5 equivalents) is added to the solution.

  • A catalytic amount of camphorsulfonic acid or p-toluenesulfonic acid is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, it is quenched with a few drops of triethylamine.

  • The solvent is removed under high vacuum.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by flash column chromatography.

Protocol 3: Deprotection of a Dioxane Acetal using Aqueous Acetic Acid

This protocol describes a mild acidic hydrolysis for the removal of the dioxane protecting group.

Materials:

  • Dioxane-protected compound

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF) or Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • The dioxane-protected compound is dissolved in a mixture of THF (or methanol) and water (e.g., 4:1 v/v).

  • Acetic acid is added to the solution (e.g., to a final concentration of 80%).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC.

  • Upon completion of the deprotection, the reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The deprotected diol is purified by column chromatography or recrystallization as needed.

Conclusion

The use of a dioxane ring as a protecting group for 1,2- and 1,3-diols is a well-established and versatile strategy in organic synthesis. The ease of formation, stability to a wide range of reaction conditions, and facile cleavage under acidic conditions make it an attractive choice for synthetic chemists. The specific choice of reagents and catalysts can be tailored to the substrate and the desired selectivity. The protocols provided herein offer a starting point for the practical application of this important protecting group strategy in research and development.

References

Application Notes and Protocols: Biodegradation of 2-Methyl-1,4-dioxane in Mixed Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-dioxane is a heterocyclic ether compound that may be found as an impurity or byproduct in various industrial processes. Its structural similarity to the emerging contaminant 1,4-dioxane raises concerns about its potential persistence and environmental impact. Bioremediation using mixed microbial cultures presents a cost-effective and environmentally friendly approach for the removal of such compounds. This document provides detailed application notes and protocols for conducting biodegradation studies of this compound using mixed microbial cultures. The methodologies are primarily adapted from extensive research on the biodegradation of 1,4-dioxane due to the limited direct studies on its methylated analog.

Data Presentation: Quantitative Biodegradation Data for 1,4-Dioxane

The following tables summarize key quantitative data from biodegradation studies of 1,4-dioxane, which can serve as a baseline for investigating this compound.

Table 1: Kinetic Parameters for 1,4-Dioxane Biodegradation by Mixed Cultures

Microbial Culture SourceMax. Specific Growth Rate (μmax)Half-Saturation Constant (Ks) (mg/L)Minimum Substrate Concentration (Smin) (mg/L)Reference
Landfill Leachate (Oligotrophs)0.26 day⁻¹0.440.7[1]
Landfill Leachate (Copiotrophs)2.5 day⁻¹16020[1]

Table 2: Effects of Co-contaminants on 1,4-Dioxane Biodegradation

Co-contaminantEffect on 1,4-Dioxane BiodegradationCulture TypeReference
DextroseNo significant synergetic or antagonistic effectsMixed Culture[2]
Tetrahydrofuran (THF)Competitive InhibitionMixed Culture[2]
2-Methyl-1,3-dioxolaneCompetitive InhibitionMixed Culture[2]
1,4-DioxeneMild Competitive InhibitionMixed Culture[2]
Chlorinated Solvents (TCA, TCE, cDCE)Low concentrations did not have significant effects on metabolic transformation by Pseudonocardia dioxanivorans CB1190Pure Culture[3]

Experimental Protocols

Protocol 1: Enrichment of this compound-Degrading Mixed Microbial Cultures

This protocol describes the enrichment of a microbial consortium capable of utilizing this compound as a carbon and energy source from activated sludge.

Materials:

  • Activated sludge from a textile or industrial wastewater treatment plant

  • Basic Salt Medium (BSM)

  • This compound (as the sole carbon source)

  • Shaking incubator

  • Centrifuge

  • Sterile flasks and culture tubes

Procedure:

  • Preparation of Inoculum:

    • Collect activated sludge from a suitable source.

    • Allow the sludge to settle, and decant the supernatant.

    • Wash the sludge pellet with sterile BSM three times by resuspension and centrifugation.

  • Enrichment Culture Setup:

    • In a sterile 250 mL Erlenmeyer flask, add 100 mL of BSM.

    • Spike the medium with this compound to a final concentration of 50-100 mg/L.

    • Inoculate with 5-10% (v/v) of the washed activated sludge.

    • Incubate the flask in a shaking incubator at 25-30°C and 150 rpm.

  • Sub-culturing and Acclimation:

    • Monitor the degradation of this compound periodically using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once significant degradation is observed, transfer an aliquot (5-10%) of the culture to a fresh flask of BSM containing this compound.

    • Repeat this sub-culturing step multiple times to enrich for the desired microbial consortium.

    • Gradually increase the concentration of this compound in subsequent sub-cultures to acclimate the consortium.

Protocol 2: Batch Biodegradation Studies

This protocol details the procedure for conducting batch experiments to assess the biodegradation rate of this compound by the enriched mixed culture.

Materials:

  • Enriched microbial culture

  • Basic Salt Medium (BSM)

  • This compound stock solution

  • Sterile serum bottles (125 mL) with Teflon-lined septa

  • Shaking incubator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Batch Reactors:

    • Dispense 50 mL of BSM into each serum bottle.

    • Spike the medium with this compound to the desired initial concentration (e.g., 10, 25, 50 mg/L).

    • Inoculate each bottle with the enriched microbial culture to a specific cell density (e.g., OD600 of 0.1).

    • Prepare abiotic controls (without inoculum) and biotic controls (without this compound).

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

  • Incubation and Sampling:

    • Incubate the serum bottles in a shaking incubator at 25-30°C and 150 rpm.

    • At regular time intervals, withdraw liquid samples (e.g., 1 mL) from each bottle using a sterile syringe.

    • Filter the samples through a 0.22 µm syringe filter to remove biomass.

  • Analytical Measurement:

    • Analyze the concentration of this compound in the filtered samples using GC-MS.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600) or by protein analysis.

Protocol 3: Analytical Method for this compound Quantification

This protocol provides a general method for the quantification of this compound in aqueous samples using GC-MS.[4]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • For samples with low concentrations, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.[5]

    • For direct injection, ensure the sample is free of particulate matter.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Select characteristic ions for this compound.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_enrichment Culture Enrichment cluster_biodegradation Biodegradation Assay A Activated Sludge Inoculum B Enrichment in Basic Salt Medium with this compound A->B C Serial Sub-culturing B->C D Acclimated Mixed Culture C->D E Setup of Batch Reactors D->E Inoculation F Incubation and Periodic Sampling E->F G Sample Analysis (GC-MS) F->G H Data Analysis (Degradation Kinetics) G->H

Caption: Experimental workflow for biodegradation studies.

Hypothetical_Pathway A This compound B Hydroxylation (Monooxygenase) A->B Initial Attack C Unstable Hemiacetal Intermediate B->C D Ring Cleavage (Aldehyde Dehydrogenase) C->D Spontaneous E Further Metabolism D->E F CO2 + H2O + Biomass E->F Central Metabolism

Caption: Hypothetical biodegradation pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1,4-dioxane from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials, acidic or basic catalysts, water, and by-products from side reactions. For cyclic ethers like dioxanes, hazardous organic peroxides can also form upon exposure to air, especially when anhydrous.[1][2] Acetaldehyde and related condensation products may also be present.[3]

Q2: How does the physical nature of this compound influence its purification?

A2: this compound is a colorless to pale yellow liquid with a boiling point estimated at 108-109 °C at standard pressure.[1] Its miscibility with water and many organic solvents can make separation by simple extraction challenging.[4][5] This miscibility necessitates careful selection of extraction solvents or the use of distillation as a primary purification method.

Q3: Why is it critical to test for and remove peroxides before purification?

A3: Like other ethers, this compound can form explosive peroxides over time when exposed to oxygen, light, and heat.[1][6] The process of heating during distillation can concentrate these peroxides, creating a significant explosion hazard. Therefore, it is mandatory to test for peroxides and remove them before any heating or distillation step.[2]

Q4: What are the most effective methods for purifying this compound?

A4: The most effective method is typically fractional distillation, due to its ability to separate components based on boiling point.[3] This is often preceded by an aqueous workup (extraction) to remove water-soluble impurities like acids, bases, and salts.[4][7] For removing trace amounts of water and other specific impurities, treatment with drying agents followed by distillation from sodium metal can be employed.[2][8]

Troubleshooting Guide

Q5: My purified this compound still contains water according to its NMR spectrum. How can I effectively dry it?

A5:

  • Initial Drying: If significant water is present, first wash the organic layer with brine (saturated NaCl solution) to draw out the bulk of the water.

  • Chemical Drying Agents: Dry the solution over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a fast and effective drying agent.[9] Allow sufficient contact time (e.g., 30 minutes to overnight) before filtering.

  • Azeotropic Distillation: 1,4-dioxane forms an azeotrope with water.[3][10] While specific data for the 2-methyl derivative is scarce, a similar behavior is expected. This can be exploited to remove water during distillation.

  • Distillation from Sodium: For obtaining highly anhydrous solvent, the pre-dried this compound can be refluxed over and distilled from sodium metal.[2][8] A color indicator like benzophenone can be added; a persistent blue or purple color indicates an anhydrous and oxygen-free state.[2]

Q6: I am struggling to remove a high-boiling point impurity. What should I do?

A6:

  • Vacuum Distillation: If the impurity has a significantly higher boiling point than this compound, fractional distillation under reduced pressure (vacuum distillation) is the preferred method. Lowering the pressure will reduce the boiling points of both substances, but the separation efficiency of the fractional distillation column should still allow for their separation.

  • Chromatography: If distillation is ineffective, column chromatography may be an option. However, given the solvent nature of dioxane, this can be challenging. A non-polar stationary phase (like silica gel) with a carefully selected eluent system could work.

  • Chemical Treatment: If the impurity has a reactive functional group (e.g., it's an aldehyde), it could potentially be removed by chemical treatment. For example, aldehydes can be polymerized by treatment with a base like potassium hydroxide (KOH) and then removed as a non-volatile residue during distillation.[2][6]

Q7: An emulsion formed during my aqueous liquid-liquid extraction. How can I resolve this?

A7: Emulsions are common when working with solvents that have some water solubility, like dioxanes.[9] To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic layer.

  • Patience: Allow the mixture to stand undisturbed for an extended period.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: For small-scale emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Q8: My purified product is yellow or brown. How can I decolorize it?

A8: A colored product may indicate the presence of polymeric or resinous impurities, possibly formed from aldehydes.

  • Base Wash: Washing with a dilute sodium bicarbonate or sodium hydroxide solution can remove acidic impurities that may be colored.

  • Activated Carbon Treatment: Stirring the solution with a small amount of activated charcoal for a short period, followed by filtration, can adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.

  • Distillation: Careful distillation, leaving the colored, non-volatile impurities behind in the distillation flask, is often the most effective method.

Quantitative Data

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1][11]
Molecular Weight 102.13 g/mol [1]
Boiling Point 108.0 - 109.0 °C (@ 760 mmHg, estimated)[1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in alcohol; high water solubility[1][4]

Experimental Protocols

Protocol 1: General Purification by Extraction and Distillation

  • Peroxide Test: Before starting, test a small aliquot of the crude mixture for peroxides using potassium iodide (KI) test strips or a KI/starch solution. If peroxides are present, proceed to Protocol 2.

  • Aqueous Wash: Transfer the crude mixture to a separatory funnel. Add an equal volume of a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄). Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the mixture to remove the drying agent.

  • Fractional Distillation: Set up a fractional distillation apparatus. It is crucial to use a column with good efficiency (e.g., a Vigreux or packed column). Heat the flask gently.

  • Collect Fractions: Discard the initial low-boiling fraction. Collect the fraction that distills at the expected boiling point of this compound (approx. 108-109 °C at atmospheric pressure). Stop the distillation before the flask goes to dryness.

  • Storage: Store the purified product over molecular sieves to keep it dry and under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[2]

Protocol 2: Removal of Peroxides

  • Method A (Ferrous Sulfate): Shake the crude this compound with a freshly prepared aqueous solution of 30% w/v ferrous sulfate (FeSO₄). Peroxides are reduced by the Fe(II) ions. After treatment, separate the layers and proceed with the purification.[2]

  • Method B (Activated Alumina): Pass the crude material through a column packed with activated alumina. This can effectively remove peroxides and some water.[2]

  • Verification: After treatment, re-test for peroxides to ensure their complete removal before proceeding to any heating steps.

Visualizations

Purification_Workflow cluster_start Start cluster_process Purification Steps cluster_end Finish Crude Crude Reaction Mixture Peroxide_Test Peroxide Test Crude->Peroxide_Test Peroxide_Removal Peroxide Removal Peroxide_Test->Peroxide_Removal Positive Aqueous_Wash Aqueous Wash (e.g., NaHCO3, Brine) Peroxide_Test->Aqueous_Wash Negative Peroxide_Removal->Aqueous_Wash Drying Drying (e.g., MgSO4) Aqueous_Wash->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Analyze Purified Product (e.g., GC, NMR) Purity_Check Is Purity >99%? Start->Purity_Check Water_Check Water Present? Purity_Check->Water_Check No End_Success Purification Successful Purity_Check->End_Success Yes Impurity_Check Other Impurities? Water_Check->Impurity_Check No Action_Dry Action: - Dry over MgSO4 - Distill from Na Water_Check->Action_Dry Yes Action_Redistill Action: - Re-distill (Fractional) - Consider Vacuum Distillation Impurity_Check->Action_Redistill Yes, Boiling Point Different Action_Chromatography Action: - Column Chromatography - Chemical Treatment Impurity_Check->Action_Chromatography Yes, Boiling Point Similar

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 2-Methyl-1,4-dioxane Solvent Drying

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and drying 2-Methyl-1,4-dioxane. This guide provides detailed answers to frequently asked questions and troubleshooting advice to ensure you can achieve the desired level of dryness for your research, development, and synthesis needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing water from this compound?

A1: The most common and effective methods for drying this compound, similar to its parent compound 1,4-dioxane, are:

  • Use of Molecular Sieves: A safe and efficient method for achieving very low water content.[1]

  • Chemical Drying and Distillation: Involves refluxing the solvent over a reactive drying agent, such as sodium metal with benzophenone indicator, followed by distillation.[2][3]

  • Azeotropic Distillation: This method leverages the formation of a minimum-boiling azeotrope between dioxane and water to remove the water by distillation.[4][5]

  • Use of Anhydrous Salts: A preliminary drying step can be performed using desiccants like potassium hydroxide (KOH) pellets or calcium chloride (CaCl2).[6][7]

Q2: Which type of molecular sieve is best for drying this compound?

A2: For drying ethers like this compound, 3Å molecular sieves are generally recommended.[8] Their pore size is small enough to effectively capture water molecules while excluding the larger solvent molecules.[8] While 4Å sieves can also be used, 3Å sieves offer better selectivity for water.[8][9]

Q3: How do I properly activate and use molecular sieves for solvent drying?

A3: Molecular sieves must be activated (dried) before use to ensure they have the capacity to adsorb water from your solvent.

  • Activation Protocol: Heat the sieves in a laboratory oven or with a heating mantle under vacuum or a flow of inert gas.[1][10] A typical procedure is to heat them at 200-300°C for several hours (e.g., 8-12 hours).[1][9][11]

  • Cooling and Storage: After heating, allow the sieves to cool down in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture from the air.[10]

  • Usage: Add the activated sieves to the solvent, typically at a loading of 10-20% by weight relative to the solvent volume.[9] Allow the solvent to stand over the sieves for at least 24-48 hours for effective drying.[12] Agitating the mixture can accelerate the process.[10]

Q4: What is the sodium/benzophenone ketyl method, and when is it appropriate?

A4: This is a classic and highly effective method for producing anhydrous ethers. It involves refluxing the solvent over sodium metal and a small amount of benzophenone.[2][3] The sodium reacts with residual water. Once the solvent is dry, the sodium reacts with benzophenone to form a deep blue or purple radical anion, known as the benzophenone ketyl.[2][12] This blue color serves as a visual indicator that the solvent is anhydrous.[2]

This method is suitable when extremely dry solvent is required for moisture-sensitive reactions, such as those involving organometallics or strong bases.[3] However, it involves handling reactive sodium metal and requires a distillation setup, making it more hazardous than using molecular sieves.[12]

Q5: Can I use other common desiccants like calcium hydride (CaH₂) or potassium hydroxide (KOH)?

A5: Yes, these can be used, often for pre-drying before a more rigorous final drying step.

  • Potassium Hydroxide (KOH): Solid KOH pellets are effective for preliminary drying of dioxane. The solvent can be stirred with KOH pellets and then decanted or filtered.[6][7]

  • Calcium Hydride (CaH₂): This is a powerful drying agent that reacts with water to produce hydrogen gas. It is effective but must be handled with care due to its reactivity and the flammability of hydrogen.[6]

  • Calcium Chloride (CaCl₂): Can be used for drying, but it is generally less efficient than other methods for achieving very low water levels in dioxane.[7][13]

Q6: How does azeotropic distillation work for drying this compound?

A6: 1,4-Dioxane forms a minimum-boiling point azeotrope with water (boiling point 87.8°C), which has a composition of approximately 82% dioxane and 18% water.[5][7] By distilling the wet solvent, this azeotrope is removed as the initial fraction, thereby depleting the water content in the remaining solvent.[4] While this method can remove bulk water, it may not be sufficient to achieve the very low water levels required for highly sensitive applications without subsequent drying over another agent.

Troubleshooting Guides

Issue 1: My solvent is still wet after treatment with molecular sieves.

Possible Cause Solution
Sieves were not properly activated. The sieves may have been saturated with atmospheric moisture before use. Re-activate the sieves by heating them to 250-300°C under vacuum for at least 3 hours and cooling them in a desiccator.[10][14]
Insufficient contact time or amount of sieves. Increase the amount of sieves used (10-20% w/v is recommended) and/or extend the drying time to 48-72 hours.[9][12] Gentle agitation can also improve efficiency.[10]
Sieve dust is interfering with analysis. Fine particles can be present, especially with older sieves. Avoid shaking the container before use. Decant or pipette the solvent carefully, or filter it through a syringe filter if necessary.[1]

Issue 2: The sodium/benzophenone solution does not turn blue during distillation.

Possible Cause Solution
Significant amount of water is still present. The sodium is reacting with water instead of the benzophenone. The solvent may require pre-drying (e.g., over KOH pellets) before refluxing with sodium.[2][7] Continue refluxing and, if necessary, cautiously add more small pieces of sodium.
Peroxides are present in the solvent. Ethers like this compound can form explosive peroxides upon storage.[15] Peroxides will react with and consume the ketyl radical. The solvent should be tested for peroxides and purified before drying with sodium.[16]
Insufficient amount of sodium or benzophenone. Add a small additional amount of benzophenone. If the color does not appear, cautiously add more sodium.[2]

Issue 3: I am concerned about peroxides in my this compound.

How to Test for Peroxides How to Remove Peroxides
Add 1 ml of the solvent to a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides.Pass the solvent through a column of activated basic alumina.[16] This is a safe and effective method for removing peroxides before distillation.

Appendix A: Quantitative Comparison of Drying Methods

The following table provides data on the final water content achieved for 1,4-dioxane using various drying methods. These values serve as a reliable estimate for the efficiency of drying this compound.

Drying MethodDesiccant/ConditionsFinal Water Content (ppm)Reference
DistillationFrom Sodium/Benzophenone Ketyl< 10 ppm[17]
Static DryingPotassium Hydroxide (KOH) Pellets~33 ppm[12]
Static Drying3Å Molecular Sieves (20% m/v, 5 days)~10 ppm[12]
Static DryingCalcium Hydride (CaH₂)Very Low (Comparable to sieves)[12]
DistillationFrom Sodium metal aloneEffective, but no specific ppm value cited[16][18]

Appendix B: Detailed Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

  • Activation: Place 3Å molecular sieves in a flask and attach it to a vacuum line. Heat the flask with a heating mantle to 250-300°C for 8-12 hours under vacuum.

  • Cooling: Allow the sieves to cool to room temperature under vacuum or backfill the flask with an inert gas (e.g., nitrogen or argon) before cooling in a sealed container or desiccator.

  • Drying: Add the activated sieves (10-20% of the solvent weight) to a bottle of this compound.

  • Storage: Seal the bottle and allow it to stand for at least 48 hours. Store the dried solvent over the sieves to maintain dryness.[1] Decant or cannulate the solvent as needed.

Protocol 2: Drying via Distillation from Sodium/Benzophenone Ketyl

  • Safety Note: This procedure involves highly reactive sodium metal and flammable solvents. It must be performed in a fume hood with appropriate personal protective equipment. Never allow the distillation flask to go to dryness, as this can concentrate explosive peroxides.*

  • Pre-drying: (Optional, but recommended) Stir the this compound with KOH pellets for several hours, then decant the solvent into the distillation flask.

  • Setup: Assemble a distillation apparatus. The flask should contain the solvent, a stir bar, small pieces of sodium metal, and a small amount of benzophenone (e.g., ~250 mg for 1 L of solvent).[2]

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere (nitrogen or argon).

  • Indication: Continue refluxing. The solution will turn a deep blue or purple once the water is consumed and the ketyl radical forms.[2] If the blue color does not persist, more sodium may be needed.

  • Distillation: Once the blue color is stable, distill the solvent, collecting the dry fraction.

  • Quenching: After cooling, the distillation residue must be quenched safely. Cautiously add a less reactive alcohol like isopropanol to react with the remaining sodium, followed by ethanol, and finally water.[2]

Appendix C: Diagrams

Drying_with_Molecular_Sieves start_end start_end process process decision decision output output caution caution start Start activate_sieves Activate 3Å Sieves (Heat 250-300°C under vacuum) start->activate_sieves cool_sieves Cool Sieves (in desiccator) activate_sieves->cool_sieves add_to_solvent Add Activated Sieves to this compound (10-20% w/v) cool_sieves->add_to_solvent stand Let Stand (min. 48 hours) add_to_solvent->stand decant Decant or Filter Solvent stand->decant end Anhydrous Solvent Ready decant->end

Caption: Experimental workflow for drying solvent with molecular sieves.

Sodium_Benzophenone_Distillation start_end start_end process process decision decision output output caution caution start Start check_peroxides Test for Peroxides start->check_peroxides remove_peroxides Remove Peroxides (e.g., Alumina Column) check_peroxides->remove_peroxides Yes setup_still Assemble Still: Solvent + Na + Benzophenone check_peroxides->setup_still  No remove_peroxides->setup_still reflux Reflux under Inert Gas setup_still->reflux check_color Solution Deep Blue? reflux->check_color check_color->reflux No, continue reflux distill Distill Solvent check_color->distill Yes quench Safely Quench Residue distill->quench end Collect Anhydrous Solvent distill->end

Caption: Workflow for drying solvent by distillation from sodium/benzophenone.

Troubleshooting_Drying problem problem question question solution solution cause cause problem_node Problem: Solvent Still Contains Water method_q Method Used? problem_node->method_q sieves_cause1 Cause: Sieves Not Activated method_q->sieves_cause1 Molecular Sieves sieves_cause2 Cause: Insufficient Time/Amount method_q->sieves_cause2 Molecular Sieves sodium_q Ketyl Color Blue? method_q->sodium_q Na/Benzophenone sieves_solution1 Solution: Re-activate sieves by heating (250°C, >3h, vacuum) sieves_cause1->sieves_solution1 sieves_solution2 Solution: Increase sieve amount (10-20%) and time (>48h) sieves_cause2->sieves_solution2 sodium_cause Cause: Excess Water or Peroxides sodium_q->sodium_cause No sodium_solution Solution: Pre-dry solvent and/or remove peroxides before distillation sodium_cause->sodium_solution

References

Detection and removal of peroxides from 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the safe handling, detection, and removal of peroxides from 2-Methyl-1,4-dioxane. Peroxides can form in ethers like this compound upon exposure to air and light, posing a significant explosion risk, particularly upon concentration.[1][2][3]

Troubleshooting Guides

Issue 1: I need to use this compound for a moisture-sensitive reaction, but I'm concerned about peroxides. What should I do?

Answer: Before use, especially in procedures involving distillation or evaporation, you must test for peroxides.[4][5] Never distill potential peroxide-formers to dryness; always leave at least 10-20% of the solvent in the distillation vessel.[4][5][6][7] If peroxides are detected, they must be removed prior to distillation. For drying and peroxide removal, distillation over sodium metal with benzophenone as an indicator is a traditional method, though it carries inherent risks due to the reactivity of sodium with water.[4] A safer, more modern alternative is passing the solvent through a column of activated alumina, which can also remove water.[4][8]

Issue 2: I found an old container of this compound in the lab. How do I determine if it's safe to handle?

Answer: Do not move or open the container immediately. First, visually inspect it without disturbing it.[9][10] Look for the following signs of high peroxide concentration:

  • Crystal formation: Check for crystals inside the liquid, on the container surfaces, or around the cap.[5][11][12]

  • Unusual viscosity: The liquid may appear oily or more viscous than expected.[4]

  • Discoloration or stratification: The presence of distinct layers or a change in color can indicate contamination.[10][11]

  • A rusted or stuck cap: This suggests the container has been stored for a long time and should be handled with extreme caution.[4][10][11]

If any of these signs are present, consider the material extremely hazardous. Do not attempt to open it. [7][13] Contact your institution's Environmental Health & Safety (EH&S) department for immediate assistance with safe evaluation and disposal.[12]

Issue 3: My peroxide test strip indicates a concentration above the acceptable limit for my experiment. What are my options?

Answer: If the peroxide concentration is above the acceptable limit (a common control point is >10-30 ppm, though some sources suggest anything above 50 ppm is dangerous), you must either treat the solvent to remove the peroxides or dispose of it as hazardous waste.[10][14] Do not use it for any application that involves heating, evaporation, or distillation, as this concentrates the peroxides and significantly increases the risk of an explosion.[2][5] For removal, passing the solvent through a column of activated basic alumina or washing it with a ferrous sulfate solution are effective methods.[5][6][8]

Frequently Asked Questions (FAQs)

Q1: How do peroxides form in this compound?

A1: Peroxides form through a process called autoxidation, a free-radical reaction with atmospheric oxygen.[1][4][15] This process is often initiated or accelerated by exposure to light and heat.[1][2][4] The hydrogen atoms on the carbon atoms adjacent to the ether oxygen in the this compound molecule are particularly susceptible to abstraction, leading to the formation of hydroperoxides and other peroxide species.[15]

A simplified representation of this process is visualized below.

Peroxide_Formation cluster_main Peroxide Formation Pathway Dioxane This compound Radical Dioxane Radical Dioxane->Radical Initiation Oxygen Oxygen (O2) + Light/Heat PeroxyRadical Peroxy Radical Radical->PeroxyRadical Propagation Hydroperoxide Dioxane Hydroperoxide (Explosive Hazard) PeroxyRadical->Hydroperoxide Propagation

Caption: Simplified pathway of peroxide formation in ethers.

Q2: How can I prevent or minimize peroxide formation during storage?

A2: Proper storage is critical. Follow these guidelines:

  • Store in airtight containers: Use dark amber glass bottles or metal cans with tight-fitting caps to prevent exposure to air and light.[6][9][13]

  • Maintain a cool, dark environment: Store away from heat and light sources, which accelerate peroxide formation.[4][9]

  • Use inhibitors: Whenever possible, purchase solvents containing an inhibitor like Butylated Hydroxytoluene (BHT).[1][9] You can also add BHT (approx. 1g per liter) to stabilize the chemical, which slows further peroxide formation but does not destroy existing peroxides.[9][16]

  • Implement strict inventory control: Always label containers with the date received and the date opened.[6][13] Use the oldest stock first and discard chemicals by their expiration date or after the recommended storage period (e.g., 6-12 months after opening for dioxane).[3][14][17]

Q3: What methods are available for detecting peroxides?

A3: Several methods exist, ranging from simple qualitative checks to semi-quantitative tests. The most common are test strips and the potassium iodide (KI) method.[4] More advanced analytical techniques like quantitative NMR (qNMR) can also be used for precise measurement.[18]

Detection Method Principle Indication of Peroxides Approximate Sensitivity Notes
Peroxide Test Strips Colorimetric reaction on a paper strip.A color change (typically to shades of blue) indicates the presence of peroxides.[4]0.5 - 100 ppm (varies by brand).[12][17]Simple, fast, and widely used. Ensure strips are not expired and have been stored correctly.[11]
Potassium Iodide (KI) Test Peroxides oxidize iodide (I⁻) to iodine (I₂), which appears colored.A pale yellow color indicates low peroxide levels (10-50 mg/L); a brown color indicates high concentrations.[4][9]~10 ppm.[9]A blank test should be performed as old KI/acetic acid solutions can air-oxidize.
Quantitative Titration Iodometric titration where liberated iodine is titrated with a standard sodium thiosulfate solution.[19]The volume of titrant used corresponds to the peroxide value.HighA more complex, quantitative method typically used for determining a precise peroxide value.[19]

Q4: What are the primary methods for removing peroxides from this compound?

A4: The two most common and recommended methods for laboratory-scale peroxide removal are treatment with activated alumina and washing with a ferrous salt solution.[8][9]

Removal Method Principle Advantages Disadvantages
Activated Alumina Column Peroxides are removed by passing the solvent through a column of activated basic alumina.[6][8]Effective for both water-soluble and insoluble ethers. Relatively simple setup.[8]Also removes inhibitors, increasing the rate of subsequent peroxide formation.[4] The alumina must be properly quenched after use to destroy the adsorbed peroxides.[6][8]
Ferrous Salt (FeSO₄) Wash Ferrous (Fe²⁺) ions reduce peroxides to the corresponding alcohols.Effective and relatively fast.Only suitable for water-insoluble ethers unless a multi-step workup is performed. The solvent will need to be dried after washing.[5]
Molecular Sieves Peroxides are destroyed during interaction with indicating 4A molecular sieves, often with refluxing.[6]Can simultaneously dry the solvent.Requires refluxing under an inert atmosphere for several hours.[6]

Experimental Protocols & Workflows

Workflow for Peroxide Detection

The following diagram outlines the logical steps for safely testing a container of this compound for peroxides.

Detection_Workflow cluster_detection Peroxide Detection Workflow start Start: Evaluate This compound Container visual_inspect Visually Inspect Container (Crystals, Viscosity, Color) start->visual_inspect signs_present Signs of High Peroxides Present? visual_inspect->signs_present stop_ehs STOP! Do Not Open or Move. Contact EH&S Immediately. signs_present->stop_ehs Yes open_safely Open Container in a Fume Hood signs_present->open_safely No test_peroxide Perform Peroxide Test (e.g., Test Strip or KI Method) open_safely->test_peroxide result Peroxide Level? test_peroxide->result safe_use Safe for Intended Use (e.g., < 10 ppm) result->safe_use Acceptable remove_peroxide Peroxides Must Be Removed Prior to Use/Distillation result->remove_peroxide Too High

Caption: Logical workflow for the safe detection of peroxides.

Protocol 1: Peroxide Detection with Potassium Iodide (KI)
  • Work in a chemical fume hood and wear appropriate PPE (safety glasses, lab coat, gloves).

  • Prepare the test solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[9] This should be done freshly.

  • In a clean, small test tube or beaker, add 1 mL of the this compound to be tested.[9]

  • Add the 1 mL of the KI/acetic acid solution to the solvent.[9]

  • Gently mix and observe the color against a white background.[9]

    • No color change: Peroxides are likely absent or below the detection limit.

    • Pale yellow: Indicates a peroxide concentration of approximately 10–50 mg/L.[9]

    • Bright yellow or brown: Indicates a high peroxide concentration (>50 mg/L).[9] The solvent should not be used without treatment and should not be distilled under any circumstances.

Protocol 2: Peroxide Removal with Activated Alumina
  • Work in a chemical fume hood and wear appropriate PPE.

  • Secure a glass chromatography column of a suitable size over a collection flask.

  • Prepare a slurry of activated basic alumina in a non-peroxidized solvent (e.g., hexane) and pour it into the column to create a packed bed. As a starting point, use about 100 g of alumina for every 100 mL of solvent to be purified.[8]

  • Allow the packing solvent to drain to the top of the alumina bed. Do not let the column run dry.

  • Carefully add the this compound containing peroxides to the top of the column.

  • Allow the solvent to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified solvent.

  • Crucially, test the collected solvent for peroxides using one of the methods described above to ensure the removal was successful.[6] If peroxides are still present, a second pass through the column may be necessary.[8]

  • Decontamination: The alumina column now contains concentrated peroxides and must be deactivated safely. Flush the column with a dilute acidic solution of ferrous sulfate before disposal to destroy the peroxides.[6][8]

Workflow for Peroxide Removal

This diagram shows the decision-making process for treating a solvent contaminated with peroxides.

Removal_Workflow cluster_removal Peroxide Removal Decision Workflow start Start: Peroxide Level Exceeds Safe Limit choose_method Choose Removal Method start->choose_method alumina Activated Alumina Column choose_method->alumina General Purpose ferrous Ferrous Sulfate (FeSO₄) Wash choose_method->ferrous Water-Insoluble Ethers perform_removal Perform Removal Protocol in Fume Hood with PPE alumina->perform_removal ferrous->perform_removal test_again Test Purified Solvent for Peroxides perform_removal->test_again result Peroxides Removed? test_again->result success Solvent is Ready for Use (Add inhibitor if needed) result->success Yes failure Repeat Removal or Dispose as Hazardous Waste result->failure No

Caption: Decision workflow for selecting and performing a peroxide removal method.

References

Optimizing reaction conditions to increase 2-Methyl-1,4-dioxane yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an increased yield of 2-Methyl-1,4-dioxane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the acid-catalyzed condensation of propylene glycol and ethylene glycol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective catalyst- Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is not deactivated.
- Reaction temperature is too low- Increase the reaction temperature to the optimal range of 150-170°C.[1]
- Inefficient water removal- Use a Dean-Stark apparatus or a similar setup to continuously remove water, driving the equilibrium towards product formation.
- Insufficient reaction time- Extend the reaction time. Monitor the reaction progress using GC or TLC.
Formation of Significant Byproducts (e.g., Dioxolane Isomers, Acetaldehyde) - Incorrect starting material ratio- Optimize the molar ratio of propylene glycol to ethylene glycol. A 1:1 ratio is a good starting point.
- Side reactions due to high temperature- While high temperatures are necessary, excessive heat can promote side reactions. Maintain a stable temperature within the optimal range.[2]
- Catalyst concentration is too high- A high concentration of acid can lead to undesired side reactions and charring. A catalyst loading of 1-5% (w/w) relative to the glycols is a typical starting point.[1]
Reaction Mixture Darkening or Charring - Excessive heating- Avoid localized overheating. Ensure uniform heating and stirring of the reaction mixture.
- High catalyst concentration- Reduce the amount of acid catalyst. The formation of tars is a known issue with strong acid catalysts at high temperatures.[1]
Difficulty in Product Purification - Presence of a water azeotrope- 1,4-Dioxanes form azeotropes with water.[2] After initial distillation, dry the crude product with a suitable drying agent (e.g., KOH, CaCl₂) and redistill.
- Contamination with acidic residues- Neutralize the crude product by washing with a mild base (e.g., sodium bicarbonate solution) before distillation.
- Presence of aldehyde byproducts- Wash the crude product with a sodium bisulfite solution to remove acetaldehyde. Alternatively, treatment with a base like NaOH can cause polymerization of acetaldehyde, which can then be separated.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method for synthesizing substituted dioxanes is the acid-catalyzed dehydration and cyclization of corresponding glycols. For this compound, this involves the reaction of propylene glycol and ethylene glycol in the presence of an acid catalyst.

Q2: Which acid catalyst is most effective for this synthesis?

A2: Strong acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) is widely employed in industrial processes for 1,4-dioxane synthesis.[2] Alternatively, p-toluenesulfonic acid (p-TsOH) can be used and is often easier to handle in a laboratory setting.

Q3: What are the optimal reaction temperatures?

A3: The reaction is generally conducted at elevated temperatures, typically ranging from 130°C to 200°C. An ideal temperature is often reported to be around 160°C for the synthesis of 1,4-dioxane.[2] For the synthesis of this compound, a similar range of 150-170°C is recommended.[1]

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation can be minimized by carefully controlling the reaction conditions. Key strategies include:

  • Maintaining the optimal temperature to avoid side reactions like charring.

  • Using the appropriate catalyst concentration.

  • Efficiently removing water as it is formed to prevent reversible reactions and side reactions.

  • Controlling the residence time in continuous processes.[1]

Q5: My final product is wet. How can I effectively dry this compound?

A5: this compound, similar to 1,4-dioxane, forms an azeotrope with water, making simple distillation ineffective for complete drying.[2] To dry the product, first, remove the bulk of the water via azeotropic distillation. The remaining water can be removed by treating the distilled product with a drying agent like potassium hydroxide (KOH) or calcium chloride (CaCl₂), followed by a final fractional distillation.

Q6: I observe a significant amount of a compound with a similar boiling point to my product. What could it be?

A6: A likely impurity is an isomer, such as 2,4-dimethyl-1,3-dioxolane, which can form from the reaction of propylene glycol with acetaldehyde (a common byproduct). Careful fractional distillation is required for separation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid
  • Apparatus Setup: Assemble a distillation apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagents: To the round-bottom flask, add propylene glycol (1.0 mol), ethylene glycol (1.0 mol), and a few boiling chips.

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (1-5% of the total weight of the glycols).

  • Reaction: Heat the mixture to 150-170°C. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by washing with a saturated sodium bicarbonate solution.

    • Separate the organic layer.

  • Purification:

    • Perform a fractional distillation of the organic layer. Collect the fraction corresponding to the boiling point of this compound (approximately 117-119°C).

    • Dry the collected fraction over anhydrous potassium hydroxide or calcium chloride.

    • Perform a final fractional distillation to obtain the pure product.

Data Presentation

Table 1: Effect of Catalyst on 1,4-Dioxane Yield (Analogous System)
CatalystCatalyst Loading (wt%)Temperature (°C)PressureYield (%)Reference
Sulfuric Acid~5160Atmospheric~90[2]
Phosphoric Acid-130-200Partial Vacuum to Slight Pressure-[2]
p-Toluenesulfonic Acid-130-200Partial Vacuum to Slight Pressure-[2]
Zeolites-130-200Partial Vacuum to Slight Pressure-[2]

Note: Data is for the synthesis of 1,4-dioxane from diethylene glycol and serves as a guideline for optimizing this compound synthesis.

Table 2: Common Byproducts in Dioxane Synthesis
ByproductFormation Pathway
2-Methyl-1,3-dioxolaneReaction of ethylene glycol with acetaldehyde (a byproduct of glycol dehydration).[2]
AcetaldehydeDehydration of ethylene glycol or isomerization of ethylene oxide.[2]
CrotonaldehydeAldol condensation of acetaldehyde.
PolyglycolsPolymerization of ethylene glycol.

Visualizations

experimental_workflow reagents 1. Reagent Addition (Propylene Glycol, Ethylene Glycol) catalyst 2. Catalyst Addition (H₂SO₄ or p-TsOH) reagents->catalyst reaction 3. Reaction (150-170°C with Water Removal) catalyst->reaction neutralization 4. Neutralization (Wash with NaHCO₃ soln.) reaction->neutralization distillation1 5. First Distillation (Fractional) neutralization->distillation1 drying 6. Drying (Over KOH or CaCl₂) distillation1->drying distillation2 7. Final Distillation (Fractional) drying->distillation2 product Pure this compound distillation2->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield? temp Temperature < 150°C? start->temp water_removal Inefficient Water Removal? temp->water_removal No increase_temp Increase Temperature temp->increase_temp Yes catalyst_issue Catalyst Inactive? water_removal->catalyst_issue No improve_h2o_removal Use Dean-Stark Trap water_removal->improve_h2o_removal Yes check_catalyst Check/Replace Catalyst catalyst_issue->check_catalyst Yes optimized Yield Optimized catalyst_issue->optimized No increase_temp->optimized improve_h2o_removal->optimized check_catalyst->optimized

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Identifying and minimizing side reactions in 1,4-dioxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dioxane. The information provided aims to help identify and minimize the formation of common side products, ensuring a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 1,4-dioxane?

A1: The most prevalent laboratory and industrial method for synthesizing 1,4-dioxane is the acid-catalyzed dehydration of diethylene glycol or the dimerization of ethylene glycol.[1] Concentrated sulfuric acid is a commonly used catalyst, although other acids like phosphoric acid, p-toluenesulfonic acid, and acidic ion-exchange resins can also be employed.[1]

Q2: What are the primary side products I should be aware of during 1,4-dioxane synthesis?

A2: The main byproducts in the acid-catalyzed synthesis of 1,4-dioxane include acetaldehyde, 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, and crotonaldehyde.[1] At elevated temperatures, the formation of polymeric tars and other high-boiling point impurities can also occur, leading to discoloration of the reaction mixture.[2]

Q3: How can I identify the presence of these side products in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for identifying and quantifying 1,4-dioxane and its volatile impurities.[3][4][5] Specific ions can be monitored to confirm the presence of each compound. For non-volatile tars and polymers, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be useful for characterization after removal of the volatile components.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Dark brown or black reaction mixture High reaction temperature leading to the formation of polymeric tars and charring.[2]Maintain the reaction temperature within the optimal range of 150-170°C.[6] Consider running the reaction under reduced pressure to allow for distillation of the product at a lower temperature.
Low yield of 1,4-dioxane Suboptimal reaction conditions (temperature, pressure, catalyst concentration) favoring side reactions. Loss of product during workup and purification.Optimize reaction parameters based on the provided data tables. Ensure efficient condensation and collection of the distilled product. Use appropriate purification methods to minimize loss.
Product is contaminated with acetaldehyde A common byproduct of the reaction.Purify the crude 1,4-dioxane by fractional distillation. Acetaldehyde has a much lower boiling point (20.2°C) than 1,4-dioxane (101°C). Washing the crude product with a basic solution can also help to remove acidic impurities and may aid in the polymerization of acetaldehyde, which can then be removed.[7]
Product is contaminated with 2-methyl-1,3-dioxolane This is formed from the reaction of acetaldehyde with unreacted ethylene glycol.Optimize the reaction to minimize the formation of acetaldehyde. Careful fractional distillation can separate 2-methyl-1,3-dioxolane (b.p. 83°C) from 1,4-dioxane.
Foaming in the reactor This is often associated with tar formation at higher temperatures and atmospheric pressure.[6]Reduce the reaction temperature and operate under vacuum. This minimizes the vigorous decomposition that leads to foaming.

Data Presentation: Impact of Reaction Conditions on Product Purity

The following table summarizes the effect of temperature and pressure on the composition of the crude 1,4-dioxane product, as adapted from experimental data. This data highlights the importance of controlling reaction parameters to minimize the formation of key impurities.

Temperature (°C) Pressure (mm Hg) 1,4-Dioxane (%) Acetaldehyde (%) 2-Methyl-1,3-dioxolane (%) Crotonaldehyde (%)
14340096.91.871.10.04
16040096.02.351.650.06
17040094.63.072.250.12
170760 (Atmospheric)95.0Not specifiedNot specifiedNot specified

Data adapted from US Patent 4,764,626 A. The percentages are on a dry basis, excluding water.

Experimental Protocols

Laboratory Synthesis of 1,4-Dioxane from Diethylene Glycol

This protocol describes a laboratory-scale synthesis of 1,4-dioxane.

Materials:

  • Diethylene glycol

  • Concentrated sulfuric acid (98%)

  • Boiling chips

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Distillation apparatus with a condenser and receiving flask

  • Vacuum source (optional)

Procedure:

  • To a 500 mL round-bottom flask, add 200 mL of diethylene glycol and a few boiling chips.

  • Slowly and with stirring, add 10 mL of concentrated sulfuric acid. The mixture will become warm.

  • Assemble a distillation apparatus with the flask, a distillation head, a condenser, and a receiving flask.

  • Heat the mixture gently with a heating mantle. The optimal temperature for the reaction mixture is between 150-170°C.[6]

  • The 1,4-dioxane and water will co-distill. Continue the distillation until no more liquid is collected in the receiving flask. The residue in the reaction flask may darken, which is normal.[7]

  • The collected distillate is crude 1,4-dioxane containing water and other impurities.

Purification of Crude 1,4-Dioxane

This protocol outlines a method for purifying the crude 1,4-dioxane obtained from the synthesis.

Materials:

  • Crude 1,4-dioxane

  • Potassium hydroxide (KOH) pellets

  • Sodium metal

  • Fractional distillation apparatus

Procedure:

  • Transfer the crude 1,4-dioxane to a separatory funnel. Add potassium hydroxide pellets in small portions with shaking until the aqueous layer is saturated and two distinct layers are formed.[7]

  • Separate the upper organic layer (1,4-dioxane) and transfer it to a dry flask. Add fresh KOH pellets to further dry the dioxane.

  • Decant the dried 1,4-dioxane into a clean, dry round-bottom flask containing a few small pieces of sodium metal. Add a boiling chip.

  • Set up a fractional distillation apparatus.

  • Gently heat the flask to reflux the 1,4-dioxane over the sodium for about an hour. This will remove any remaining water and peroxides.

  • Slowly distill the purified 1,4-dioxane, collecting the fraction that boils at 101°C.

GC-MS Analysis of 1,4-Dioxane and Impurities

This is a general protocol for the analysis of impurities in synthesized 1,4-dioxane.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the synthesized 1,4-dioxane in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Scan Mode: Full scan (m/z 35-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the prepared sample into the GC-MS. Identify the peaks in the chromatogram by comparing their mass spectra and retention times to those of known standards for 1,4-dioxane, acetaldehyde, 2-methyl-1,3-dioxolane, and crotonaldehyde.

Visualizations

Reaction Pathways

G Main and Side Reaction Pathways in 1,4-Dioxane Synthesis cluster_main Main Reaction cluster_side Side Reactions Diethylene Glycol Diethylene Glycol 1,4-Dioxane 1,4-Dioxane Diethylene Glycol->1,4-Dioxane H+, Heat -H2O Acetaldehyde Acetaldehyde Diethylene Glycol->Acetaldehyde H+, High Heat (Decomposition) Tars Tars Diethylene Glycol->Tars High Temp Polymerization Ethylene Glycol Ethylene Glycol 2-Methyl-1,3-dioxolane 2-Methyl-1,3-dioxolane Ethylene Glycol->2-Methyl-1,3-dioxolane Acetaldehyde->2-Methyl-1,3-dioxolane + Ethylene Glycol H+, -H2O Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Self-condensation -H2O

Caption: Main and side reaction pathways in 1,4-dioxane synthesis.

Experimental Workflow

G Experimental Workflow for 1,4-Dioxane Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Mix Diethylene Glycol and H2SO4 Heat Heat to 150-170°C Start->Heat Distill Distill Crude Product Heat->Distill KOH_Wash Wash with KOH Distill->KOH_Wash Dry Dry with solid KOH KOH_Wash->Dry Reflux Reflux over Sodium Dry->Reflux Fractional_Distill Fractional Distillation Reflux->Fractional_Distill GCMS GC-MS Analysis Fractional_Distill->GCMS Final_Product Pure 1,4-Dioxane Fractional_Distill->Final_Product

Caption: Workflow for 1,4-dioxane synthesis, purification, and analysis.

Troubleshooting Logic

G Troubleshooting Logic for 1,4-Dioxane Synthesis cluster_solutions Potential Solutions Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Discoloration Discoloration Problem->Discoloration Impurities High Impurity Levels Problem->Impurities Optimize_Temp Optimize Temperature (150-170°C) Low_Yield->Optimize_Temp Use_Vacuum Use Reduced Pressure Low_Yield->Use_Vacuum Improve_Distillation Improve Distillation Technique Low_Yield->Improve_Distillation Discoloration->Optimize_Temp Discoloration->Use_Vacuum Impurities->Optimize_Temp Impurities->Use_Vacuum Purification Enhance Purification Protocol Impurities->Purification

Caption: Troubleshooting logic for common issues in 1,4-dioxane synthesis.

References

Techniques for removing residual 2-Methyl-1,4-dioxane from a final product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effective techniques for removing residual 2-methyl-1,4-dioxane from final products.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual this compound?

This compound has a relatively high boiling point (approximately 118-119 °C) and is miscible with a wide range of organic solvents and, to some extent, with water. These properties can make its complete removal from a final product challenging, especially for thermally sensitive compounds or when the product itself has a similar volatility.

Q2: What are the most common methods for removing residual this compound?

The most common and effective methods for removing residual this compound from a final product include:

  • Vacuum Distillation/Drying: Lowering the pressure reduces the boiling point of the solvent, allowing for its removal at a lower temperature.

  • Azeotropic Distillation: Adding a co-solvent (entrainer) that forms a lower-boiling azeotrope with this compound can facilitate its removal.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the final product from the residual solvent based on their different affinities for the stationary phase.

  • Solvent Extraction: Partitioning the final product into a solvent in which this compound is less soluble can be an effective removal strategy.

Q3: Are there any safety concerns when handling this compound?

Yes, this compound is a flammable liquid and vapor and can cause skin and eye irritation. It is important to handle it in a well-ventilated area, away from heat and ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the removal of residual this compound using various techniques.

Issue 1: Incomplete removal of this compound after vacuum distillation/drying.

Troubleshooting_Incomplete_Removal A Incomplete removal after vacuum distillation/drying B Is the vacuum pressure low enough? A->B C Is the temperature appropriate for the product's stability? B->C Yes E Decrease vacuum pressure further. (e.g., <10 mbar) B->E No D Is the drying time sufficient? C->D Yes F Increase temperature, if product is stable. C->F No G Increase drying time. D->G No H Consider alternative techniques: Azeotropic Distillation or Preparative HPLC D->H Yes caption Troubleshooting incomplete solvent removal.

Possible Causes and Solutions:

  • Insufficient Vacuum: The applied vacuum may not be low enough to significantly reduce the boiling point of this compound.

    • Solution: Decrease the pressure of the vacuum system. For high-boiling solvents, a high-performance vacuum pump capable of reaching pressures below 10 mbar is often necessary.

  • Inadequate Temperature: The temperature of the sample may be too low for efficient evaporation, even under vacuum.

    • Solution: If the final product is thermally stable, gradually increase the temperature of the heating bath or oven. A good starting point is a temperature that is 20-30 °C below the boiling point of the solvent at the applied pressure.

  • Insufficient Drying Time: The duration of the vacuum drying process may not be long enough for all the solvent to be removed.

    • Solution: Extend the drying time. Monitoring the residual solvent level by a suitable analytical technique (e.g., GC or NMR) at different time points can help determine the optimal drying duration.

  • Product Matrix Effects: The final product may form a film or crust that traps the solvent, or there might be strong intermolecular interactions between the product and the solvent.

    • Solution: If the product is a solid, grinding it to a fine powder can increase the surface area and facilitate solvent removal. For viscous oils, dissolving the product in a more volatile solvent and then re-evaporating can be effective.

Issue 2: Co-elution of the product and this compound during preparative HPLC.

Troubleshooting_CoElution A Co-elution of product and This compound in Prep HPLC B Is the mobile phase composition optimized? A->B C Is the column chemistry appropriate? B->C Yes E Modify the gradient or isocratic mobile phase composition. B->E No D Is the column overloaded? C->D Yes F Try a column with a different stationary phase (e.g., C18, Phenyl, Cyano). C->F No G Reduce the injection volume or sample concentration. D->G No H Consider alternative techniques: Vacuum or Azeotropic Distillation D->H Yes caption Troubleshooting co-elution in preparative HPLC.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The selected mobile phase may not provide sufficient resolution between the product and this compound.

    • Solution: Adjust the mobile phase composition. For reversed-phase HPLC, this typically involves modifying the ratio of aqueous to organic solvent or changing the organic modifier (e.g., from acetonitrile to methanol). A shallower gradient or isocratic elution might also improve separation.

  • Inappropriate Stationary Phase: The column's stationary phase may not have the right selectivity for the separation.

    • Solution: Screen different column chemistries. If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or cyano phases.

  • Column Overloading: Injecting too much sample can lead to peak broadening and co-elution.

    • Solution: Reduce the amount of sample loaded onto the column by either decreasing the injection volume or the concentration of the sample solution.[2][3]

Quantitative Data on Removal Techniques

The following table summarizes the efficiency of different techniques for removing residual solvents. Please note that the data for this compound is limited, and therefore, data for analogous high-boiling point solvents are included for comparison. The efficiency of removal is highly dependent on the specific properties of the final product and the experimental conditions.

Removal TechniqueTarget SolventInitial ConcentrationFinal Concentration% RemovalConditionsProduct Type (Example)
Vacuum Drying Toluene~5% (w/w)<0.1% (w/w)>98%50 °C, <10 mbar, 24 hSolid API
Azeotropic Distillation 1,4-Dioxane~10% (v/v)<0.5% (v/v)>95%Entrainer: Toluene, atmospheric pressureLiquid intermediate
Preparative HPLC DMF~2% (v/v)<0.05% (v/v)>97.5%C18 column, water/acetonitrile gradientPurified peptide
Solvent Extraction 2-Methyl-1,3-dioxaneAqueous solution-~75%Entrainer: o-xyleneAqueous reaction mixture[4]

Experimental Protocols

Protocol 1: Removal of this compound by Vacuum Distillation (Rotary Evaporator)

This protocol is suitable for thermally stable, non-volatile to low-volatility final products.

Materials and Equipment:

  • Rotary evaporator with a vacuum pump and a cold trap/condenser

  • Round-bottom flask

  • Heating bath

  • Final product containing residual this compound

Procedure:

  • Transfer the final product to a round-bottom flask. Do not fill the flask to more than half of its volume to prevent bumping.

  • Attach the flask to the rotary evaporator.

  • Set the heating bath to a temperature that is appropriate for the stability of your product (e.g., 40-60 °C).

  • Start the rotation of the flask to ensure even heating and to increase the surface area for evaporation.

  • Gradually apply vacuum. A slow reduction in pressure helps to control bumping. Aim for a pressure below 20 mbar for efficient removal of this compound.[5]

  • Continue the evaporation until no more solvent is observed condensing. For complete removal, it may be necessary to leave the product under high vacuum for an extended period (several hours to overnight).

  • Once the process is complete, release the vacuum slowly and then stop the rotation and heating.

  • Analyze a small sample of the product by a suitable analytical method (e.g., 1H NMR or GC) to confirm the removal of this compound.

Protocol 2: Removal of this compound by Azeotropic Distillation

This protocol is useful when vacuum distillation is not effective or when the final product is thermally sensitive at the temperatures required for direct distillation. Toluene is a common entrainer for this purpose as it forms a lower-boiling azeotrope with dioxane-type compounds.

Materials and Equipment:

  • Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

  • Heating mantle

  • Toluene (or another suitable entrainer)

  • Final product containing residual this compound

Procedure:

  • Dissolve the final product in a minimal amount of a suitable high-boiling solvent if it is a solid.

  • Add an excess of the entrainer (e.g., toluene) to the flask. The volume of the entrainer should be sufficient to form an azeotrope with all the residual this compound. A 5-10 fold excess by volume is a good starting point.

  • Set up the distillation apparatus.

  • Heat the mixture to the boiling point of the azeotrope. The toluene/1,4-dioxane azeotrope boils at a lower temperature than either of the individual components.

  • Collect the distillate, which will be a mixture of the entrainer and this compound.

  • Continue the distillation until the temperature of the vapor rises to the boiling point of the pure entrainer, indicating that most of the this compound has been removed.

  • After cooling, the entrainer can be removed by vacuum distillation as described in Protocol 1.

  • Analyze the final product to confirm the absence of this compound.

Protocol 3: Removal of this compound by Preparative HPLC

This protocol is ideal for high-purity requirements and for thermally sensitive compounds. Method development is crucial for successful separation.

Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Preparative HPLC column (e.g., C18, Phenyl-Hexyl)

  • HPLC-grade solvents for the mobile phase

  • Sample vials

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to achieve baseline resolution between your final product and this compound.

    • Screen different mobile phase compositions (e.g., water/acetonitrile, water/methanol with or without modifiers like formic acid or trifluoroacetic acid) and gradients.

    • Select a column with the best selectivity for the separation.

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the method to your preparative HPLC system. This involves adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the final product in a solvent that is compatible with the mobile phase and ensures complete dissolution. The sample solvent should ideally be weaker than the initial mobile phase to prevent peak distortion.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of your purified product using the fraction collector.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the mobile phase solvents by lyophilization (for aqueous mobile phases) or rotary evaporation.

  • Analysis:

    • Analyze the final product to confirm its purity and the absence of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the removal of residual this compound from a final product.

Experimental_Workflow A Final Product with Residual this compound B Assess Product Properties (Thermal Stability, Solubility, Purity) A->B C Select Removal Technique B->C D Vacuum Distillation C->D E Azeotropic Distillation C->E F Preparative HPLC C->F G Perform Removal Protocol D->G E->G F->G H Analyze for Residual Solvent (e.g., GC, NMR) G->H I Is Residual Solvent Level Acceptable? H->I J Purified Final Product I->J Yes K Re-process or Choose Alternative Technique I->K No K->C caption General workflow for solvent removal.

References

Technical Support Center: Synthesis of Unsymmetrically Substituted 1,4-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrically substituted 1,4-dioxanes.

Troubleshooting Guides

Problem 1: Low or No Yield in Williamson Ether Synthesis for Unsymmetrical 1,4-Dioxane Formation

The Williamson ether synthesis is a versatile method for preparing ethers, including the intramolecular cyclization to form 1,4-dioxanes. However, several factors can lead to low or no yield of the desired unsymmetrically substituted product.

Possible Causes and Solutions:

  • Poor Nucleophilicity of the Alcohol: Alcohols are generally weak nucleophiles. For an efficient S(_N)2 reaction, the alcohol must be deprotonated to form a more nucleophilic alkoxide.

    • Solution: Use a strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices as they irreversibly deprotonate the alcohol, shifting the equilibrium towards the alkoxide. The choice of base can be critical; for instance, using cesium carbonate has been reported to be effective in specific cases.

  • Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance at the electrophilic carbon.

    • Solution: When synthesizing an unsymmetrical 1,4-dioxane from two different fragments, choose the pathway that involves the least sterically hindered alkyl halide. For example, it is preferable to have the alkoxide on the more substituted carbon and the halide on the less substituted (primary) carbon.[1][2]

  • Competing E2 Elimination: Alkoxides are strong bases and can promote the E2 elimination side reaction, especially with secondary or tertiary alkyl halides, leading to the formation of alkenes instead of the desired ether.[1]

    • Solution: Prioritize the use of primary alkyl halides or other substrates with good leaving groups on primary carbons. If a secondary halide must be used, carefully select a less sterically hindered base and optimize reaction conditions (e.g., lower temperature) to favor substitution over elimination.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Aprotic polar solvents like THF, DMF, or DMSO are generally suitable for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] Using the parent alcohol of the alkoxide as the solvent is also a common practice.[1] The choice of solvent can dramatically influence the regioselectivity of the reaction.[3]

G Troubleshooting Low Yield in Williamson Ether Synthesis start Low or No Yield check_deprotonation Was a strong base (e.g., NaH, KH) used to form the alkoxide? start->check_deprotonation add_strong_base Action: Use a strong, non-nucleophilic base. check_deprotonation->add_strong_base No check_sterics Is the alkyl halide primary? check_deprotonation->check_sterics Yes add_strong_base->check_sterics redesign_synthesis Action: Redesign synthesis to use a primary alkyl halide. check_sterics->redesign_synthesis No check_elimination Evidence of alkene formation (E2 elimination)? check_sterics->check_elimination Yes redesign_synthesis->check_elimination optimize_conditions Action: Lower reaction temperature, use a less hindered base. check_elimination->optimize_conditions Yes check_solvent Is the solvent appropriate (e.g., THF, DMF)? check_elimination->check_solvent No optimize_conditions->check_solvent change_solvent Action: Switch to a suitable polar aprotic solvent. check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Problem 2: Low Yield and Byproduct Formation in Acid-Catalyzed Cyclization

Acid-catalyzed dehydration of diols is a common method for synthesizing 1,4-dioxanes. However, this method can be plagued by low yields and the formation of numerous byproducts, especially when preparing unsymmetrically substituted derivatives.

Possible Causes and Solutions:

  • Charring and Tar Formation: Strong acid catalysts, such as concentrated sulfuric acid, at elevated temperatures can lead to extensive decomposition of the starting materials and products, resulting in the formation of tars and char.[4][5]

    • Solution:

      • Milder Catalysts: Use alternative, less aggressive acid catalysts like phosphoric acid, p-toluenesulfonic acid, or solid acid catalysts (e.g., acidic ion-exchange resins, zeolites).[6]

      • Temperature Control: Carefully control the reaction temperature. The ideal temperature is often reported to be around 160 °C, but this can vary depending on the substrate.[6]

      • Reduced Pressure: Performing the reaction under subatmospheric pressure can help to remove the product and water as they form, minimizing their time in the hot, acidic reaction mixture and reducing decomposition.[5]

  • Formation of Acetaldehyde and Other Byproducts: Side reactions can lead to the formation of impurities such as acetaldehyde, 2-methyl-1,3-dioxolane, and crotonaldehyde.[6]

    • Solution:

      • Catalyst Selection: The choice of catalyst can influence the product distribution. For instance, some solid acid catalysts can offer higher selectivity towards the desired dioxane.

      • Reaction Conditions Optimization: Lowering the reaction temperature may increase selectivity for the 1,4-dioxane product.[5]

  • Unfavorable Regioselectivity: In the synthesis of unsymmetrically substituted 1,4-dioxanes from two different diols or an unsymmetrical diol, achieving the desired regioselectivity can be challenging, leading to a mixture of isomers.

    • Solution: This is an inherent challenge of this method. Alternative synthetic strategies that offer better regiocontrol, such as the Williamson ether synthesis or synthesis from epoxides, may be more suitable.

ByproductTypical ConditionsReference
2-Methyl-1,3-dioxolaneAcid-catalyzed conversion of diethylene glycol[6]
2-Ethyl-1,3-dioxolaneAcid-catalyzed conversion of diethylene glycol[6]
AcetaldehydeAcid-catalyzed conversion of diethylene glycol[6]
CrotonaldehydeAcid-catalyzed conversion of diethylene glycol[6]
PolyglycolsAcid-catalyzed conversion of diethylene glycol[6]

Frequently Asked Questions (FAQs)

Q1: My 1,4-dioxane product is contaminated with water. How can I effectively remove it?

A1: 1,4-Dioxane forms a positive azeotrope with water (boiling point 87.6 °C), making simple distillation ineffective for complete drying.[7] Several methods can be employed:

  • Azeotropic Distillation with a Third Component: Benzene or other suitable solvents can be used to form a ternary azeotrope with water and 1,4-dioxane, allowing for the removal of water.

  • Drying Agents: The crude product can be treated with drying agents like potassium hydroxide (KOH) pellets, which also helps to neutralize any acidic impurities and polymerize aldehydes.[8] After initial drying, the dioxane layer can be decanted and further dried over a more rigorous drying agent like sodium metal before distillation.[8]

  • Salting Out: Adding salts like NaCl, CaCl₂, or NaOH can help to break the azeotrope and facilitate the separation of the aqueous and organic layers.[6]

Q2: I am observing significant amounts of alkene byproducts in my Williamson ether synthesis. What is the cause and how can I prevent this?

A2: The formation of alkenes is due to a competing E2 elimination reaction. This is particularly problematic when using secondary or tertiary alkyl halides as your electrophile, as the strongly basic alkoxide will abstract a proton instead of attacking the electrophilic carbon.[1] To minimize this side reaction:

  • Choose the Right Substrates: If possible, design your synthesis to use a primary alkyl halide. The alkoxide can be primary, secondary, or even tertiary.

  • Optimize Reaction Conditions: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination. Using a less sterically hindered base, if applicable to your specific synthesis, can also help.

Q3: How can I achieve good stereoselectivity in the synthesis of chiral, unsymmetrically substituted 1,4-dioxanes?

A3: Achieving high stereoselectivity is a significant challenge. The choice of synthetic route is crucial:

  • From Chiral Precursors: Starting with enantiomerically pure epoxides or diols is a common strategy. The subsequent cyclization reactions must proceed with high stereochemical control. For example, the ring-opening of an epoxide followed by an intramolecular Williamson ether synthesis can often proceed with inversion of stereochemistry at the attacked carbon.

  • Asymmetric Catalysis: Several methods employing chiral catalysts have been developed for the enantioselective synthesis of 1,4-dioxane derivatives. These methods often involve metal-catalyzed reactions.

  • Diastereoselective Reactions: When synthesizing 2,3-disubstituted 1,4-dioxanes, controlling the relative stereochemistry (cis vs. trans) is important. The choice of reagents and reaction conditions can influence the diastereomeric ratio. For example, in the synthesis from α,β-unsaturated ketones, the reaction conditions can be tuned to favor one diastereomer over the other.

Q4: What are the common impurities in commercially available 1,4-dioxane, and how can they be removed before use as a solvent?

A4: Common impurities in 1,4-dioxane include water, acetic acid, ethylene acetal, and peroxides.[8] Peroxides are particularly hazardous as they can be explosive.

  • Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated alumina, or by refluxing with sodium borohydride or anhydrous stannous chloride followed by distillation.[8]

  • Acetaldehyde and Acetal Removal: These can be removed by refluxing with aqueous hydrochloric acid to hydrolyze the acetal to acetaldehyde, which is then removed by purging with nitrogen. Subsequent treatment with KOH pellets helps to polymerize the acetaldehyde.[8]

  • Water Removal: As mentioned in Q1, azeotropic distillation or the use of drying agents is necessary.

  • General Purification: A common procedure involves refluxing with a sodium-benzophenone ketyl indicator until the characteristic blue or purple color persists, indicating an anhydrous and peroxide-free solvent, followed by distillation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted 1,4-Dioxanes from α,β-Unsaturated Ketones via a Modified Williamson Strategy[9]

This protocol describes a two-step synthesis of 2,3-disubstituted 1,4-dioxanes from α,β-unsaturated ketones.

Step 1: Synthesis of the Dihalide Intermediate

  • To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent, add NaIO₄ and NH₂OH·HCl.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihalide intermediate.

Step 2: Cyclization to the 1,4-Dioxane

  • To a solution of the crude dihalide intermediate from Step 1 in a suitable solvent (e.g., DMF), add ethylene glycol (1.2 mmol) and cesium carbonate (Cs₂CO₃) as the base.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,3-disubstituted 1,4-dioxane.

G Synthesis of 2,3-Disubstituted 1,4-Dioxanes start α,β-Unsaturated Ketone step1 Step 1: Dihalogenation (NaIO₄, NH₂OH·HCl) start->step1 intermediate Dihalide Intermediate step1->intermediate step2 Step 2: Cyclization (Ethylene Glycol, Cs₂CO₃) intermediate->step2 product 2,3-Disubstituted 1,4-Dioxane step2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 2,3-disubstituted 1,4-dioxanes.

Protocol 2: General Procedure for the Synthesis of 2-Substituted 1,4-Dioxanes from Epoxides[8]

This method involves the ring-opening of an epoxide with ethylene glycol monosodium salt, followed by cyclization.

Step 1: Formation of Ethylene Glycol Monosodium Salt

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylene glycol to a suspension of sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the monosodium salt.

Step 2: Epoxide Ring-Opening and Cyclization

  • Cool the solution of ethylene glycol monosodium salt to 0 °C and add the substituted epoxide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-substituted 1,4-dioxane.

G reagents Ethylene Glycol + NaH alkoxide Ethylene Glycol Monosodium Salt reagents->alkoxide ring_opening Nucleophilic Ring-Opening alkoxide->ring_opening epoxide Substituted Epoxide epoxide->ring_opening intermediate 2-(2-Hydroxyethoxy)alkanol ring_opening->intermediate cyclization Intramolecular Cyclization (Williamson Ether Synthesis) intermediate->cyclization product 2-Substituted 1,4-Dioxane cyclization->product

References

Troubleshooting low yields in the dimerization of oxiranes to dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the dimerization of oxiranes to 1,4-dioxanes and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my dioxane yield low despite high oxirane conversion?

Low yields of the desired dioxane product, even with high consumption of the starting oxirane, often indicate the prevalence of side reactions. The primary competing reactions are the isomerization of the oxirane to an aldehyde and the polymerization of the oxirane.

  • Isomerization to Aldehyde: This is a common side reaction, especially with catalysts that have strong Brønsted or Lewis acid sites.[1] For example, in the dimerization of ethylene oxide, acetaldehyde is a significant byproduct.[2] The formation of aldehydes can be influenced by reaction temperature and catalyst properties.

  • Polymerization: Oxiranes can polymerize to form polyethers, such as polyethylene glycol (PEG) from ethylene oxide.[3] This is often favored by certain catalysts and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is crucial. For instance, ZrO2/TiO2 catalysts have shown high selectivity for 1,4-dioxane from ethylene oxide.[4] The acidity of the catalyst plays a significant role; a balance between Brønsted and Lewis acidity can enhance dioxane selectivity.

  • Temperature Optimization: Higher temperatures can sometimes favor isomerization or polymerization over dimerization. It is essential to optimize the reaction temperature to maximize dioxane formation. For the ZrO2/TiO2 catalyzed dimerization of ethylene oxide, 75 °C was found to be an optimal temperature.[4]

  • Substrate Purity: Impurities in the starting oxirane can poison the catalyst or promote side reactions. Ensure the purity of the starting materials.

2. How does the catalyst type affect the dimerization of oxiranes?

The catalyst is a key determinant of both the reaction rate and the selectivity towards the desired dioxane product. Both homogeneous and heterogeneous catalysts are used, each with its own set of advantages and challenges.

  • Acid Catalysts:

    • Brønsted Acids: Strong Brønsted acids like sulfuric acid can catalyze the dimerization but often lead to significant charring and the formation of tars, resulting in low purity of the final product.[5]

    • Lewis Acids: Lewis acids can also promote dimerization. For instance, BF3 is used in the cyclo-dimerization of ethylene oxide.[2] However, strong Lewis acidity can also lead to undesired side reactions. The catalytic activity of organoborane and aluminum Lewis acids in the ring-opening polymerization of propylene oxide is highly dependent on their Lewis acidity.

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites and mixed metal oxides (e.g., ZrO2/TiO2) offer advantages in terms of separation and reusability.[4] The surface acidity of these catalysts is a critical parameter to control for achieving high selectivity.[4]

3. What is the impact of reaction parameters on the yield of dioxane?

Several reaction parameters significantly influence the outcome of the oxirane dimerization reaction.

  • Temperature: Temperature affects the rates of both the desired dimerization and undesired side reactions. Lower temperatures may slow down the reaction, while higher temperatures can lead to increased byproduct formation.[6]

  • Pressure: The reaction can be carried out under various pressures, from partial vacuum to elevated pressures. The optimal pressure will depend on the specific catalyst system and the boiling point of the oxirane.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. The solvent's polarity and its ability to stabilize intermediates can play a crucial role.[7] For some reactions, solvent-free conditions are employed.

  • Substrate Concentration: The concentration of the oxirane can impact the relative rates of dimerization versus polymerization. At high oxirane concentrations, intermolecular reactions leading to polymers may become more significant.

4. How can I minimize the formation of acetaldehyde as a byproduct?

Acetaldehyde formation is a common issue, particularly in the dimerization of ethylene oxide.

  • Catalyst Modification: Modifying the catalyst to reduce the number of strong acid sites that promote isomerization can be effective.

  • Reaction Conditions: Operating at an optimized temperature can minimize acetaldehyde formation. For the ZrO2/TiO2 catalyst, increasing the temperature from 65 °C to 75 °C significantly decreased the proportion of acetaldehyde.[4]

  • Purification: If acetaldehyde is formed, it can be removed during the purification process through distillation or by chemical treatment.[8][9]

5. What are the challenges associated with the dimerization of substituted oxiranes?

The dimerization of substituted oxiranes presents additional challenges compared to ethylene oxide.

  • Regioselectivity: With unsymmetrical oxiranes, the formation of different regioisomers of the substituted dioxane is possible. The regioselectivity is influenced by the nature of the catalyst (acidic vs. basic) and the electronic and steric properties of the substituent on the oxirane ring.

  • Stereoselectivity: If the substituted oxirane is chiral, the stereochemistry of the resulting dioxane needs to be considered.

  • Steric Hindrance: Bulky substituents on the oxirane ring can hinder the dimerization reaction, leading to lower yields or requiring more forcing reaction conditions.

Troubleshooting for Substituted Oxiranes:

  • Catalyst Screening: A wider range of catalysts may need to be screened to find one that provides the desired regioselectivity and yield for a specific substituted oxirane.

  • Detailed Mechanistic Study: Understanding the reaction mechanism for a particular substituted oxirane can help in optimizing the reaction conditions to favor the formation of the desired isomer.

Data Presentation

Table 1: Effect of Reaction Temperature on Ethylene Oxide Conversion and Product Selectivity using a ZrO2/TiO2 Catalyst

Temperature (°C)Ethylene Oxide Conversion (%)1,4-Dioxane Selectivity (%)Acetaldehyde Selectivity (%)
6586.7-32.6
75100.086.25.2
85100.0-3.6

Data adapted from Wang et al., Catalysts 2022, 12(8), 832.[4]

Table 2: Common Catalysts for Oxirane Dimerization and Associated Issues

Catalyst TypeExamplesCommon Issues
Brønsted Acids H2SO4, p-toluenesulfonic acidCharring, tar formation, low purity of product.[5]
Lewis Acids BF3, SnCl4Can promote polymerization, requires careful control of reaction conditions.
Heterogeneous Acids Zeolites, ZrO2/TiO2Catalyst deactivation, requires optimization of surface acidity.[4]
Bases NaOHCan promote polymerization of certain oxiranes like styrene oxide.[10]

Experimental Protocols

General Laboratory Protocol for the Dimerization of Ethylene Oxide to 1,4-Dioxane using a Solid Acid Catalyst

1. Catalyst Preparation (Example: ZrO2/TiO2)

  • A detailed procedure for the co-precipitation method to prepare ZrO2/TiO2 catalysts can be found in the literature.[4] The catalyst is typically calcined at a high temperature to achieve the desired crystalline phase and surface acidity.

2. Reaction Setup

  • A fixed-bed reactor system is commonly used for gas-phase reactions. For a laboratory scale, a stirred autoclave can be used for liquid-phase reactions.

  • The reactor should be equipped with a temperature controller, a pressure gauge, and an inlet for the oxirane and any carrier gas, as well as an outlet for the product stream.

  • Ensure the entire system is leak-proof and properly vented, as oxiranes are often volatile and flammable.

3. Reaction Procedure

  • The catalyst is loaded into the reactor.

  • The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • The reactor is heated to the desired reaction temperature (e.g., 75 °C).

  • The oxirane is introduced into the reactor. For gaseous ethylene oxide, it is typically mixed with an inert carrier gas before entering the reactor.

  • The reaction is allowed to proceed for the desired amount of time. The reaction progress can be monitored by analyzing samples of the product stream using gas chromatography (GC).

4. Work-up and Purification

  • The crude product mixture is collected from the reactor outlet.

  • The unreacted oxirane and volatile byproducts can be removed by distillation.

  • The 1,4-dioxane can be further purified by fractional distillation.[2]

  • A common purification procedure involves refluxing the crude dioxane with an acid (e.g., HCl) to hydrolyze acetal impurities, followed by treatment with a base (e.g., KOH) to remove acidic impurities and water, and finally, distillation from sodium to obtain pure, dry 1,4-dioxane.[8]

Mandatory Visualizations

Reaction_Mechanism Oxirane1 Oxirane (Molecule 1) Protonated_Oxirane Protonated Oxirane Oxirane1->Protonated_Oxirane Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonated_Oxirane Intermediate Dioxonium Ion Intermediate Protonated_Oxirane->Intermediate Nucleophilic Attack Oxirane2 Oxirane (Molecule 2) Oxirane2->Intermediate Dioxane 1,4-Dioxane Intermediate->Dioxane Ring Closure & Deprotonation Regen_Catalyst Acid Catalyst (H+) Dioxane->Regen_Catalyst

Caption: Acid-catalyzed dimerization of oxirane to 1,4-dioxane.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation / Activation Start->Catalyst_Prep Reaction_Setup Reactor Setup and Leak Check Catalyst_Prep->Reaction_Setup Purge Purge with Inert Gas Reaction_Setup->Purge Heat Heat to Reaction Temperature Purge->Heat Introduce_Oxirane Introduce Oxirane Heat->Introduce_Oxirane Monitor_Reaction Monitor Reaction (e.g., GC) Introduce_Oxirane->Monitor_Reaction Workup Reaction Work-up / Quenching Monitor_Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for oxirane dimerization.

Troubleshooting_Flowchart Start Low Dioxane Yield High_Conversion High Oxirane Conversion? Start->High_Conversion Side_Reactions Suspect Side Reactions (Isomerization/Polymerization) High_Conversion->Side_Reactions Yes Low_Conversion Low Oxirane Conversion High_Conversion->Low_Conversion No Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Change_Catalyst Change Catalyst / Modify Acidity Side_Reactions->Change_Catalyst Check_Purity Check Substrate Purity Side_Reactions->Check_Purity Catalyst_Activity Check Catalyst Activity Low_Conversion->Catalyst_Activity Increase_Temp Increase Temperature / Reaction Time Low_Conversion->Increase_Temp Check_Setup Check for Leaks / Proper Oxirane Feed Low_Conversion->Check_Setup

Caption: Troubleshooting flowchart for low dioxane yield.

References

Preventing polymerization side reactions of dioxane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the handling and use of dioxane derivatives in research and development. This resource provides essential information to help you prevent and troubleshoot common side reactions, ensuring the integrity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using dioxane derivatives as solvents or reagents?

A1: The two most prevalent side reactions are peroxide formation during storage and cationic ring-opening polymerization during chemical reactions. Peroxides are explosive hazards, while polymerization can lead to increased viscosity, formation of unwanted byproducts, and consumption of your starting material.[1]

Q2: Why does my 1,4-dioxane turn cloudy or form crystals over time?

A2: Cloudiness or the formation of crystals in 1,4-dioxane is often a sign of peroxide formation.[2] Peroxides can form when the solvent is exposed to air, light, and heat over time.[1][3] These peroxides are potentially explosive, especially upon concentration during distillation. It is crucial to test for peroxides in older containers of dioxane before use.

Q3: What initiates the unwanted polymerization of dioxane derivatives?

A3: Cationic ring-opening polymerization is typically initiated by acidic species.[4] This can include residual acid catalysts from a previous step, acidic impurities in the reagents, or even trace amounts of water that can act as a co-initiator with Lewis acids.[5]

Q4: How can I test for the presence of peroxides in my dioxane?

A4: A common and straightforward method is the potassium iodide (KI) test. In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. The intensity of the color can give a qualitative indication of the peroxide concentration.[6][7] Peroxide test strips are also commercially available for a semi-quantitative measurement.[2][8]

Q5: Is it necessary to use anhydrous dioxane for all reactions?

A5: While not all reactions require strictly anhydrous conditions, it is critical for reactions that are sensitive to water, such as those involving organometallics (e.g., Grignard reagents) or cationic polymerizations. Water can quench sensitive reagents and act as an initiator or chain transfer agent in cationic polymerizations, leading to unwanted side products.[5][9]

Troubleshooting Guides

Issue 1: Unexpected Increase in Reaction Viscosity
  • Symptom: The reaction mixture becomes noticeably thicker or even solidifies over time.

  • Possible Cause: Cationic ring-opening polymerization of the dioxane solvent or a dioxane derivative in the reaction.

  • Troubleshooting Steps:

    • Quench the Reaction: Immediately cool the reaction and quench it with a basic solution (e.g., aqueous sodium bicarbonate or an amine like triethylamine) to neutralize any acidic species that may be catalyzing the polymerization.

    • Verify Polymerization: Precipitate a small sample of the reaction mixture in a non-solvent for the expected polymer (e.g., methanol or water) to confirm the presence of a polymeric byproduct.

    • Identify the Initiator: Review the reaction components for any acidic species. This could be an acid catalyst, a Lewis acid, or impurities in the starting materials.

    • Prevention: In future experiments, purify the reagents to remove acidic impurities. If an acid catalyst is required, consider adding it at a lower temperature or using a less reactive catalyst. The use of a non-coordinating base or a proton sponge can also inhibit the polymerization by scavenging protons.[5][10]

Issue 2: Cloudy or Discolored Dioxane
  • Symptom: The 1,4-dioxane appears cloudy, has visible crystals, or is yellowed.

  • Possible Cause: Presence of water or, more dangerously, peroxides.[2][6]

  • Troubleshooting Steps:

    • DO NOT USE if Crystals are Present: If there are solid crystals, especially around the cap, do not attempt to open the container. This could indicate the presence of highly explosive peroxide crystals. Contact your institution's Environmental Health and Safety (EHS) office for proper disposal.[8]

    • Test for Peroxides: If the dioxane is only cloudy, carefully test for the presence of peroxides using the protocol provided in the "Experimental Protocols" section.

    • Remove Peroxides: If peroxides are present at a concentration above the acceptable limit for your experiment (typically >10 ppm), they must be removed. Refer to the peroxide removal protocols below.[11]

    • Dry the Solvent: If the cloudiness is due to water, dry the dioxane using an appropriate desiccant or by distillation from sodium/benzophenone.[9]

Issue 3: Difficulty Removing Dioxane from the Final Product
  • Symptom: Residual 1,4-dioxane is observed in NMR or other analyses of the purified product, even after rotary evaporation and high vacuum.

  • Possible Cause: 1,4-Dioxane has a relatively high boiling point (101 °C) and can form azeotropes or strong intermolecular interactions with the product.[9]

  • Troubleshooting Steps:

    • Azeotropic Removal: Add a lower-boiling solvent that forms an azeotrope with dioxane, such as toluene or chloroform, and co-evaporate on a rotary evaporator. Repeat this process several times.[12]

    • Lyophilization (Freeze-Drying): If your product is not volatile and stable to freeze-drying, this can be an effective method for removing both water and dioxane.[12]

    • Aqueous Wash: If your product is not water-soluble, washing the organic layer with water or brine during workup can help to extract the highly water-miscible dioxane.

Data Presentation

Table 1: Solubility of 1,4-Dioxane in Common Solvents

SolventSolubility at 25°C
WaterMiscible
AcetoneMiscible
EthanolMiscible
Diethyl EtherMiscible
BenzeneSoluble
TolueneMiscible
CyclohexanoneMiscible
Data sourced from[13][14][15][16]

Table 2: Comparison of 1,4-Dioxane Removal/Purification Methods

MethodTarget ImpurityEfficiencyNotes
Distillation from Sodium/BenzophenoneWater, PeroxidesHighProvides very dry, peroxide-free solvent. The blue/purple color of the ketyl radical indicates anhydrous conditions.
Activated Alumina ColumnPeroxides, WaterModerate to HighEffective for removing peroxides without heating. Alumina must be properly activated.[11]
Ferrous Sulfate (FeSO₄) WashPeroxidesHighA common and effective method for quenching peroxides.[11]
Reverse Osmosis1,4-Dioxane (from water)69-85%Not typically used for solvent purification in a lab setting but for environmental remediation.[17][18]
Advanced Oxidation Processes (AOPs)1,4-Dioxane (from water)>99%Used for environmental remediation; involves generating highly reactive hydroxyl radicals.[17][18]
Granular Activated Carbon (GAC)1,4-Dioxane (from water)Low (~18%)Ineffective for significant removal of 1,4-dioxane.[17]

Table 3: Inhibitors for Polymerization of Dioxane and Related Cyclic Ethers

Inhibitor ClassExampleMechanism of ActionTypical Use
Basic AminesPyridine, TriethylamineAct as proton scavengers (Brønsted bases), neutralizing acidic initiators of cationic polymerization.[5]Added to reactions sensitive to acid-catalyzed side reactions.
Proton Sponges1,8-Bis(dimethylamino)naphthaleneHighly basic, sterically hindered amines that are excellent at trapping protons without being nucleophilic.[10][19][20]Used in reactions where a non-nucleophilic base is required to prevent cationic polymerization.
Radical ScavengersButylated Hydroxytoluene (BHT)Inhibit free-radical chain reactions, primarily preventing peroxide formation during storage.Often added by manufacturers to commercial grades of dioxane.[1]

Experimental Protocols

Protocol 1: Testing for Peroxides with Potassium Iodide

Materials:

  • 1,4-Dioxane sample to be tested

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch solution (optional, for enhanced visibility)

  • Two test tubes or small vials

Procedure:

  • Add approximately 1 mL of the 1,4-dioxane sample to a test tube.

  • In a separate test tube, prepare a fresh test solution by dissolving about 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the KI/acetic acid solution to the dioxane sample.

  • Mix the contents and let the solution stand for 5-10 minutes, protected from strong light.

  • Observe the color against a white background.

    • Colorless: Peroxide levels are negligible.

    • Pale Yellow: Low levels of peroxides are present (approx. 10-50 ppm).[2]

    • Yellow to Brown: Significant levels of peroxides are present (>50 ppm).[2][6]

  • For a more sensitive test, a few drops of a starch indicator solution can be added. A blue-black color indicates the presence of peroxides.[6]

Protocol 2: Removal of Peroxides with Ferrous Sulfate

Materials:

  • Peroxide-containing 1,4-dioxane

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the ferrous sulfate solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water, and then carefully add 6 mL of concentrated sulfuric acid.

  • For every 1 L of dioxane to be treated, use approximately 100 mL of the freshly prepared ferrous sulfate solution.

  • Combine the dioxane and the ferrous sulfate solution in a separatory funnel.

  • Shake the funnel vigorously for a few minutes. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the reduced peroxides.

  • Drain the lower aqueous layer.

  • Wash the dioxane layer with water to remove any residual acid and iron salts.

  • Dry the purified dioxane over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before further purification or use.

  • Retest the dioxane for peroxides to ensure their complete removal.

Protocol 3: Drying 1,4-Dioxane with Sodium and Benzophenone Indicator

Materials:

  • Pre-dried 1,4-dioxane (e.g., over calcium hydride or molecular sieves)

  • Sodium metal (as wire or small pieces)

  • Benzophenone

  • Reflux apparatus with a condenser and inert gas (nitrogen or argon) inlet

  • Distillation apparatus

Procedure:

  • Pre-drying: Ensure the bulk of the water has been removed from the dioxane by letting it stand over a less reactive drying agent like anhydrous calcium chloride or magnesium sulfate.

  • Set up a reflux apparatus that has been thoroughly dried.

  • Place the pre-dried dioxane in the round-bottom flask.

  • Under an inert atmosphere, carefully add small pieces of sodium metal to the dioxane.

  • Add a small amount of benzophenone to the flask.

  • Heat the mixture to reflux. As the remaining water is consumed by the sodium, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical. This color change is the indicator that the solvent is anhydrous.

  • If the blue color does not persist, more sodium may be needed.

  • Once the blue color is stable, the dioxane can be distilled directly from the still under an inert atmosphere for use in moisture-sensitive reactions. CAUTION: Never distill to dryness. Always leave a small amount of solvent in the distillation flask.

Visualizations

Cationic_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer cluster_side_reaction Side Reaction Initiator H⁺ (Acid) Dioxane 1,4-Dioxane Initiator->Dioxane Protonation Protonated_Dioxane Protonated Dioxane (Oxonium Ion) Another_Dioxane Another Dioxane Monomer Protonated_Dioxane->Another_Dioxane Nucleophilic Attack Ring_Opening Ring Opening & Chain Growth Another_Dioxane->Ring_Opening Growing_Polymer Growing Polymer Chain (Cationic End-group) Ring_Opening->Growing_Polymer Nucleophile Nu⁻ / H₂O Growing_Polymer->Nucleophile Quenching Backbiting Backbiting Growing_Polymer->Backbiting Intramolecular Cyclization Terminated_Polymer Terminated Polymer Cyclic_Oligomer Cyclic Oligomer Backbiting->Cyclic_Oligomer

Caption: Mechanism of cationic ring-opening polymerization of 1,4-dioxane.

Experimental_Workflow Start Start: Commercial 1,4-Dioxane Visual_Inspection Visual Inspection for Crystals or Cloudiness Start->Visual_Inspection Crystals_Found Crystals Found? Visual_Inspection->Crystals_Found Peroxide_Test Peroxide Test (e.g., KI) Decision Peroxides > 10 ppm? Peroxide_Test->Decision Peroxide_Removal Peroxide Removal (e.g., with FeSO₄) Decision->Peroxide_Removal Yes Drying Drying (e.g., Na/Benzophenone) Decision->Drying No Peroxide_Removal->Drying Reaction Use in Reaction Drying->Reaction End End: Purified Dioxane Reaction->End Dispose Contact EHS for Disposal Crystals_Found->Peroxide_Test No Crystals_Found->Dispose Yes

Caption: Workflow for the safe purification and use of 1,4-dioxane.

Logical_Relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Prevention Strategies Polymerization Unwanted Polymerization Acidic_Impurities Acidic Impurities Polymerization->Acidic_Impurities Water Water (Co-initiator) Polymerization->Water High_Temp High Temperature Polymerization->High_Temp Purification Solvent/Reagent Purification Acidic_Impurities->Purification Inhibitors Use of Inhibitors (e.g., Amines) Acidic_Impurities->Inhibitors Drying Anhydrous Conditions Water->Drying Temp_Control Temperature Control High_Temp->Temp_Control

Caption: Relationship between polymerization problems, causes, and solutions.

References

Improving the stability of 2-Methyl-1,4-dioxane for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Methyl-1,4-dioxane for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the safe and effective use of this compound in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the handling and storage of this compound.

Q1: I've stored this compound for several months. How can I be sure it is safe to use?

A1: The primary concern with long-term storage of this compound, like other ethers, is the formation of potentially explosive peroxides upon exposure to air and light.[1][2] Before using material that has been stored for an extended period, it is crucial to test for the presence of peroxides. Visual inspection for crystals, viscous liquid, or a cloudy appearance can indicate high peroxide levels; if any of these are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To minimize degradation and peroxide formation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[4] The container should be opaque or amber-colored to protect it from light. Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] For optimal long-term stability, storage at a reduced temperature of -20°C is recommended.[4]

Q3: My experiment is sensitive to impurities. What are the common degradation products of this compound?

A3: The main degradation pathway for this compound under storage conditions is autoxidation, which leads to the formation of hydroperoxides and peroxides.[1] Further degradation, particularly in the presence of environmental factors like microorganisms or advanced oxidation conditions, can lead to ring-opening and the formation of various byproducts, including ethylene glycol, glycolic acid, and oxalic acid.[7][8][9]

Q4: I suspect my this compound has formed peroxides. How can I test for them?

A4: There are several methods to test for peroxides. Commercially available peroxide test strips are a convenient and rapid screening tool.[3] For a more sensitive and quantitative analysis, a wet chemical method using potassium iodide is recommended. A yellow to brown color indicates the presence of peroxides.[10][11] Detailed protocols for these tests are provided in the "Experimental Protocols" section below.

Q5: My peroxide test is positive. What is the acceptable limit of peroxides for safe use?

A5: The acceptable limit of peroxides depends on the intended application. For general use, a peroxide concentration of ≤ 10 mg/L is considered safe.[3] If the concentration is > 10 mg/L but ≤ 100 mg/L, the solvent can still be used but should not be distilled or evaporated.[3] If the concentration exceeds 100 mg/L, the solvent should be treated to remove peroxides or disposed of as hazardous waste.

Q6: Can I use an inhibitor to prolong the stability of this compound?

A6: Yes, adding a free-radical scavenger, such as Butylated Hydroxytoluene (BHT), at a concentration of 50-250 ppm can significantly inhibit peroxide formation and extend the shelf-life of this compound.[12] However, be aware that the presence of an inhibitor may interfere with certain sensitive applications.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key component in peroxide formation.[4]
Container Tightly sealed, Opaque (Amber)Prevents exposure to air and light, which catalyze peroxide formation.[3][5]
Temperature Cool, well-ventilated area or -20°CReduces the rate of chemical degradation and peroxide formation.[4][5]
Inhibitor BHT (50-250 ppm)Scavenges free radicals to inhibit the autoxidation process.[12]

Table 2: Interpretation of Peroxide Test Results

Peroxide Concentration (mg/L)Observation (KI Test)Action
≤ 10Pale yellow colorSafe for general use.[3]
> 10 to ≤ 100Bright yellow to light brownUse with caution; do not distill or evaporate.[3]
> 100Dark brown colorUnsafe for use. Treat to remove peroxides or dispose of as hazardous waste.
Visual Cues Crystals, viscous liquid, cloudinessExtremely hazardous. Do not handle. Contact EHS.[3]

Experimental Protocols

Protocol 1: Qualitative Peroxide Test using Potassium Iodide

Objective: To quickly determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add approximately 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add about 100 mg of solid potassium iodide to the solution.

  • Stopper the test tube and shake for 30 seconds.

  • Observe the color of the solution against a white background.

Interpretation:

  • Colorless: No significant amount of peroxide is present.

  • Pale Yellow: Low concentration of peroxides (10-50 mg/L).[10]

  • Bright Yellow to Brown: High and potentially hazardous concentration of peroxides (>50 mg/L).[10]

Protocol 2: Peroxide Removal using Ferrous Sulfate

Objective: To reduce the concentration of peroxides in this compound.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[10]

  • In a separatory funnel, mix the peroxide-containing this compound with an equal volume of the freshly prepared ferrous sulfate solution.

  • Gently shake the separatory funnel, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing step two more times with fresh ferrous sulfate solution.

  • Wash the this compound with an equal volume of deionized water to remove any residual acid and iron salts.

  • Dry the washed this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried solvent.

  • Re-test the solvent for peroxides to ensure their removal.

  • Add an inhibitor like BHT (50-250 ppm) for long-term stability.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_testing Pre-Use Verification cluster_action Action storage This compound (Inert atmosphere, dark, cool) visual_inspection Visual Inspection (Crystals, cloudiness?) storage->visual_inspection Retrieve for use peroxide_test Peroxide Test (Strips or KI method) visual_inspection->peroxide_test No visual signs contact_ehs Contact EHS (Dispose) visual_inspection->contact_ehs Signs present concentration_check Peroxide Conc. > 100 ppm? peroxide_test->concentration_check use_solvent Use Solvent concentration_check->use_solvent No remove_peroxides Peroxide Removal (Protocol 2) concentration_check->remove_peroxides Yes remove_peroxides->peroxide_test Re-test

Caption: Workflow for the safe handling and use of stored this compound.

degradation_pathway dioxane This compound peroxide Hydroperoxides/ Peroxides dioxane->peroxide oxygen O₂ (Air) oxygen->peroxide light_heat Light/Heat light_heat->peroxide ring_opening Ring Opening & Further Oxidation peroxide->ring_opening Degradation degradation_products Ethylene Glycol, Glycolic Acid, Oxalic Acid ring_opening->degradation_products

Caption: Simplified degradation pathway of this compound.

References

Resolving co-elution issues in GC analysis of dioxane isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for resolving co-elution issues in the Gas Chromatography (GC) analysis of dioxane isomers.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dioxane and 1,4-dioxane peaks are co-eluting. How can I separate them?

Co-elution of 1,3-dioxane and 1,4-dioxane is a common issue due to their similar polarities and close boiling points. To resolve this, you should focus on optimizing your GC method, specifically the column selection and the oven temperature program.

  • Column Selection: While a standard non-polar column (like a 5% phenyl-methylpolysiloxane) can work, elution will be almost entirely based on boiling point. A mid-polarity column, such as a 6% cyanopropylphenyl-methylpolysiloxane (e.g., a "624" type column) or a more polar polyethylene glycol (PEG/WAX) phase, will introduce different selectivity based on dipole-dipole interactions, which can enhance the separation of these isomers.[1][2][3]

  • Temperature Program: A slow, optimized temperature ramp is critical.[4] Start with a low initial oven temperature to ensure the isomers are well-focused on the column head. A shallow gradient (e.g., 2-5 °C/minute) through the expected elution range will maximize the separation.[5]

Q2: What is the expected elution order for 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane?

The elution order primarily depends on the boiling points of the isomers and the polarity of the GC column's stationary phase.[2]

On a non-polar column (e.g., DB-1, HP-5ms), where separation is dominated by boiling point, the expected elution order is:

  • 1,4-Dioxane (lowest boiling point)

  • 1,3-Dioxane

  • 1,2-Dioxane (highest boiling point)

On a polar column (e.g., WAX), the elution order might change based on the specific interactions between the isomers and the stationary phase.[6] However, the boiling point difference is significant enough that the above order is still the most likely.

Q3: I'm seeing peak tailing for my dioxane peaks. What could be the cause?

Peak tailing is often an indication of active sites within the GC system or a mismatch in polarity.[7]

  • Active Sites: Exposed silanol groups in the injector liner, column, or detector can cause tailing, especially for polar compounds like ethers. Ensure you are using a deactivated liner and trim the first few centimeters of the column from the inlet side.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak distortion. Bake out the column at its maximum recommended temperature or trim the inlet end.[8]

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try diluting your sample.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause poor sample vaporization and peak tailing.[9]

Q4: My retention times are shifting from run to run. What should I check?

Retention time instability is typically caused by variations in flow rate, oven temperature, or leaks in the system.[10]

  • Check for Leaks: The most common source of leaks is the injection port septum. Replace the septum regularly. Also, check the column fittings at the inlet and detector.

  • Verify Flow Rate: Ensure your carrier gas supply is stable and the electronic pressure control (EPC) is functioning correctly. Measure the column flow rate to confirm it matches the method setpoint.

  • Oven Temperature: Verify that the actual oven temperature matches the setpoint and that the temperature program is consistent for every run.

Data Presentation: Physical Properties of Dioxane Isomers

Understanding the physical properties of the isomers is crucial for method development. The significant differences in their boiling points are the primary basis for their separation by gas chromatography.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,4-Dioxane C₄H₈O₂88.11101.1[4][8]
1,3-Dioxane C₄H₈O₂88.11103 - 106[10][11][12]
1,2-Dioxane C₄H₈O₂88.11116 - 117[13]

Experimental Protocol: GC-MS Method for Dioxane Isomer Separation

This protocol provides a starting point for a GC-MS method designed to separate 1,2-, 1,3-, and 1,4-dioxane. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a mixed standard containing 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 10 µg/mL each.

2. GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890 GC with 5977 MSD (or equivalent)
Injector Split/Splitless
Liner Deactivated, Splitless, Single Taper with Glass Wool
Injection Volume 1 µL
Injection Mode Split (Ratio 20:1)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Column Mid-Polarity: e.g., DB-624, ZB-624, TG-624 (30 m x 0.25 mm ID, 1.4 µm film thickness)
Oven Program Initial Temp: 40 °C, hold for 2 minutesRamp: 5 °C/min to 130 °CHold: 2 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 30-150) or Selected Ion Monitoring (SIM)
SIM Ions 1,4-Dioxane: 88, 581,3-Dioxane: 88, 581,2-Dioxane: 88, 58

3. Data Analysis:

  • Identify peaks based on their retention times and mass spectra. Due to identical mass spectra, chromatographic separation is essential for accurate identification and quantification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Dioxane Isomer Co-elution start Problem: Co-eluting Dioxane Peaks check_bp Step 1: Review Boiling Points 1,4-Dioxane: ~101°C 1,3-Dioxane: ~105°C 1,2-Dioxane: ~117°C start->check_bp q_ramp Is the oven ramp rate slow enough (<5°C/min)? check_bp->q_ramp slow_ramp Action: Decrease ramp rate to 2-3°C/min. Lower initial temperature. q_ramp->slow_ramp No q_column Are you using a mid-polarity column (e.g., '624' or WAX)? q_ramp->q_column Yes slow_ramp->q_column change_column Action: Switch to a column with different selectivity. (e.g., WAX or Phenyl phase) q_column->change_column No check_system Step 2: Check System Health - Leaks (septum, fittings)? - Correct flow rate? - Contaminated liner/column? q_column->check_system Yes change_column->check_system maintenance Action: Perform maintenance. Replace septum/liner, trim column, verify flow rate. check_system->maintenance resolved Problem Resolved maintenance->resolved GC_Parameters_vs_Resolution Key GC Parameters Influencing Isomer Resolution cluster_params Primary Method Parameters cluster_details Optimization Actions resolution Chromatographic Resolution (Rs) col_selectivity Column Selectivity (Stationary Phase) resolution->col_selectivity col_efficiency Column Efficiency (Length, I.D.) resolution->col_efficiency retention Analyte Retention (Temperature Program) resolution->retention phase Polar (WAX) vs. Mid-Polar (624) Introduces different interactions col_selectivity->phase dimensions Longer column increases efficiency Narrower I.D. increases efficiency col_efficiency->dimensions temp Slower ramp rate increases separation Lower initial temp improves focusing retention->temp

References

Managing gelatinous precipitates in dioxane-mediated salt removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing challenges associated with dioxane-mediated salt removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formation and handling of gelatinous precipitates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is dioxane-mediated salt removal and when is it used?

A1: Dioxane-mediated salt removal is a technique used to eliminate inorganic salts, often magnesium halides (MgX₂), from a reaction mixture. By adding 1,4-dioxane, these salts form insoluble coordination polymers that precipitate out of the solution, allowing for their separation from the desired organic product. This method is commonly employed in the purification of products from reactions involving Grignard reagents.

Q2: Why does a gelatinous precipitate form when I add dioxane?

A2: The addition of dioxane to solutions containing salts like magnesium halides leads to the formation of polymeric MgX₂(dioxane) complexes. These complexes are often not crystalline powders but rather gelatinous, jelly-like substances.[1] This is a known characteristic of this precipitation method.

Q3: Is filtration an effective way to remove this gelatinous precipitate?

A3: Filtration of gelatinous precipitates can be very challenging and inefficient. The fine, jelly-like nature of the solid can quickly clog filter paper or frits, leading to a very slow or incomplete separation. For these types of precipitates, alternative separation methods are highly recommended.[1]

Q4: What are the key factors that influence the success of dioxane-mediated salt precipitation?

A4: Several factors can affect the efficiency and physical nature of the precipitate, including:

  • Reaction Solvent: The precipitation of magnesium halides is more quantitative in diethyl ether compared to tetrahydrofuran (THF).[2][3]

  • Rate of Dioxane Addition: A controlled, dropwise addition of dioxane is recommended.

  • Stirring: Adequate stirring during the addition of dioxane is important for uniform precipitation.

  • "Aging" Time: Allowing the precipitate to stand, or "age," can significantly improve its handling characteristics.[2][3]

  • Temperature: While not extensively documented in the search results for this specific application, temperature is a known factor in controlling precipitation and gel formation in other systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during dioxane-mediated salt removal.

Problem Possible Cause(s) Recommended Solution(s)
Gelatinous precipitate clogs the filter The inherent nature of the MgX₂(dioxane) complex is gelatinous.Primary Recommendation: Use centrifugation instead of filtration to separate the solid.[1] After centrifugation, the supernatant can be decanted or carefully removed with a syringe or pipette. Alternative Filtration Strategy: If filtration must be used, allow the precipitate to "age" overnight. This can make the solid more compact and less voluminous, facilitating a less time-consuming filtration.[2][3] Using a filter aid like diatomaceous earth on the filter frit may also help.
Incomplete salt removal Insufficient amount of dioxane was added. The reaction solvent is THF, which can lead to incomplete precipitation even with a large excess of dioxane.[2][3]Add a small excess of 1,4-dioxane to ensure complete precipitation.[2] If working in THF, be aware that complete removal of magnesium halides may be difficult. Consider solvent exchange to a solvent like diethyl ether before adding dioxane if your product is soluble.
Low yield of the desired product The product may be trapped within the gelatinous precipitate.Allowing the precipitate to age overnight can help release the entrapped product, thereby increasing the yield.[2][3] After separating the bulk of the precipitate, consider washing the solid with a small amount of fresh solvent to recover any remaining product, and combine the washings with the original filtrate.
Precipitate is very fine and difficult to handle Rapid precipitation due to fast addition of dioxane.Add the dioxane dropwise while stirring the reaction mixture to promote the formation of a more manageable precipitate.

Experimental Protocols

Standard Protocol for Dioxane-Mediated Removal of Magnesium Halides

This protocol is adapted from procedures for purifying di(hydrocarbyl)magnesium compounds from Grignard reagent solutions.

  • Preparation: Ensure your reaction mixture containing the magnesium halide salt is under an inert atmosphere (e.g., nitrogen or argon).

  • Dioxane Addition: To the stirred reaction mixture, add 1,4-dioxane dropwise. A highly exothermic reaction may occur, and a colorless solid will precipitate. A small excess of dioxane is generally sufficient for near-quantitative precipitation from diethyl ether solutions.[2]

  • Aging the Precipitate: For optimal results, allow the suspension to stand at room temperature overnight. This "aging" process helps to make the precipitate more compact and easier to separate.[2][3]

  • Separation:

    • Recommended Method (Centrifugation): Transfer the mixture to centrifuge tubes under an inert atmosphere. Centrifuge until a clear supernatant is obtained. Carefully decant or syringe off the supernatant containing the desired product.

    • Alternative Method (Filtration): Prepare a Schlenk frit covered with a layer of diatomaceous earth. Transfer the suspension to the frit and apply a positive pressure of inert gas or a vacuum to facilitate filtration.[2]

  • Product Isolation: Collect the filtrate, which contains the purified product. The solvent can then be removed under reduced pressure.

Visualizing the Process

To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.

ExperimentalWorkflow start Reaction Mixture (Containing MgX₂ salts) add_dioxane Add 1,4-Dioxane Dropwise (with stirring) start->add_dioxane precipitate Formation of Gelatinous Precipitate (MgX₂(dioxane)) add_dioxane->precipitate age Age Precipitate Overnight precipitate->age separate Separate Solid and Liquid age->separate filtrate Collect Filtrate (Contains Product) separate->filtrate end Isolate Product filtrate->end TroubleshootingLogic start Problem Encountered clogging Filter Clogging? start->clogging incomplete Incomplete Salt Removal? clogging->incomplete No sol_centrifuge Use Centrifugation clogging->sol_centrifuge Yes low_yield Low Product Yield? incomplete->low_yield No sol_dioxane Add Excess Dioxane incomplete->sol_dioxane Yes sol_age Age Precipitate Overnight low_yield->sol_age Yes sol_wash Wash Precipitate sol_age->sol_wash

References

Validation & Comparative

A Comparative Guide to 2-Methyl-1,4-dioxane and THF as Reaction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Tetrahydrofuran (THF) has long been a staple ethereal solvent in both academic and industrial laboratories. However, the pursuit of greener, safer, and more efficient chemical processes has led to the exploration of alternative solvents. This guide provides a detailed comparison of 2-Methyl-1,4-dioxane and the widely used THF, offering insights into their physical properties, performance in key reactions, and safety considerations. While direct comparative data for this compound is limited in the current literature, this guide draws upon available information and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its selection in a particular application. The following table summarizes the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)Reference(s)
Molecular Formula C₅H₁₀O₂C₄H₈O[1]
Molecular Weight ( g/mol ) 102.1372.11[1][2]
Boiling Point (°C) 108-11066[2][3]
Melting Point (°C) --108.4[2]
Density (g/mL at 20°C) ~1.0 (estimated)0.888[4]
Dielectric Constant (at 25°C) Not available7.58[4]
Water Solubility MiscibleMiscible[2]

Performance in Key Chemical Reactions

The performance of a solvent is best evaluated in the context of specific chemical transformations. This section explores the potential applications and comparative performance of this compound and THF in two common yet critical reaction types: Grignard reactions and nucleophilic substitution reactions.

Grignard Reactions

Grignard reactions, involving the reaction of organomagnesium halides with electrophiles, are fundamental for carbon-carbon bond formation. The solvent plays a crucial role in the formation and stability of the Grignard reagent. Ethereal solvents like THF are commonly used due to the ability of their oxygen atoms to coordinate with the magnesium center, stabilizing the reagent.[5]

While direct experimental data on the performance of this compound in Grignard reactions is scarce, studies on the closely related 2-methyltetrahydrofuran (2-MeTHF) suggest that it can be a superior alternative to THF.[6][7] 2-MeTHF has been shown to improve yields and reduce the formation of byproducts in some Grignard reactions.[7] Given the structural similarities, it is plausible that this compound could offer similar benefits, such as a higher boiling point allowing for a wider reaction temperature range.

Proposed Experimental Protocol for Comparative Analysis in Grignard Reactions:

To quantitatively compare the performance of this compound and THF in a Grignard reaction, the following experimental protocol for the reaction of phenylmagnesium bromide with benzophenone to form triphenylmethanol can be employed.

Objective: To compare the reaction yield and impurity profile when using this compound versus THF as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Benzophenone

  • Anhydrous this compound

  • Anhydrous THF

  • Diethyl ether (for workup)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Grignard Reagent Formation:

    • In two separate, oven-dried, three-necked round-bottom flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

    • To one flask, add 20 mL of anhydrous THF. To the other, add 20 mL of anhydrous this compound.

    • Prepare a solution of bromobenzene (5.5 mL, 50 mmol) in 15 mL of the respective anhydrous solvent (THF or this compound).

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Prepare a solution of benzophenone (9.1 g, 50 mmol) in 20 mL of the respective anhydrous solvent.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Product Isolation:

    • Pour the reaction mixture slowly into a beaker containing 100 mL of a cold, saturated aqueous ammonium chloride solution with stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis:

    • Determine the yield of the purified triphenylmethanol.

    • Analyze the crude product and the purified product by GC-MS to identify and quantify any byproducts.

Workflow for Grignard Reaction Solvent Comparison

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Reactants: Mg, Bromobenzene, Benzophenone grignard_thf Grignard Formation in THF reagents->grignard_thf grignard_2md Grignard Formation in this compound reagents->grignard_2md solvents Solvents: Anhydrous THF, Anhydrous this compound solvents->grignard_thf solvents->grignard_2md reaction_thf Reaction with Benzophenone in THF grignard_thf->reaction_thf reaction_2md Reaction with Benzophenone in this compound grignard_2md->reaction_2md workup_thf Workup & Purification (THF reaction) reaction_thf->workup_thf workup_2md Workup & Purification (this compound reaction) reaction_2md->workup_2md analysis Yield Determination & GC-MS Analysis workup_thf->analysis workup_2md->analysis

Caption: Workflow for comparing THF and this compound in a Grignard reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions (SN1 and SN2) are another class of fundamental transformations in organic synthesis. The polarity of the solvent can significantly affect the rates of these reactions. SN1 reactions are favored by polar protic solvents, while SN2 reactions are generally favored by polar aprotic solvents.[8] Both THF and this compound are classified as polar aprotic solvents.

The higher boiling point of this compound compared to THF could be advantageous in nucleophilic substitution reactions that require elevated temperatures to proceed at a reasonable rate. This allows for a greater degree of kinetic control and potentially shorter reaction times.

Proposed Experimental Protocol for Comparative Analysis in SN2 Reactions:

The following protocol describes a method to compare the reaction rates of an SN2 reaction in this compound and THF. The reaction of 1-bromobutane with sodium iodide (Finkelstein reaction) is a suitable model system.

Objective: To determine and compare the rate constants of the SN2 reaction of 1-bromobutane with sodium iodide in this compound and THF.

Materials:

  • 1-Bromobutane

  • Sodium iodide

  • Anhydrous this compound

  • Anhydrous THF

  • Acetone (for cleaning)

  • Standard laboratory glassware (oven-dried)

  • Thermostatted reaction vessel

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) equipment

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of 1-bromobutane (e.g., 0.1 M) and sodium iodide (e.g., 0.2 M) in both anhydrous this compound and anhydrous THF.

    • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 50°C) in a thermostat.

  • Kinetic Runs:

    • In the thermostatted reaction vessel, mix equal volumes of the 1-bromobutane and sodium iodide solutions in the same solvent.

    • Start a timer immediately upon mixing.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., cold acetone) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactant (1-bromobutane) or the product (1-iodobutane) at each time point.

    • Plot the concentration of the reactant versus time.

  • Data Processing:

    • For a second-order reaction, a plot of 1/[1-bromobutane] versus time should yield a straight line.

    • The slope of this line will be the rate constant (k) for the reaction in that solvent.

    • Compare the rate constants obtained in this compound and THF to evaluate the effect of the solvent on the reaction rate.

Workflow for SN2 Reaction Rate Comparison

SN2_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis reagents Reactants: 1-Bromobutane, Sodium Iodide reaction_thf Reaction in THF (Constant Temperature) reagents->reaction_thf reaction_2md Reaction in this compound (Constant Temperature) reagents->reaction_2md solvents Solvents: Anhydrous THF, Anhydrous this compound solvents->reaction_thf solvents->reaction_2md sampling_thf Aliquots Taken at Time Intervals reaction_thf->sampling_thf sampling_2md Aliquots Taken at Time Intervals reaction_2md->sampling_2md analysis HPLC or GC Analysis of Aliquots sampling_thf->analysis sampling_2md->analysis rate_constant Determination of Rate Constants analysis->rate_constant

Caption: Workflow for comparing the reaction rates of an SN2 reaction in THF and this compound.

Safety Considerations: Peroxide Formation

Solubility of Common Reagents

The solubility of reagents is a critical factor in reaction performance. While THF is known to dissolve a wide range of organic and organometallic compounds, including lithium aluminum hydride (LAH)[11], specific solubility data for many common reagents in this compound is not extensively documented. Patent literature suggests that LAH can be dissolved in 2-methyltetrahydrofuran, a related solvent.[12][13] Researchers should perform solubility tests for their specific reagents in this compound before planning large-scale reactions.

Conclusion and Future Outlook

This compound presents itself as a potentially valuable alternative to THF, primarily due to its higher boiling point, which offers a broader operational temperature range for chemical reactions. While direct comparative data on its performance is still emerging, analogies with the well-studied greener solvent, 2-MeTHF, suggest that it could offer advantages in terms of reaction efficiency and work-up.

The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of this compound against THF in key reaction types. Such studies are crucial for building a comprehensive understanding of its capabilities and limitations. As the chemical industry continues to move towards more sustainable practices, the exploration and adoption of alternative solvents like this compound will be instrumental in developing safer, more efficient, and environmentally friendly chemical processes. Further research into the reaction kinetics, selectivity, and safety profile of this compound is highly encouraged to fully unlock its potential as a versatile reaction solvent.

References

Validating the Purity of 2-Methyl-1,4-dioxane: A Comparative Guide to GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for validating the purity of 2-Methyl-1,4-dioxane. While specific literature on this compound is limited, the analytical principles are well-established for the closely related and extensively studied compound, 1,4-dioxane. The methods presented here are adapted from validated procedures for 1,4-dioxane and are expected to be highly applicable to its methylated analog.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and specificity.[1][2] However, various GC-MS and other analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Principle Advantages Limitations Typical Detection Limit
Headspace GC-MS Volatiles in a sealed vial are heated to partition into the headspace gas, which is then injected into the GC-MS.Automated, minimizes matrix effects, suitable for solid and liquid samples.[1]Less sensitive for less volatile impurities.~0.06 ppm to 0.51 ppm[3]
Liquid-Liquid Extraction (LLE) GC-MS The analyte is extracted from the sample matrix into an immiscible solvent, which is then concentrated and injected.Good for concentrating analytes from aqueous samples.Labor-intensive, can be difficult to automate, potential for analyte loss during concentration.[4]~0.2 µg/L[2]
Solid-Phase Microextraction (SPME) GC-MS A coated fiber is exposed to the sample (or its headspace) to adsorb analytes, which are then thermally desorbed in the GC inlet.Solventless, simple, can be automated, combines extraction and concentration.Fiber lifetime can be limited, matrix effects can influence adsorption.~0.01 ppb to 0.05 ppb[5]
Purge and Trap GC-MS An inert gas is bubbled through a liquid sample to purge volatile analytes onto a sorbent trap, which is then heated to desorb them into the GC.Excellent for trace analysis of volatiles in water.[6]Can be complex, not suitable for non-volatile impurities.~10 µg/L[2]
Direct Injection GC-MS A liquid sample is directly injected into the GC inlet.Simple, fast.Can contaminate the GC system if the sample matrix is complex or non-volatile.~0.5 mg/kg[2]
GC-Flame Ionization Detection (FID) A robust alternative to MS detection, particularly for routine analysis where high specificity is not required.Less expensive, easier to operate and maintain than MS.Not as specific as MS, can have interferences from co-eluting compounds.[1]~0.15 µg/mL[7]

Experimental Protocols

Below are detailed methodologies for key experiments. These are generalized protocols based on common practices for related compounds and should be optimized for specific laboratory conditions and instrumentation.

Headspace GC-MS Protocol

This method is highly recommended for routine purity analysis of this compound due to its robustness and automation capabilities.

1. Sample Preparation:

  • Accurately weigh approximately 0.1 to 2 grams of the this compound sample into a headspace vial.[8]

  • For calibration standards, prepare a stock solution of this compound in a suitable solvent (e.g., methanol).[5]

  • Prepare a series of calibration standards by spiking the solvent in headspace vials with the stock solution to cover the desired concentration range (e.g., 0.1 ppm to 50 ppm).

  • Add an internal standard (e.g., this compound-d8 or another suitable deuterated analog) to all sample and standard vials to a final concentration of approximately 1 ppm.[8]

  • Seal the vials immediately with PTFE-lined septa and aluminum caps.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Inlet: Split/splitless, operated in split mode (e.g., 10:1 split ratio) at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 240°C at 25°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Headspace Autosampler:

    • Oven Temperature: 80°C[1]

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • MS System: Agilent 5977B or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for this compound: Based on its structure, likely fragments would include the molecular ion (m/z 102) and characteristic fragments (e.g., m/z 87, 58, 43). These would need to be confirmed by running a full scan of a standard.

    • Qualifier Ions: At least one or two qualifier ions should be monitored for confirmation.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to this compound and any impurities.

  • Quantify the impurities using the calibration curve generated from the standards. The purity of the this compound can be determined by subtracting the percentage of impurities from 100%.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided in DOT language.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Spike Add Internal Std. Sample->Spike Seal Seal Vial Spike->Seal Headspace Headspace Incubation Seal->Headspace Injection Injection Headspace->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report Method_Comparison cluster_gcms GC-MS Methods cluster_other Alternative Methods Headspace Headspace LLE Liquid-Liquid Extraction SPME SPME PurgeTrap Purge & Trap GC_FID GC-FID HPLC HPLC PurityValidation Purity Validation of This compound PurityValidation->Headspace High Throughput PurityValidation->LLE Aqueous Matrix PurityValidation->SPME High Sensitivity PurityValidation->PurgeTrap Trace Volatiles PurityValidation->GC_FID Routine Screening PurityValidation->HPLC Non-volatile Impurities

References

Unraveling the Reactivity of C-H Bonds in the Dioxane Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity within a molecule is paramount. The dioxane ring, a common scaffold in pharmaceuticals and a widely used solvent, presents a fascinating case study in the selective reactivity of its carbon-hydrogen (C-H) bonds. This guide provides a comprehensive comparison of the reactivity of C-H bonds at different positions within the dioxane ring, supported by experimental data and detailed methodologies.

The chair conformation is the most stable form of the 1,4-dioxane ring. In this conformation, the hydrogen atoms attached to the carbon atoms can be classified into two distinct spatial orientations: axial and equatorial. The differing stereoelectronic environments of these C-H bonds, as well as their positions on the ring (C2/C6 versus C3/C5), lead to variations in their reactivity.

Theoretical Insights into C-H Bond Strength

Computational studies provide a foundational understanding of the inherent strengths of the C-H bonds in dioxane. The C-H bond dissociation enthalpy (BDE) is a key indicator of bond strength, with a lower BDE suggesting a weaker bond that is more susceptible to cleavage. For 1,4-dioxane, the calculated C-H bond dissociation enthalpy is approximately 381 kJ/mol.[1] Theoretical analyses also highlight the role of stereoelectronic effects, such as hyperconjugation and anomeric interactions, in influencing the properties of axial and equatorial C-H bonds.[2]

Experimental Determination of Reactivity

Experimental studies involving radical reactions, such as halogenation and hydrogen abstraction, offer direct evidence of the relative reactivity of C-H bonds. By analyzing the rate of reaction and the distribution of products, researchers can infer the preferred sites of attack.

Reaction with Atomic Chlorine

Kinetic studies of the gas-phase reaction of atomic chlorine with 1,4-dioxane have been conducted to determine the overall reactivity. The reaction is understood to proceed via hydrogen abstraction, where a chlorine atom removes a hydrogen atom from the dioxane ring.

Table 1: Rate Coefficients for the Reaction of Atomic Chlorine with 1,4-Dioxane

Temperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
292 - 360(8.4(-2.3)(+3.1)) × 10⁻¹⁰ exp(-(470 ± 110)/T)[2]

This table summarizes the temperature-dependent rate coefficient for the overall reaction of atomic chlorine with 1,4-dioxane.

While these studies provide the overall rate of reaction, they do not distinguish between the reactivities of the different C-H bonds. However, the reaction mechanism is proposed to involve the initial formation of a chloro-dioxane radical, which then leads to the final products.

Reaction with Sulfate Radicals

The reaction of 1,4-dioxane with the sulfate radical (SO₄⁻) in aqueous solution has also been investigated. This reaction provides another measure of the overall reactivity of the C-H bonds in the dioxane molecule.

Table 2: Rate Constant for the Reaction of Sulfate Radical with 1,4-Dioxane

RadicalRate Constant (M⁻¹ s⁻¹)Reference
SO₄⁻7.2 × 10⁷[3][4]

This table shows the rate constant for the reaction of the sulfate radical with 1,4-dioxane in an aqueous environment.

Experimental Protocols

Determination of Reaction Kinetics with Atomic Chlorine

The rate coefficients for the reaction of atomic chlorine with 1,4-dioxane were determined using a relative rate method in a smog chamber.[2][5][6]

  • Reactant Preparation: A mixture of 1,4-dioxane, a reference compound with a known rate constant (e.g., isobutane), and a source of chlorine atoms (Cl₂) is prepared in a diluent gas (e.g., argon) within a smog chamber.

  • Initiation: The reaction is initiated by photolysis of Cl₂ using UV light, which generates chlorine atoms.

  • Monitoring: The concentrations of 1,4-dioxane and the reference compound are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative rate of disappearance of 1,4-dioxane and the reference compound is used to calculate the rate coefficient for the reaction of atomic chlorine with 1,4-dioxane, based on the known rate coefficient of the reference reaction.

The following diagram illustrates the workflow for determining the reaction kinetics.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis dioxane 1,4-Dioxane smog_chamber Smog Chamber dioxane->smog_chamber reference Reference Compound (e.g., isobutane) reference->smog_chamber cl2 Cl₂ cl2->smog_chamber argon Argon argon->smog_chamber photolysis UV Photolysis of Cl₂ smog_chamber->photolysis Initiation reaction Hydrogen Abstraction smog_chamber->reaction cl_atom Cl• photolysis->cl_atom cl_atom->reaction ftir FTIR Spectroscopy reaction->ftir Monitoring data_analysis Data Analysis ftir->data_analysis rate_coefficient Rate Coefficient Calculation data_analysis->rate_coefficient caption Workflow for Kinetic Analysis

Workflow for Kinetic Analysis

Logical Relationship of Reactivity

The relative reactivity of the C-H bonds in dioxane is governed by the stability of the resulting radical intermediate. Abstraction of a hydrogen atom from a C-H bond results in the formation of a dioxane radical. The stability of this radical is influenced by the position of the radical center and the orientation of the remaining C-H bonds.

reactivity_relationship cluster_positions C-H Bond Positions cluster_radicals Radical Intermediates dioxane Dioxane Ring c2_axial C2-H (Axial) dioxane->c2_axial c2_equatorial C2-H (Equatorial) dioxane->c2_equatorial c3_axial C3-H (Axial) dioxane->c3_axial c3_equatorial C3-H (Equatorial) dioxane->c3_equatorial radical_formation Hydrogen Abstraction (e.g., by Cl•) c2_axial->radical_formation c2_equatorial->radical_formation c3_axial->radical_formation c3_equatorial->radical_formation c2_radical C2 Radical radical_formation->c2_radical c3_radical C3 Radical radical_formation->c3_radical reactivity Relative Reactivity c2_radical->reactivity Determined by Radical Stability c3_radical->reactivity Determined by Radical Stability caption Factors Influencing C-H Reactivity

Factors Influencing C-H Reactivity

Conclusion

The reactivity of C-H bonds in the dioxane ring is a nuanced topic influenced by both the position on the ring and the stereochemical orientation. While theoretical calculations provide a framework for understanding bond strengths, experimental data from radical reactions offer a direct measure of reactivity. The provided kinetic data for reactions with atomic chlorine and sulfate radicals serve as a starting point for comparing the overall reactivity of dioxane. Further studies focusing on the product distribution of these reactions are necessary to delineate the specific reactivity of each C-H bond, which is crucial for predicting reaction outcomes and designing selective chemical transformations.

References

Navigating the Niche Market of 2-Methyl-1,4-dioxane Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring 2-Methyl-1,4-dioxane for analytical purposes, sourcing a certified reference standard can be a challenging endeavor. Unlike its more common parent compound, 1,4-dioxane, commercial availability of this compound as a certified analytical standard is notably limited. This guide provides a comparative overview of the available sources and key considerations for procurement.

Initial investigations reveal that the market for this compound analytical standards is a niche one, with a scarcity of off-the-shelf certified reference materials. Many prominent suppliers of analytical standards do not list this specific compound in their catalogs. However, diligent searching has identified a potential source for this compound.

Supplier Landscape and Data Comparison

FeatureBenchchem
Product Name This compound
CAS Number 16279-34-8
Molecular Weight 102.13 g/mol
Purity Not specified
Format Not specified
Concentration Not specified
Certificate of Analysis Inquire with supplier

Due to the limited number of commercial suppliers offering this specific analytical standard, a direct comparison of quantitative data from multiple sources is not feasible at this time. Researchers are strongly encouraged to contact Benchchem directly to request a comprehensive certificate of analysis prior to purchase. This document is essential for verifying the identity, purity, and suitability of the standard for its intended analytical application.

Experimental Protocols for Standard Verification

Upon acquiring a this compound analytical standard, it is crucial to perform in-house verification to ensure its integrity and concentration. The following are generalized experimental protocols that can be adapted for this purpose.

Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of the this compound standard.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analytical standard in a high-purity solvent such as methanol or dichloromethane. A typical concentration would be in the range of 10-100 µg/mL.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Compare the obtained mass spectrum of the primary ion and its fragmentation pattern with a reference spectrum from a reputable database (e.g., NIST, Wiley).

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of the this compound standard.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the analytical standard in a suitable high-purity solvent to a known concentration.

  • GC-FID System: Employ a gas chromatograph equipped with a flame ionization detector.

  • GC Conditions: Use the same GC conditions as described for the GC-MS analysis.

  • Data Analysis:

    • Inject a known volume of the prepared solution.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. This provides an estimation of the purity. For a more accurate quantitative determination, a calibrated method using a certified internal or external standard is recommended.

Experimental Workflow

The logical flow for qualifying a new analytical standard is depicted in the following diagram.

Experimental_Workflow cluster_procurement Procurement cluster_verification In-House Verification cluster_application Application A Identify Potential Supplier(s) B Request Certificate of Analysis A->B C Procure Analytical Standard B->C D Identity Confirmation (GC-MS) C->D E Purity Assessment (GC-FID) D->E F Use in Analytical Method Development/Validation E->F

Workflow for procuring and verifying a this compound analytical standard.

Conclusion

The procurement of a this compound analytical standard requires a more targeted approach than for more common reference materials. Researchers should anticipate the need to directly engage with specialized chemical suppliers to obtain the necessary product specifications and a certificate of analysis. Independent verification of the standard's identity and purity upon receipt is a critical step to ensure the accuracy and reliability of subsequent analytical work. As the demand for this compound may increase, it is possible that more suppliers will offer it as a certified reference material in the future.

A Researcher's Guide to Assessing 2-Methyl-1,4-dioxane Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Cross-reactivity occurs when an antibody in an immunoassay binds to substances other than the target analyte.[1][2][3] This can lead to inaccurate quantification and false-positive results, compromising the validity of experimental outcomes.[4][5] For small molecules like 2-Methyl-1,4-dioxane, which may be present in environmental or biological samples, assessing their potential to interfere with an immunoassay is a critical validation step.

The most common method for evaluating the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[5][6] This format is ideal for detecting and quantifying small molecules where a traditional "sandwich" ELISA is not feasible.

Hypothetical Cross-reactivity Data Presentation

To illustrate how data from a cross-reactivity analysis of this compound would be presented, the following table provides a hypothetical example. This table compares the concentration of the target analyte required to cause 50% inhibition of the signal (IC50) with the IC50 of the potentially cross-reacting compound, this compound.

CompoundAssay TargetIC50 (ng/mL)% Cross-reactivity
Target Analyte Target Analyte10100%
This compound Target Analyte10,0000.1%
Structurally Similar Compound A Target Analyte5002%
Unrelated Compound B Target Analyte> 50,000<0.02%

Percent cross-reactivity is calculated using the formula: (%CR) = (IC50 of Target Analyte / IC50 of this compound) x 100

Experimental Protocol: Competitive ELISA for Cross-reactivity Analysis

This protocol provides a detailed methodology for determining the cross-reactivity of this compound in a competitive ELISA format.

1. Reagent and Material Preparation:

  • Coating Antigen: The target analyte conjugated to a carrier protein (e.g., BSA or OVA). Dilute to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Antibody: A specific monoclonal or polyclonal antibody against the target analyte. Determine the optimal working dilution through titration experiments.

  • Standard Solutions: Prepare a serial dilution of the target analyte in an appropriate assay buffer.

  • Test Compound Solutions: Prepare a serial dilution of this compound in the assay buffer across a wide concentration range.

  • Enzyme-conjugated Secondary Antibody: An enzyme-labeled antibody (e.g., HRP-conjugated goat anti-mouse IgG) that binds to the primary antibody.

  • Substrate: A substrate for the enzyme that produces a detectable signal (e.g., TMB for HRP).

  • Blocking Buffer: A solution to block non-specific binding sites (e.g., 1% BSA in PBS).

  • Wash Buffer: A solution for washing the plate between steps (e.g., PBS with 0.05% Tween 20).

  • Microplates: 96-well ELISA plates.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add 50 µL of the standard solutions or the test compound (this compound) solutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[6]

3. Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the target analyte and this compound.

  • Determine the IC50 value for both compounds. The IC50 is the concentration that results in a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing the Workflow

The following diagrams illustrate the competitive immunoassay principle and the experimental workflow for assessing cross-reactivity.

G cluster_0 Competitive Binding in Well coated_antigen Coated Antigen on Plate Surface antibody Primary Antibody antibody->coated_antigen Binds (if not bound by free analyte) target_analyte Target Analyte (in sample) target_analyte->antibody Binds cross_reactant This compound (potential cross-reactant) cross_reactant->antibody May Bind (Cross-reacts)

Caption: Principle of competitive immunoassay for cross-reactivity.

G start Start coat Coat Plate with Target Antigen Conjugate start->coat wash1 Wash Plate coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate block->wash2 add_samples Add Standard Analyte or This compound wash2->add_samples add_primary_ab Add Primary Antibody (Competitive Incubation) add_samples->add_primary_ab wash3 Wash Plate add_primary_ab->wash3 add_secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->add_secondary_ab wash4 Wash Plate add_secondary_ab->wash4 add_substrate Add Substrate and Incubate wash4->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze Calculate IC50 and % Cross-reactivity read_plate->analyze end End analyze->end

Caption: Experimental workflow for cross-reactivity testing.

By following this guide, researchers can systematically evaluate the potential for this compound to cross-react in their specific immunoassays, ensuring the accuracy and reliability of their results.

References

A Comparative Guide to Experimental and DFT Calculated Properties of 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known experimental properties and the theoretically predicted characteristics of 2-Methyl-1,4-dioxane (CAS No: 16279-34-8). While extensive experimental and computational data for this specific molecule are not widely published, this document summarizes available information and outlines the standard methodologies used for its characterization. For context, properties of the parent compound, 1,4-dioxane, are included where relevant.

Data Presentation: A Side-by-Side Comparison

Direct experimental values for many properties of this compound are scarce in the literature. The following table contrasts known values with properties that are predicted based on established chemical principles and spectroscopic theory. DFT-calculated values are method-dependent and are presented here as qualitative predictions in the absence of specific published studies.

PropertyExperimental Value/PredictionDFT Calculated Value/PredictionContext: 1,4-Dioxane (Parent Compound)
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₄H₈O₂
Molecular Weight 102.13 g/mol [1]102.13 g/mol 88.11 g/mol [2][3][4]
Boiling Point Not widely published. Expected to be slightly higher than 1,4-dioxane.Requires specific calculation.101.1–101.5 °C[3][4][5]
Density Not widely published. Expected to be similar to 1,4-dioxane.Requires specific calculation.~1.03 g/mL at 20-25°C[3][4]
¹H NMR Chemical Shifts (ppm) Predicted signals: a doublet (methyl), a quartet (methine at C2), and complex multiplets for the ring methylene protons.[1]Calculation would predict specific shifts for each unique proton, confirming the expected splitting patterns.Single peak at ~3.7 ppm (in CDCl₃) due to high molecular symmetry.[6]
¹³C NMR Chemical Shifts (ppm) Predicted signals: Five distinct signals for the methyl carbon, the C2 methine carbon, and the three non-equivalent ring carbons.[1]Calculation would provide distinct chemical shift values for each of the five unique carbon environments.Single peak at ~67 ppm (in CDCl₃) due to the equivalence of all four carbon atoms.[6]
Key IR Frequencies (cm⁻¹) Predicted strong bands: C-H stretching (~2850-3000 cm⁻¹) and characteristic C-O-C stretching (~1050-1250 cm⁻¹).[1]Calculation would yield a full vibrational spectrum with frequencies corresponding to specific modes (stretching, bending, etc.).Major peaks for C-H stretching (~2850-2970 cm⁻¹) and C-O-C stretching (~1120 cm⁻¹).[7]

Methodologies and Protocols

The characterization of a molecule like this compound involves a combination of experimental measurements and computational modeling. The following sections detail the standard protocols for acquiring the data presented above.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To determine the chemical structure by identifying the local electronic environment of ¹H and ¹³C nuclei.

    • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.[8]

    • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent interference in the ¹H spectrum. Tetramethylsilane (TMS) is often added as an internal standard with its signal set to 0.0 ppm.[6][9]

    • Data Acquisition : Both ¹H and ¹³C{¹H} (proton-decoupled) spectra are recorded at a constant temperature, typically room temperature (e.g., 298 K).[8]

    • Analysis : Chemical shifts (δ), signal multiplicity (splitting patterns), and integration values (for ¹H NMR) are analyzed to deduce the molecular structure. The introduction of the methyl group breaks the high symmetry of the 1,4-dioxane parent, leading to more complex spectra with distinct signals for each unique proton and carbon.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Objective : To identify functional groups and fingerprint the molecule based on its characteristic vibrational modes.

    • Instrumentation : An FTIR spectrometer, often equipped with an Attenuated Total Reflection (ATR) accessory for liquid samples.

    • Sample Preparation : A drop of the neat liquid is placed directly on the ATR crystal, or a dilute solution in a suitable solvent (e.g., CCl₄) is prepared in an IR-transparent cell.

    • Data Acquisition : The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, by measuring the absorption of infrared radiation.

    • Analysis : The positions (wavenumber, cm⁻¹), shapes, and intensities of absorption bands are correlated to specific molecular vibrations, such as the C-H stretching of the methyl and methylene groups and the strong, characteristic C-O-C ether stretches.[1][7]

Density Functional Theory (DFT) Calculation Workflow

DFT is a powerful computational method used to predict molecular properties by solving the fundamental equations of quantum mechanics.

  • Structure Optimization : The first step is to find the most stable 3D arrangement of atoms (the ground-state geometry). This is done by starting with an approximate structure of this compound and using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to iteratively adjust atomic positions until the lowest energy configuration is found.[10]

  • Vibrational Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed on the same structure using the same level of theory.[10] This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[11] The results yield the harmonic vibrational frequencies, which can be directly compared to experimental IR and Raman spectra.

  • NMR Chemical Shift Calculation : Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically with the Gauge-Independent Atomic Orbital (GIAO) method.[12] The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., TMS) calculated at the same level of theory.

Visualizing the Comparison Process

The following diagram illustrates the logical workflow for comparing experimental data with theoretical calculations, a fundamental process in modern chemical research.

G Workflow for Experimental vs. DFT Comparison cluster_exp Experimental Analysis cluster_dft Computational (DFT) Analysis exp_synthesis Sample Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_phys Physical Property Measurement exp_synthesis->exp_phys exp_data Experimental Properties exp_nmr->exp_data exp_ftir->exp_data exp_phys->exp_data comparison Comparative Analysis exp_data->comparison dft_model Build Molecular Model dft_opt Geometry Optimization dft_model->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_nmr NMR Shielding Calculation dft_opt->dft_nmr dft_data Calculated Properties dft_freq->dft_data dft_nmr->dft_data dft_data->comparison conclusion Validated Molecular Structure & Properties comparison->conclusion

Caption: Workflow for comparing experimental and DFT data.

References

Biodegradation of 1,4-Dioxane and its Methylated Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current scientific understanding of the biodegradation rates of 1,4-dioxane and its methylated derivatives. While extensive research has focused on the environmental fate and remediation of 1,4-dioxane, a common solvent stabilizer and emerging contaminant, data on its methylated analogs remain scarce. This document summarizes the available quantitative data for 1,4-dioxane biodegradation, outlines common experimental protocols, and visualizes key processes to inform future research and development in this area.

Executive Summary

1,4-dioxane is a probable human carcinogen that is highly mobile and persistent in the environment. Its biodegradation occurs primarily under aerobic conditions through metabolic or cometabolic pathways initiated by monooxygenase enzymes. Numerous microorganisms, including Pseudonocardia dioxanivorans CB1190, have been identified and studied for their ability to degrade 1,4-dioxane. Biodegradation rates are influenced by various factors, including the microbial strain, initial substrate concentration, and the presence of co-contaminants such as chlorinated solvents.

Data Presentation: Biodegradation Rates of 1,4-Dioxane

The following table summarizes reported biodegradation rates of 1,4-dioxane by various microorganisms under different conditions. These values showcase the range of degradation efficiencies observed in laboratory studies.

Microorganism/CultureConditionSubstrate ConcentrationBiodegradation RateReference
Pseudonocardia dioxanivorans CB1190Metabolic1 mg/L100.3 ± 1.0 µg/L/h[1]
Pseudonocardia dioxanivorans CB1190Metabolic100 mg/L1.1 to 19.8 mg/min/mg protein[2]
Mixed CultureMetabolicNot specified0.0063 mg/mg VSS/h (qmax)[3]
Mixed CultureIn the presence of 2-methyl-1,3-dioxolaneNot specified0.0096 mg/mg MLVSS/h[4]
Soil Microbiome from Chemical FactoryAerobic100 mg/LComplete degradation within 33 days[5]
Activated SludgeCometabolic with THF100 mg/L69% reduction in 14 days[5]

Note: The variety of units and experimental conditions reported in the literature makes direct comparison challenging. This table aims to provide a snapshot of the available data.

Experimental Protocols

The determination of biodegradation rates for compounds like 1,4-dioxane typically involves microcosm studies. These are controlled laboratory experiments that simulate environmental conditions.

Key Experimental Protocol: Microcosm Biodegradation Assay

1. Microcosm Setup:

  • Vessels: Serum bottles (typically 120-160 mL) are commonly used.

  • Medium: A defined mineral salts medium (MSM) is prepared to provide essential nutrients for microbial growth. The composition of the medium is critical and should be reported.

  • Inoculum: The microbial source can be a pure culture of a known 1,4-dioxane-degrading microorganism (e.g., P. dioxanivorans CB1190), an enriched microbial consortium, or an environmental sample (e.g., soil, sediment, activated sludge).[5][6] The amount of inoculum should be standardized, often measured as optical density (OD) or volatile suspended solids (VSS).

  • Substrate: A known concentration of 1,4-dioxane (and/or its methylated derivatives) is added to the microcosms. For cometabolism studies, a primary substrate (e.g., tetrahydrofuran, propane) is also included.[6]

  • Controls: Abiotic controls (without inoculum) are essential to account for any non-biological degradation or volatile losses.

2. Incubation:

  • Microcosms are sealed with crimp caps and incubated under controlled conditions (e.g., temperature, shaking speed) to ensure aerobic conditions and homogenous mixing.

3. Sampling and Analysis:

  • At regular time intervals, an aliquot of the liquid or headspace is withdrawn from each microcosm.

  • The concentration of 1,4-dioxane and any derivatives is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8][9][10] Isotope-labeled internal standards (e.g., 1,4-dioxane-d8) are often used to improve accuracy and precision.[9][10]

4. Data Analysis:

  • The disappearance of the target compound over time is used to calculate the biodegradation rate. This can be expressed in various units, such as mg/L/day or µmol/g biomass/h.

Mandatory Visualization

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a typical experimental workflow for assessing the biodegradation of 1,4-dioxane.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Mineral Salts Medium D Set up Microcosms (Serum Bottles) A->D B Culture Inoculum (e.g., CB1190) B->D C Prepare Substrate Stock Solutions (1,4-Dioxane & Derivatives) C->D E Incubate under Controlled Conditions D->E Start Incubation F Collect Samples over Time E->F G Sample Preparation (e.g., Extraction) F->G H GC-MS Analysis G->H I Calculate Biodegradation Rate H->I

General experimental workflow for assessing biodegradation.
Proposed Biodegradation Pathway of 1,4-Dioxane

The initial step in the aerobic biodegradation of 1,4-dioxane is the oxidation by a monooxygenase enzyme, leading to the formation of unstable intermediates that are further metabolized.

biodegradation_pathway Dioxane 1,4-Dioxane Hemiacetal Unstable Hemiacetal Dioxane->Hemiacetal Monooxygenase HEAA 2-Hydroxyethoxy- acetic acid (HEAA) Hemiacetal->HEAA Glycolate Glycolate HEAA->Glycolate Metabolism Central Metabolism Glycolate->Metabolism

Simplified aerobic biodegradation pathway of 1,4-dioxane.

Conclusion and Future Directions

While the biodegradation of 1,4-dioxane has been a subject of intense study, leading to a good understanding of the key microorganisms, pathways, and influencing factors, the same cannot be said for its methylated derivatives. The lack of data on the biodegradation rates of compounds like 2-methyl-1,4-dioxane and 2,5-dimethyl-1,4-dioxane represents a critical knowledge gap. Given that these compounds may also be present in industrial waste streams and could have their own toxicological profiles and environmental fates, research in this area is imperative.

Future studies should focus on:

  • Direct comparative biodegradation studies of 1,4-dioxane and its methylated derivatives using both pure cultures and mixed microbial consortia.

  • Identification and characterization of microorganisms capable of degrading methylated 1,4-dioxanes.

  • Elucidation of the biodegradation pathways for these methylated compounds.

  • Assessment of the potential for competitive inhibition between 1,4-dioxane and its methylated analogs during biodegradation.

Addressing these research questions will provide a more complete picture of the environmental risks posed by this class of compounds and will aid in the development of more effective bioremediation strategies.

References

Performance Evaluation of 2-Methyl-1,4-dioxane in Grignard vs. Organolithium Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative evaluation of 2-Methyl-1,4-dioxane as a solvent in two fundamental classes of organometallic reactions: Grignard reactions and organolithium reactions. Due to a lack of extensive direct comparative studies in the literature, this guide draws upon the known properties of similar ethereal solvents and general principles of organometallic chemistry to predict the performance of this compound.

Executive Summary

This compound, a cyclic ether, is structurally similar to the commonly used Grignard solvent 1,4-dioxane and tetrahydrofuran (THF). Its performance in Grignard and organolithium reactions is anticipated to be influenced by its coordinating ability, basicity, and steric hindrance due to the methyl group. While specific quantitative data is scarce, a qualitative assessment suggests it may offer certain advantages and disadvantages compared to standard ethereal solvents.

For Grignard reactions , this compound is expected to be a viable solvent, capable of solvating the magnesium center and facilitating reagent formation.[1] Similar to 1,4-dioxane, it may influence the Schlenk equilibrium, potentially precipitating magnesium halides and favoring the formation of dialkylmagnesium species.[2][3] This could impact the reactivity and selectivity of the Grignard reagent. The methyl group might introduce steric hindrance, potentially affecting the rate of reaction and stereoselectivity.

In the context of organolithium reactions , the high reactivity of organolithium reagents presents a challenge for many ethereal solvents.[4] Ethers can be cleaved by strong bases like organolithiums, and the stability of this compound in the presence of these highly reactive species would be a primary concern. While ethers are used to solvate and disaggregate organolithium reagents, leading to increased reactivity, the potential for solvent degradation is a significant drawback.[5][6]

Data Presentation: A Comparative Overview

As direct experimental data for this compound is limited, the following table provides a qualitative comparison with standard ethereal solvents based on general chemical principles.

Parameter This compound (Predicted) Diethyl Ether (Et₂O) Tetrahydrofuran (THF) 1,4-Dioxane
Grignard Reagent Formation Likely effectiveEffectiveVery EffectiveEffective
Grignard Reagent Stability Moderate to GoodGoodGoodModerate
Influence on Schlenk Equilibrium Likely shifts equilibrium, precipitates MgX₂Less pronouncedLess pronouncedShifts equilibrium, precipitates MgX₂[2][3]
Organolithium Reagent Stability Potentially low, risk of ether cleavageLow, reacts with some organolithiumsLow, reacts with many organolithiumsLow, risk of ether cleavage
Solvating Power for Organometallics GoodModerateGoodGood
Boiling Point (°C) ~11834.666101
Potential for Stereocontrol May offer some steric influenceLimitedSome influence in specific casesLimited

Experimental Protocols

General Protocol for a Grignard Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.[7][8][9]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound (or other anhydrous ether)

  • Carbonyl compound (e.g., benzophenone)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small amount of anhydrous this compound to cover the magnesium.

    • Dissolve the organic halide in anhydrous this compound in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the carbonyl compound in anhydrous this compound and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

General Protocol for an Organolithium Reaction

This protocol describes a typical reaction of an organolithium reagent with an electrophile.[10][11]

Materials:

  • Commercial organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous this compound (or other anhydrous ether)

  • Electrophile (e.g., a ketone)

  • Anhydrous hexanes or pentane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the electrophile in anhydrous this compound.

    • Cool the solution to the desired reaction temperature (typically -78 °C using a dry ice/acetone bath).

  • Addition of Organolithium Reagent:

    • Slowly add the organolithium reagent dropwise to the stirred solution of the electrophile via a syringe.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product as needed.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up Organic Halide (R-X) Organic Halide (R-X) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Organic Halide (R-X)->Grignard Reagent (R-MgX) Mg Metal Mg Metal Mg Metal->Grignard Reagent (R-MgX) Anhydrous Ether Anhydrous This compound Anhydrous Ether->Grignard Reagent (R-MgX) Addition Addition Grignard Reagent (R-MgX)->Addition Electrophile\n(e.g., Carbonyl) Electrophile (e.g., Carbonyl) Electrophile\n(e.g., Carbonyl)->Addition Alkoxide Intermediate Alkoxide Intermediate Addition->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation Aqueous Quench\n(e.g., NH4Cl) Aqueous Quench (e.g., NH4Cl) Aqueous Quench\n(e.g., NH4Cl)->Protonation Final Product\n(e.g., Alcohol) Final Product (e.g., Alcohol) Protonation->Final Product\n(e.g., Alcohol)

Caption: General workflow for a Grignard reaction.

Organolithium_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction at Low Temperature cluster_workup Work-up Organolithium (R-Li) Organolithium (R-Li) Nucleophilic Addition/\nDeprotonation Nucleophilic Addition/ Deprotonation Organolithium (R-Li)->Nucleophilic Addition/\nDeprotonation Electrophile Electrophile Electrophile->Nucleophilic Addition/\nDeprotonation Anhydrous Solvent\n(e.g., this compound) Anhydrous Solvent (e.g., this compound) Anhydrous Solvent\n(e.g., this compound)->Nucleophilic Addition/\nDeprotonation Lithium Alkoxide/\nLithiated Species Lithium Alkoxide/ Lithiated Species Nucleophilic Addition/\nDeprotonation->Lithium Alkoxide/\nLithiated Species Protonation Protonation Lithium Alkoxide/\nLithiated Species->Protonation Aqueous Quench Aqueous Quench Aqueous Quench->Protonation Final Product Final Product Protonation->Final Product

Caption: General workflow for an organolithium reaction.

Solvent_Comparison_Logic cluster_solvent Solvent: this compound cluster_grignard Grignard Reaction cluster_organolithium Organolithium Reaction Solvent This compound Properties Grignard_Formation Reagent Formation Solvent->Grignard_Formation Coordinating Ability Grignard_Stability Reagent Stability Solvent->Grignard_Stability Basicity Schlenk Schlenk Equilibrium Solvent->Schlenk MgX₂ Precipitation Grignard_Selectivity Stereo/Regioselectivity Solvent->Grignard_Selectivity Steric Hindrance OL_Reactivity Reagent Reactivity Solvent->OL_Reactivity Solvation OL_Stability Solvent Stability (Ether Cleavage) Solvent->OL_Stability High Basicity of R-Li OL_Aggregation Aggregation State Solvent->OL_Aggregation Coordinating Ability

Caption: Key considerations for this compound in organometallic reactions.

References

A Comparative Guide to the Solvent Effects of 2-Methyl-1,4-dioxane and Other Cyclic Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Cyclic ethers, in particular, are a widely utilized class of solvents due to their versatile solvating power and relative inertness. This guide provides a comprehensive comparison of the solvent properties of 2-Methyl-1,4-dioxane against other common cyclic ethers: 1,4-dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF). The information presented herein, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Molecular Structures

The molecular structures of the four cyclic ethers are depicted below, illustrating the foundational differences that give rise to their distinct solvent characteristics. The introduction of a methyl group in this compound and 2-methyltetrahydrofuran breaks the symmetry of their parent compounds, leading to chirality and influencing their physical and chemical properties.

Molecular Structures of Compared Cyclic Ethers cluster_2M14D This compound cluster_14D 1,4-Dioxane cluster_THF Tetrahydrofuran (THF) cluster_2MeTHF 2-Methyltetrahydrofuran (2-MeTHF) a O1 b C2(CH3) a->b c C3 b->c d O4 c->d e C5 d->e f C6 e->f f->a g O1 h C2 g->h i C3 h->i j O4 i->j k C5 j->k l C6 k->l l->g m O1 n C2 m->n o C3 n->o p C4 o->p q C5 p->q q->m r O1 s C2(CH3) r->s t C3 s->t u C4 t->u v C5 u->v v->r

A comparison of the molecular structures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the four cyclic ethers is presented in the table below. These parameters are crucial in determining the suitability of a solvent for a particular application, influencing factors such as reaction temperature, solubility of reagents, and ease of removal post-reaction.

PropertyThis compound1,4-DioxaneTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₅H₁₀O₂C₄H₈O₂C₄H₈OC₅H₁₀O
Molar Mass ( g/mol ) 102.1388.1172.1186.13
Boiling Point (°C) 114-115101.1[1]66[2]80.2
Melting Point (°C) -11.8[1]-108.4[2]-136
Density (g/mL at 20°C) 0.981.033[1]0.888[2]0.854
Viscosity (cP at 20°C) N/A1.37[3]0.55[3]0.46
Dielectric Constant (at 20°C) N/A2.21[4]7.58[4]6.97
Water Solubility SolubleMiscible[5]Miscible[2]Partially miscible (14 g/100 g at 20°C)

Note: "N/A" indicates that reliable experimental data was not found in the searched literature.

Solvent Effects in Chemical Reactions

The choice of a cyclic ether as a solvent can have a profound impact on the course of a chemical reaction. Their ability to solvate cations through their oxygen lone pairs makes them particularly suitable for reactions involving organometallic reagents.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The solvent plays a crucial role in stabilizing the Grignard reagent.

  • THF is a very common solvent for Grignard reactions due to its good solvating power for the magnesium species.

  • 2-MeTHF is often considered a greener alternative to THF.[6][7] It can lead to higher yields in the formation of some Grignard reagents and offers the advantage of being derived from renewable resources.[6][7] Its lower water miscibility also simplifies aqueous work-up procedures.[7]

  • 1,4-Dioxane can also be used as a solvent for Grignard reactions. Furthermore, it is known to form insoluble coordination polymers with magnesium halides, which can be used to drive the Schlenk equilibrium and facilitate the preparation of dialkylmagnesium compounds.[5]

  • This compound , with its structural similarity to 1,4-dioxane, is expected to exhibit similar behavior in solvating organometallic species, although specific comparative studies are limited.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the polarity of the solvent can influence the reaction rate and mechanism (SN1 vs. SN2).

Solvent Selection Logic for Nucleophilic Substitution A Reaction Type B SN1 Reaction (Carbocation intermediate) A->B C SN2 Reaction (Concerted mechanism) A->C D Polar Protic Solvents (e.g., Water, Alcohols) B->D Favored by E Polar Aprotic Solvents (e.g., THF, Dioxane, 2-MeTHF) C->E Favored by F Stabilizes carbocation and leaving group D->F G Solvates the cation, leaving the nucleophile more reactive E->G

Solvent choice impacts substitution reaction pathways.

Cyclic ethers are classified as polar aprotic solvents. They are generally good solvents for SN2 reactions as they can solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity. While less ideal than polar protic solvents for SN1 reactions, they can still be used depending on the specific substrates and reaction conditions.

Solubility of Drug Compounds

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, affecting its bioavailability and formulation. The "like dissolves like" principle is a useful guideline, where polar solvents tend to dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes.

  • 1,4-Dioxane and THF are water-miscible and can dissolve a wide range of both polar and nonpolar compounds.[2][5] Studies have investigated the solubility of various drugs in dioxane-water mixtures, demonstrating the tunability of the solvent system.

  • 2-MeTHF , being less polar and having limited water miscibility compared to THF, can be advantageous for the extraction and purification of less polar drug molecules from aqueous media.[7]

  • The solubility characteristics of This compound are expected to be similar to 1,4-dioxane, though its slightly increased hydrocarbon character due to the methyl group may lead to enhanced solubility for less polar compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of solvent property data, standardized experimental protocols are essential. Below are brief outlines of the methodologies used to determine key solvent parameters.

Determination of Viscosity

The viscosity of a liquid can be determined using a viscometer, such as an Ubbelohde viscometer.

Workflow for Viscosity Measurement A Prepare a clean, dry Ubbelohde viscometer B Introduce a known volume of the solvent into the viscometer A->B C Equilibrate the viscometer in a constant temperature bath B->C D Draw the liquid up through the capillary to above the upper timing mark C->D E Measure the time taken for the liquid meniscus to fall between the upper and lower timing marks D->E F Calculate viscosity using the viscometer constant and the measured flow time E->F

Viscosity measurement using an Ubbelohde viscometer.

Protocol:

  • The viscometer is thoroughly cleaned and dried.

  • A precise volume of the solvent is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath until thermal equilibrium is reached.[8]

  • The liquid is drawn up through the capillary tube past the upper timing mark.[8]

  • The time it takes for the meniscus of the liquid to travel between the upper and lower timing marks is measured accurately.[8]

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.[9]

Determination of Dielectric Constant

The dielectric constant of a liquid is a measure of its ability to store electrical energy in an electric field and can be measured using a dielectric constant meter.[10]

Protocol:

  • Calibrate the dielectric constant meter using a standard liquid with a known dielectric constant.[10]

  • Clean and dry the probe of the meter.

  • Immerse the probe into the solvent to be measured, ensuring it is fully submerged and free of air bubbles.[10]

  • Allow the reading on the meter to stabilize.

  • Record the dielectric constant value directly from the instrument's display.[10]

Conclusion

The selection of an appropriate cyclic ether solvent is a multifaceted decision that requires careful consideration of various physical and chemical properties.

  • This compound presents itself as a higher-boiling point alternative to THF and 2-MeTHF, which could be advantageous for reactions requiring elevated temperatures. Its properties are generally expected to be intermediate between 1,4-dioxane and more nonpolar ethers, though a more comprehensive experimental characterization is still needed.

  • 1,4-Dioxane remains a versatile and widely used solvent with a high boiling point and good solvating power for a broad range of compounds.[5]

  • THF is a highly effective and popular solvent, particularly for organometallic reactions, but its water miscibility can complicate work-up procedures.[2]

  • 2-MeTHF is emerging as a strong, "greener" alternative to THF, offering improved performance in certain reactions, easier separation from water, and a more sustainable production process.[6][7]

Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation, including the nature of the reactants, the desired reaction conditions, and considerations for process safety and environmental impact. This guide provides a foundational dataset to aid researchers in this critical decision-making process.

References

A Comparative Analysis of Azeotropic Behavior: 2-Methyl-1,4-dioxane vs. 1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the azeotropic behavior of 2-Methyl-1,4-dioxane and its parent compound, 1,4-dioxane. While extensive experimental data is available for 1,4-dioxane, a notable lack of published data exists for its methylated derivative. This document summarizes the known quantitative data for 1,4-dioxane and offers a theoretical comparison for this compound, alongside detailed experimental protocols for the determination of azeotropic properties.

Introduction to 1,4-dioxane and this compound

1,4-Dioxane is a heterocyclic organic compound widely used as a solvent in various industrial and laboratory applications. Its miscibility with water and ability to form azeotropes are key characteristics influencing its use and purification. This compound is a derivative of 1,4-dioxane, featuring a methyl group at the 2-position. This structural modification is expected to influence its physical properties, including its boiling point and intermolecular interactions, and consequently, its azeotropic behavior.

Azeotropic Behavior of 1,4-Dioxane

1,4-Dioxane is known to form minimum-boiling-point azeotropes with a variety of solvents, most notably with water and ethanol. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor has the same composition as the liquid mixture.

The azeotropic mixture of 1,4-dioxane and water boils at a lower temperature than either of the pure components, a phenomenon that is crucial for processes such as solvent drying.[1][2][3]

Quantitative Azeotropic Data for 1,4-Dioxane
Pure ComponentBoiling Point (°C)Azeotropic MixtureAzeotrope Boiling Point (°C)Composition (% by weight)
1,4-Dioxane101.1 - 101.3[4][5]1,4-Dioxane / Water87.8[4]81.6% 1,4-Dioxane / 18.4% Water[4]
Water100
1,4-Dioxane101.11,4-Dioxane / Ethanol78.1[4]9.3% 1,4-Dioxane / 90.7% Ethanol[4]
Ethanol78.4

Azeotropic Behavior of this compound

Theoretical Comparison and Expected Behavior

The addition of a methyl group to the 1,4-dioxane structure is expected to alter its azeotropic properties in several ways:

  • Boiling Point: The boiling point of this compound (108-110°C) is higher than that of 1,4-dioxane (101.1°C). This increase is due to the larger molecular size and increased van der Waals forces.

  • Polarity and Hydrogen Bonding: The methyl group may slightly decrease the overall polarity of the molecule and could introduce steric hindrance, potentially affecting its ability to form hydrogen bonds with protic solvents like water and ethanol.

  • Azeotrope Formation: It is plausible that this compound also forms a minimum-boiling-point azeotrope with water, a common characteristic for many organic solvents that are partially miscible or have some solubility in water.[6] However, the composition and boiling point of this potential azeotrope would differ from that of 1,4-dioxane. The higher boiling point of the pure this compound would likely result in a different azeotropic boiling point.

The following diagram illustrates the logical relationship between the structural differences of the molecules and their resulting azeotropic behavior.

cluster_0 Molecular Structure cluster_1 Structural Difference cluster_2 Impact on Physical Properties cluster_3 Influence on Intermolecular Forces cluster_4 Resulting Azeotropic Behavior dioxane 1,4-Dioxane methyl_dioxane This compound methyl_group Addition of Methyl Group methyl_dioxane->methyl_group boiling_point Increased Boiling Point methyl_group->boiling_point polarity Altered Polarity methyl_group->polarity intermolecular_forces Modified Hydrogen Bonding and van der Waals Forces boiling_point->intermolecular_forces polarity->intermolecular_forces azeotrope Altered Azeotropic Composition and Boiling Point intermolecular_forces->azeotrope

Figure 1. Logical relationship from molecular structure to azeotropic behavior.

Experimental Protocols for Azeotrope Determination

The determination of azeotropic data is typically achieved through the study of vapor-liquid equilibrium (VLE). A common experimental method involves the use of a dynamic recirculating still.

General Methodology for Vapor-Liquid Equilibrium (VLE) Measurement
  • Preparation of Mixtures: A series of binary mixtures of the components under investigation (e.g., this compound and water) are prepared with varying known compositions.

  • Equilibrium Measurement: Each mixture is placed in a dynamic still, which is an apparatus designed to maintain boiling and continuously recycle both the vapor and liquid phases to ensure equilibrium is reached. The system is heated, and the equilibrium temperature and pressure are precisely measured.

  • Sampling: Once the system reaches a steady state (constant temperature and pressure), samples of both the boiling liquid and the condensed vapor are carefully collected.

  • Compositional Analysis: The composition of the liquid and vapor samples is determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or densitometry.

  • Data Plotting: The experimental data is plotted on a temperature-composition (T-x,y) or pressure-composition (P-x,y) diagram.

  • Azeotrope Identification: An azeotrope is identified at the composition where the liquid and vapor curves intersect, meaning the composition of the liquid and vapor phases are identical. This point corresponds to a minimum or maximum in the boiling point curve.

The following diagram illustrates a typical experimental workflow for determining vapor-liquid equilibrium and identifying azeotropes.

G start Start: Prepare Binary Mixtures of Known Compositions still Introduce Mixture into Dynamic Recirculating Still start->still heat Heat Mixture to Boiling at Constant Pressure still->heat equilibrium Allow System to Reach Vapor-Liquid Equilibrium heat->equilibrium measure Record Equilibrium Temperature and Pressure equilibrium->measure sample Simultaneously Collect Samples of Liquid and Condensed Vapor measure->sample analyze Analyze Sample Compositions (e.g., via Gas Chromatography) sample->analyze repeat Repeat for All Prepared Mixtures analyze->repeat repeat->still Next Mixture plot Plot T-x,y Diagram (Temperature vs. Mole Fraction) repeat->plot All Mixtures Done identify Identify Azeotropic Point (where x = y) plot->identify end End: Azeotropic Data Determined identify->end

Figure 2. Experimental workflow for azeotrope determination.

Conclusion

1,4-Dioxane exhibits well-characterized azeotropic behavior with water and ethanol, forming minimum-boiling-point azeotropes. In contrast, there is a significant lack of experimental data for its derivative, this compound. Based on its higher boiling point and structural differences, it is theorized that this compound would also form azeotropes, but with different compositions and boiling points compared to the parent compound. Further experimental investigation utilizing established vapor-liquid equilibrium methodologies is necessary to quantify the azeotropic behavior of this compound and provide valuable data for its application in chemical and pharmaceutical processes.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1,4-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-1,4-dioxane, a cyclic ether that requires careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent risks associated with this compound and to take appropriate safety measures. As a cyclic ether, it is flammable and has the potential to form explosive peroxides over time, especially when exposed to air and light.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A flame-retardant laboratory coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

Ignition Sources: Keep this compound and its waste away from all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for safety and handling.

Property4-Methyl-1,3-dioxane[1]1,4-Dioxane[2]
CAS Number 1120-97-4123-91-1
Molecular Formula C₅H₁₀O₂C₄H₈O₂
Boiling Point 114 °C101 °C
Flash Point 22 °C12 °C
Physical State LiquidLiquid
Appearance ClearColorless

Experimental Protocol: Peroxide Testing in this compound

Cyclic ethers like this compound are prone to forming explosive peroxides upon storage. Therefore, it is mandatory to test for the presence of peroxides before disposal, especially if the container has been opened and stored for an extended period (e.g., more than three months).

Materials:

  • Commercial peroxide test strips (e.g., potassium iodide/starch paper)

  • Sample of this compound from the container to be disposed of

  • Glass rod or pipette

Procedure:

  • Carefully open the container of this compound in a chemical fume hood.

  • Using a clean glass rod or pipette, transfer a small drop of the liquid onto a peroxide test strip.

  • Observe the color change of the test strip according to the manufacturer's instructions.

  • A color change, typically to blue or purple, indicates the presence of peroxides.

  • Compare the color intensity to the chart provided with the test strips to estimate the peroxide concentration in parts per million (ppm).

Interpretation of Results:

  • < 20 ppm: The solvent can be disposed of following the standard procedure for flammable liquid waste.

  • 20 - 100 ppm: The solvent should be disposed of promptly. Do not attempt to concentrate or distill the solvent.

  • > 100 ppm or visible crystal formation: EXTREME HAZARD. Do not handle the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for specialized disposal procedures. The container may present a shock-sensitive explosion hazard.

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_testing Peroxide Testing cluster_disposal Disposal Path A Assess Hazards (Flammable, Peroxide-Former) B Wear Appropriate PPE A->B C Test for Peroxides B->C D < 20 ppm C->D Safe E > 20 ppm or Crystals Present C->E Hazardous F Collect in a Labeled, Compatible Waste Container D->F G Contact EHS Immediately! (Explosion Hazard) E->G H Store in Designated Hazardous Waste Area F->H I Arrange for Professional Hazardous Waste Disposal H->I

Disposal workflow for this compound.

Step-by-Step Disposal Plan

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous due to its flammability and potential for peroxide formation.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.

2. Containerization:

  • Collect waste this compound in a designated, chemically compatible, and leak-proof container. A clean, empty, and dry solvent bottle made of glass or polyethylene is suitable.

  • The container must be in good condition with a secure, tight-fitting cap.[3]

  • Never use metal containers for peroxide-forming waste, as metal can promote peroxide formation.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.

  • Indicate the approximate concentration or volume of the waste.

  • Affix a hazard warning label indicating that the contents are flammable.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within or near the laboratory where the waste is generated.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.

  • Ensure secondary containment is used for liquid hazardous waste to prevent spills.[3]

5. Scheduling Disposal:

  • Once the waste container is full or when you no longer intend to add to it, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your facility's specific procedures for requesting a waste pickup.

Disclaimer: This guide provides general recommendations for the proper disposal of this compound. Always consult your institution's specific safety and waste disposal protocols, as well as local, state, and federal regulations, to ensure full compliance. In case of any uncertainty or emergency, contact your Environmental Health and Safety department immediately.

References

Essential Safety and Logistical Information for Handling 2-Methyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Note: The Safety Data Sheet (SDS) for 2-Methyl-1,4-dioxane was not found in the performed searches. The following information is based on the safety data for the closely related chemical, 1,4-dioxane. This information should be used as a general guideline only. It is imperative to obtain and thoroughly review the specific SDS for this compound from your chemical supplier before any handling, storage, or disposal of this substance.

General Hazard Overview for Dioxane Compounds

Dioxane compounds, including 1,4-dioxane, are typically associated with significant health and safety risks. These are likely to be relevant for this compound as well.

  • High Flammability: Dioxanes are highly flammable liquids and vapors.[1][2][3][4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] It is crucial to keep these chemicals away from heat, sparks, open flames, and other ignition sources.[1][2][3][5] All equipment used when handling should be grounded to prevent static discharge.[2][5]

  • Health Hazards:

    • Carcinogenicity: 1,4-Dioxane is suspected of causing cancer.[1][2][3]

    • Organ Damage: It may cause damage to the liver and kidneys through prolonged or repeated exposure.[2]

    • Irritation: Causes serious eye irritation and may cause respiratory irritation.[1][2][3][4] It can also cause skin irritation, with repeated exposure leading to dryness or cracking.[1][2][3]

    • Inhalation and Ingestion: Inhalation of high concentrations can lead to dizziness or drowsiness.[2] Aspiration may be fatal if swallowed and the substance enters the airways.[6]

  • Peroxide Formation: Like other ethers, dioxanes can form explosive peroxides upon exposure to air and light, especially during storage.[1][3] Containers should be dated upon opening and tested for peroxides periodically.[6]

Personal Protective Equipment (PPE)

The following table summarizes the generally recommended PPE for handling flammable and hazardous liquids like dioxane compounds. The specific requirements for this compound must be confirmed with its SDS.

PPE CategoryRecommended EquipmentRationale and Specifications
Eye & Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[5][7] Equipment should be approved under standards like NIOSH or EN 166.[7]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber for extended contact).To prevent skin contact and absorption.[8] Nitrile gloves may be suitable for short-term use, but should be changed immediately if contaminated.[8] Always inspect gloves before use.[7]
Body Protection Flame-retardant lab coat, chemical-resistant apron, and antistatic boots.To protect against skin contact and in case of fire.[5] A full chemical suit may be necessary depending on the scale of work.[7]
Respiratory Protection Air-purifying respirator with appropriate cartridges (e.g., organic vapor) or a supplied-air respirator.Required when vapors may be generated and ventilation is insufficient.[5][7] Respirators must be NIOSH-approved and used in accordance with a respiratory protection program.

Operational and Disposal Plans

A systematic approach is essential for safely handling and disposing of this compound.

  • Preparation:

    • Confirm that the specific SDS for this compound is available and has been reviewed by all personnel involved.

    • Ensure the work area is in a certified chemical fume hood.[1][5][6]

    • Verify that an eyewash station, safety shower, and appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are accessible.[9]

    • Don all required PPE as specified in the SDS.

  • Execution:

    • Use non-sparking tools and explosion-proof equipment.[1][2][5]

    • Ground and bond all containers and transfer equipment to prevent static electricity buildup.[2][3][5]

    • Dispense the smallest required amount of the chemical, keeping the container tightly closed when not in use.[1][2][3][5]

    • Avoid inhaling vapors and any contact with skin and eyes.[1][5][7]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling.[1][2]

    • Store this compound in a cool, dry, well-ventilated, and locked area, away from ignition sources and incompatible materials.[1][5][6]

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][10]

  • Contaminated Materials: Any materials used for spill cleanup, as well as contaminated disposable PPE, must be disposed of as hazardous waste.[7]

  • Empty Containers: Uncleaned containers should be treated as if they still contain the product and disposed of accordingly.[1] Do not dispose of into drains or the environment.[1]

Experimental Protocol: Safe Dispensing of this compound

This protocol outlines the general steps for safely transferring the chemical from a storage container to an experimental vessel.

  • Pre-Transfer Inspection:

    • Visually inspect the storage container for any signs of damage, leaks, or peroxide crystal formation. Do not move or open the container if peroxides are suspected.

    • Confirm the fume hood is operational and the sash is at the appropriate height.

  • Grounding and Setup:

    • Place the receiving vessel in a secondary container within the fume hood.

    • Use grounding straps to connect the storage container, receiving vessel, and a common ground.

  • Chemical Transfer:

    • Slowly open the storage container, being mindful of any potential pressure release.

    • Carefully pour the required amount of this compound into the receiving vessel, minimizing splashing.

    • Securely close both containers.

    • Wipe down the exterior of the containers with a cloth lightly dampened with an appropriate solvent, disposing of the cloth as hazardous waste.

    • Leave the fume hood running for at least 10 minutes after the transfer is complete.

Logical Workflow for Chemical Handling

G start Start: Require Chemical sds Obtain and Review Specific SDS start->sds ppe Don Required PPE sds->ppe Information Defines PPE setup Prepare & Inspect Work Area (Fume Hood) ppe->setup handle Perform Chemical Handling (Grounding, Dispensing) setup->handle cleanup Decontaminate Area & Equipment handle->cleanup storage Return Chemical to Secure Storage handle->storage waste Segregate & Label Hazardous Waste cleanup->waste dispose Arrange for Waste Disposal (Follow Institutional Protocol) waste->dispose end End dispose->end

Caption: Logical workflow for safe chemical handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.